molecular formula C6H12O2 B158081 (S)-3-Methyl-pentanoic acid CAS No. 1730-92-3

(S)-3-Methyl-pentanoic acid

Cat. No.: B158081
CAS No.: 1730-92-3
M. Wt: 116.16 g/mol
InChI Key: IGIDLTISMCAULB-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Methyl-pentanoic acid (CAS 1730-92-3) is a chiral, branched-chain short-chain fatty acid of high interest in organic synthesis and flavor research. With a molecular formula of C6H12O2 and a molecular weight of 116.16 g/mol, this compound is characterized by its (S) configuration at the stereocenter, a critical feature for its specific interactions in chiral environments and biological systems . This defined stereochemistry makes it a valuable chiral building block or intermediate in the stereoselective synthesis of more complex molecules . In application, the compound and its racemic mixture are documented in synthetic methodologies, such as the decarboxylation of sec-butylmalonic acid . The racemic form of 3-Methylpentanoic acid is also known as a volatile organic compound contributing to flavor profiles; it is naturally found in certain foods like cheese and fermented meats, and is described as imparting cheesy, pungent, and sour notes . As a metabolite, it has been identified in biological systems including humans, animals, and fungi . This product is intended for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIDLTISMCAULB-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348996
Record name (S)-3-Methyl-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1730-92-3
Record name (3S)-3-Methylpentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1730-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-3-Methyl-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-Methyl-pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-3-Methyl-pentanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-3-Methyl-pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as (S)-3-Methylvaleric acid, is a chiral, branched-chain fatty acid.[1][2] Its molecular formula is C₆H₁₂O₂.[3][4][5][6][7][8][9] As a chiral molecule, it exists as two non-superimposable mirror images, or enantiomers: this compound and (R)-3-Methyl-pentanoic acid.[10] This guide focuses specifically on the (S)-enantiomer. The compound is of interest in various fields, including organic synthesis, flavor and fragrance development, and metabolic research.[4][11] Recently, it has also been investigated for its potential antimicrobial properties, particularly in combination with other volatile organic compounds.[12] Its structural properties make it a valuable building block in the synthesis of more complex chemical entities.[4]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. The racemic mixture is typically a colorless to pale yellow liquid at room temperature, while the pure (S)-enantiomer has been described as a solid.[4] It is soluble in organic solvents and has limited solubility in water.[4]

PropertyValueSource(s)
IUPAC Name (3S)-3-methylpentanoic acid[3]
Synonyms (S)-(+)-3-Methylpentanoic acid, (S)-3-Methylvaleric acid[2][3]
CAS Number 1730-92-3[3][6][13]
Molecular Formula C₆H₁₂O₂[3][6]
Molecular Weight 116.16 g/mol [3][6][13][14]
Appearance Solid
Density 0.947 g/cm³[13]
Boiling Point 196-198 °C (at 760 mmHg); 90 °C (at 7 mmHg)[5][15]
Refractive Index n20/D 1.416[15]
Predicted pKa 5.09[1]
Predicted Water Solubility 11.8 g/L[1]

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound. Key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are outlined below.

Spectroscopic TechniqueCharacteristic Peaks / FeaturesSource(s)
¹H NMR ~10-13 ppm: Very broad singlet, corresponding to the acidic carboxyl proton (-COOH). This signal disappears upon a D₂O shake.[2][16][17][18] ~2.0-2.5 ppm: Signal for protons on the α-carbon (the CH₂ group adjacent to the carboxyl group).[19]
¹³C NMR ~165-185 ppm: Signal for the carboxyl carbon (-C OOH).[17][18] ~20-40 ppm: Signal for the α-carbon.[19]
Infrared (IR) Spectroscopy 3300-2500 cm⁻¹: Very broad band due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[16][17] 1760-1690 cm⁻¹: Intense, sharp peak from the C=O (carbonyl) stretch.[16][17] 1320-1210 cm⁻¹: C-O stretch.[16]
Mass Spectrometry (EI) m/z 116: Molecular ion (M⁺) peak.[7][14] Characteristic Fragments: Fragmentation pattern typical of a short-chain branched carboxylic acid.[7][20]

Safety and Handling

This compound is classified as a hazardous substance. It is corrosive and can cause serious eye damage.[3] Proper personal protective equipment (PPE), including safety goggles, gloves, and protective clothing, should be worn when handling this chemical.[21] Work should be conducted in a well-ventilated area or under a chemical fume hood.[22]

Hazard InformationDetailsSource(s)
GHS Pictogram GHS05 (Corrosion)
Signal Word Danger[23]
Hazard Statements H314: Causes severe skin burns and eye damage.[23] H318: Causes serious eye damage.[3]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.[23]
Storage Store in a well-ventilated place. Keep cool. Store locked up.[23]

Experimental Protocols

Detailed methodologies are essential for the accurate analysis and characterization of this compound.

Protocol for Chiral Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed to separate and quantify the (S) and (R) enantiomers of 3-methylpentanoic acid. It is adapted from standard methods for fatty acid analysis.[24][25]

Objective: To determine the enantiomeric purity (% ee) of a sample of 3-methylpentanoic acid.

Materials:

  • Sample containing 3-methylpentanoic acid

  • Internal standard (e.g., deuterated heptadecanoic acid)

  • Solvents: Iso-octane, Methanol, Acetonitrile (HPLC grade)

  • Reagents: Hydrochloric acid (HCl), Diisopropylethylamine (DIPEA), Pentafluorobenzyl bromide (PFBBr)

  • GC-MS system equipped with a chiral capillary column (e.g., a cyclodextrin-based phase like Rt-βDEXsm or Chirasil-L-Val).[10][26][27]

Procedure:

  • Sample Preparation:

    • To 0.5 mL of the sample (e.g., in a biological matrix or solvent), add a known amount of the internal standard (e.g., 100 µL).[25]

    • Add 1 volume of methanol and acidify the mixture to a final concentration of 25 mM HCl.[25] This ensures the carboxylic acid is protonated.

  • Liquid-Liquid Extraction:

    • Add 1 mL of iso-octane to the sample tube.

    • Vortex vigorously for 1 minute to mix the phases.

    • Centrifuge at 3000 x g for 1 minute to separate the layers.[25]

    • Carefully transfer the upper iso-octane layer to a clean glass tube.

    • Repeat the extraction step on the remaining aqueous layer and pool the iso-octane fractions.[25]

  • Derivatization:

    • Evaporate the pooled iso-octane to dryness under a stream of nitrogen or using a vacuum concentrator.[25]

    • To the dried residue, add 25 µL of a solution containing 1% PFBBr in acetonitrile and 25 µL of a solution containing 1% DIPEA in acetonitrile.[24][25] This reaction converts the carboxylic acid to its pentafluorobenzyl (PFB) ester, which is more volatile and suitable for GC analysis.

    • Incubate at room temperature for 20 minutes.[24]

    • Dry the sample again under vacuum.[25]

  • GC-MS Analysis:

    • Reconstitute the dried derivative in 50 µL of iso-octane.[25]

    • Inject 1 µL of the sample onto the GC-MS system.

    • GC Conditions (Example):

      • Column: Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Carrier Gas: Helium.

      • Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 220°C) to ensure separation of the enantiomers.

      • Injector: Splitless mode.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI). NICI is often preferred for PFB derivatives for high sensitivity.[24][25]

      • Acquisition: Scan mode to confirm identity or Selected Ion Monitoring (SIM) mode for high-precision quantification.[26]

  • Data Analysis:

    • Identify the peaks corresponding to the (S) and (R) enantiomers of the 3-methylpentanoic acid derivative based on their retention times.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Protocol for NMR Spectroscopic Analysis

This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra.

Objective: To confirm the chemical structure of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm)

  • NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in ~0.7 mL of CDCl₃ directly in a clean, dry NMR tube.

    • Cap the tube and invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).

    • The spectral width should be set to cover the range from approximately -1 to 14 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans for adequate signal-to-noise (e.g., 1024 scans or more, depending on concentration).

    • Set the spectral width to cover the range from approximately 0 to 200 ppm.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the ¹H spectrum using the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal standard (TMS at 0 ppm).

    • Calibrate the ¹³C spectrum using the solvent peak (CDCl₃ at 77.16 ppm).

    • Integrate the peaks in the ¹H spectrum and assign the chemical shifts in both spectra to the corresponding atoms in the molecule.[19]

Visualizations

Workflow for Chiral GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample + Internal Standard Extraction Liquid-Liquid Extraction Sample->Extraction Acidify Derivatization Derivatization (PFB Ester) Extraction->Derivatization Dry Down Injection GC Injection Derivatization->Injection Reconstitute Separation Chiral Column Separation Injection->Separation Detection MS Detection (EI or NICI) Separation->Detection Analysis Peak Integration & Identification Detection->Analysis Result Calculate Enantiomeric Excess Analysis->Result

Caption: Workflow for determining enantiomeric purity via GC-MS.

Principle of Chiral GC Separation

Chiral_Separation cluster_column Chiral GC Column Input Racemic Mixture ((S)- and (R)-Enantiomers) CSP Chiral Stationary Phase (CSP) Interacts differently with each enantiomer Input->CSP Injection Output_S (S)-Enantiomer (Elutes first or second) CSP->Output_S Weaker Interaction (Faster Elution) Output_R (R)-Enantiomer (Elutes first or second) CSP->Output_R Stronger Interaction (Slower Elution)

Caption: Differential interaction leading to enantiomer separation on a chiral stationary phase.

Biological Relevance and Applications

Biological_Relevance Main (S)-3-Methyl- pentanoic Acid App1 Flavor & Fragrance Main->App1 App2 Antimicrobial Agent Main->App2 App3 Metabolic Research Main->App3 App4 Chiral Building Block (Organic Synthesis) Main->App4

Caption: Key application areas for this compound.

References

A Comprehensive Technical Guide to the Physical Properties of (S)-3-Methyl-pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of (S)-3-Methyl-pentanoic acid. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring precise data on this compound.

Core Physical Properties

This compound, a chiral carboxylic acid, possesses a unique set of physical characteristics that are crucial for its handling, application, and integration into various chemical processes. A summary of its key physical properties is provided in the table below, followed by detailed experimental protocols for their determination.

PropertyValueUnits
Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
Boiling Point 196-199°C at 760 mmHg
Melting Point -66.5°C
Density 0.93 - 0.948g/cm³ at 25 °C
Refractive Index 1.416at 20 °C
Solubility Soluble in water, ethanol, chloroform, and ether.[1] Limited solubility in water.[2]
CAS Number 1730-92-3

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] The capillary method is a common and efficient technique for determining the boiling point of a small amount of liquid.[4][5]

Apparatus:

  • Thiele tube or similar heating apparatus[5][6]

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heating medium (e.g., mineral oil)

  • Bunsen burner or hot plate

Procedure:

  • A small amount of the liquid sample is placed in the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[4][6]

  • The test tube is attached to a thermometer, and both are immersed in a heating bath (Thiele tube).[6]

  • The apparatus is heated gently.[6] As the temperature rises, air trapped in the capillary tube will be expelled, and then the vapor of the liquid will enter the capillary tube.

  • Heating is continued until a steady stream of bubbles emerges from the open end of the capillary tube.[5]

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]

Determination of Melting Point

As this compound is a liquid at room temperature with a very low melting point, this protocol is for general guidance on determining the melting point of a solid substance.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[7] or a Thiele tube setup[8]

  • Capillary tubes (sealed at one end)[9]

  • Thermometer

  • Mortar and pestle (if the sample is crystalline)

Procedure:

  • A small, dry sample of the solid is finely powdered using a mortar and pestle.[9]

  • A small amount of the powdered sample is packed into a capillary tube to a height of about 2-3 mm.[7]

  • The capillary tube is placed in the heating block of the melting point apparatus.[7]

  • The sample is heated rapidly at first to get an approximate melting point, then the determination is repeated with a slower heating rate (1-2 °C per minute) near the expected melting point for accuracy.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure substance, this range should be narrow (0.5-1 °C).

Determination of Density

The density of a substance is its mass per unit volume. For a liquid, this can be determined by accurately measuring the mass of a known volume.[10]

Apparatus:

  • Pycnometer or a graduated cylinder and an analytical balance[10][11][12]

  • Thermometer

Procedure:

  • The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.[12]

  • The container is filled with the liquid sample to a known volume. Care should be taken to read the volume from the bottom of the meniscus if using a graduated cylinder.[10]

  • The mass of the container with the liquid is then measured.[10][12]

  • The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid.[13]

  • The density is calculated by dividing the mass of the liquid by its volume.[10]

  • The temperature at which the measurement is made should be recorded, as density is temperature-dependent.[11]

Determination of Refractive Index

The refractive index of a liquid is the ratio of the speed of light in a vacuum to the speed of light in the liquid. It is a characteristic physical property that can be used for identification and purity assessment.[14]

Apparatus:

  • Abbe refractometer[15]

  • Constant temperature water bath

  • Dropper or pipette

Procedure:

  • The refractometer is calibrated using a standard liquid with a known refractive index.

  • The prism of the refractometer is cleaned and dried.

  • A few drops of the liquid sample are placed on the prism.

  • The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.

  • The refractive index is read from the scale.

  • The temperature is controlled using a constant temperature water bath and recorded, as the refractive index is temperature-dependent.[14] A correction factor can be applied if the measurement is not made at the standard temperature (usually 20 °C).[14]

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A qualitative assessment of solubility in different solvents provides valuable information about the polarity and functional groups of a compound.[16]

Apparatus:

  • Small test tubes

  • Graduated pipettes or droppers

  • Vortex mixer or stirring rods

Procedure:

  • A small, measured amount of the solute (e.g., 25 mg or 0.05 mL) is placed in a test tube.[16]

  • A small volume of the solvent (e.g., 0.75 mL) is added in portions.[16]

  • The mixture is vigorously shaken or stirred after each addition.[16]

  • The substance is considered soluble if it completely dissolves to form a clear solution.

  • This procedure is repeated with a range of solvents, such as water, 5% NaOH solution, 5% NaHCO3 solution, 5% HCl solution, and organic solvents like ethanol and ether, to classify the compound's solubility.[16]

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the systematic determination of the physical properties of an unknown liquid compound, such as this compound.

G Workflow for Physical Property Determination of a Liquid cluster_0 Initial Assessment cluster_1 Primary Physical Properties cluster_2 Solubility & Further Characterization cluster_3 Data Analysis & Conclusion start Start with Unknown Liquid Sample purity Assess Purity (e.g., GC, NMR) start->purity density Determine Density purity->density refractive_index Determine Refractive Index purity->refractive_index boiling_point Determine Boiling Point purity->boiling_point compare Compare Data with Literature Values density->compare refractive_index->compare solubility Determine Solubility in Various Solvents boiling_point->solubility melting_point Determine Melting Point (if applicable) boiling_point->melting_point boiling_point->compare solubility->compare melting_point->compare identify Identify/Confirm Compound compare->identify

Caption: Logical workflow for the determination of physical properties.

References

An In-depth Technical Guide to (S)-3-Methyl-pentanoic Acid: Structure, Stereochemistry, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-3-Methyl-pentanoic acid, a chiral carboxylic acid of interest in various fields, including flavor and fragrance chemistry, and as a potential building block in pharmaceutical synthesis. This document details its structural and stereochemical properties, summarizes key quantitative data, and provides illustrative experimental protocols for its synthesis and analysis.

Core Concepts: Structure and Stereochemistry

This compound is a chiral organic compound with the molecular formula C₆H₁₂O₂. Its structure consists of a pentanoic acid backbone with a methyl group substitution at the third carbon atom. This third carbon is a stereocenter, giving rise to two enantiomers: this compound and (R)-3-Methyl-pentanoic acid.

The stereochemistry of this compound is defined by the Cahn-Ingold-Prelog (CIP) priority rules. The groups attached to the chiral carbon (C3) are prioritized as follows: 1) -CH(CH₃)CH₂COOH, 2) -CH₂CH₃, 3) -CH₃, and 4) -H. With the lowest priority group (hydrogen) pointing away, the sequence from the highest to the lowest priority group traces a counter-clockwise direction, designating the stereocenter as (S).

A visual representation of the prioritization for determining the stereochemistry is provided below.

Figure 1: Cahn-Ingold-Prelog priority assignment for this compound.

Table 1: Structural and Chemical Identifiers

IdentifierValueReference
IUPAC Name(3S)-3-methylpentanoic acid[1]
CAS Number1730-92-3[1]
Molecular FormulaC₆H₁₂O₂[1]
Molecular Weight116.16 g/mol [1]
SMILESCC--INVALID-LINK--CC(=O)O[1]
InChIInChI=1S/C6H12O2/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/t5-/m0/s1[1]
InChIKeyIGIDLTISMCAULB-YFKPBYRVSA-N[1]

Quantitative Data

This section summarizes the available physical and spectroscopic data for 3-methylpentanoic acid. It is important to note that some of the physical properties have been reported for the racemic mixture.

Table 2: Physical Properties of 3-Methylpentanoic Acid (Racemic)

PropertyValueConditionsReference
Boiling Point196-198 °Cat 760 mmHg[2]
Density0.93 g/mLat 25 °C[2]
Refractive Index1.416at 20 °C[2]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

  • Mass Spectrometry (MS): The mass spectrum of 3-methylpentanoic acid shows characteristic fragmentation patterns that can be used for its identification. A GC-MS spectrum is available for (S)-3-methylpentanoic acid, which can be valuable for its analysis in complex matrices.

  • Infrared (IR) Spectroscopy: The IR spectrum of 3-methylpentanoic acid exhibits a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group, and a strong absorption band around 1710 cm⁻¹ corresponding to the C=O stretching.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural characterization of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

Experimental Protocols

This section outlines methodologies for the synthesis of racemic 3-methylpentanoic acid and a general approach for the chiral resolution to obtain the (S)-enantiomer.

Synthesis of Racemic 3-Methylpentanoic Acid

A common method for the synthesis of racemic 3-methylpentanoic acid involves the malonic ester synthesis.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • 2-Bromobutane

  • Potassium hydroxide

  • Sulfuric acid

  • Ethanol

  • Diethyl ether

  • Benzene

Procedure:

  • Alkylation: Diethyl malonate is deprotonated with a strong base like sodium ethoxide in ethanol to form the enolate. This is followed by nucleophilic substitution with 2-bromobutane to yield diethyl sec-butylmalonate.

  • Saponification: The resulting diester is saponified using a strong base such as potassium hydroxide in aqueous ethanol to hydrolyze both ester groups to carboxylates.

  • Decarboxylation: The reaction mixture is then acidified with a strong acid like sulfuric acid, followed by heating. This protonates the carboxylates and promotes the decarboxylation of the resulting malonic acid derivative to yield racemic 3-methylpentanoic acid.

  • Purification: The crude product can be purified by distillation.

Chiral Resolution of 3-Methylpentanoic Acid

The separation of the enantiomers of 3-methylpentanoic acid can be achieved through the formation of diastereomeric salts with a chiral resolving agent, such as a chiral amine.

Principle:

The racemic carboxylic acid is reacted with an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine) to form a mixture of two diastereomeric salts: ((S)-acid)-(R)-amine) and ((R)-acid)-(R)-amine). These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the desired diastereomeric salt is treated with a strong acid to regenerate the enantiomerically pure carboxylic acid.

Illustrative Protocol:

  • Salt Formation: Dissolve racemic 3-methylpentanoic acid in a suitable solvent (e.g., ethanol). Add an equimolar amount of a chiral amine resolving agent (e.g., (R)-1-phenylethylamine).

  • Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The less soluble diastereomeric salt will precipitate out of the solution. The crystals are collected by filtration.

  • Liberation of the Enantiomer: The isolated diastereomeric salt is dissolved in water and acidified with a strong acid (e.g., HCl) to protonate the carboxylic acid and the amine. The enantiomerically enriched 3-methylpentanoic acid can then be extracted with an organic solvent.

  • Determination of Enantiomeric Purity: The enantiomeric excess (ee) of the resolved acid is determined using chiral gas chromatography (GC) or by measuring its specific rotation.

Analytical Workflow

The analysis of this compound, particularly the determination of its enantiomeric purity, is critical. The following diagram illustrates a typical analytical workflow.

Analytical_Workflow cluster_synthesis Synthesis/Resolution cluster_analysis Analysis cluster_results Results Synthesis Racemic Synthesis Resolution Chiral Resolution Synthesis->Resolution Derivatization Derivatization (optional) Resolution->Derivatization Polarimetry Polarimetry Resolution->Polarimetry Structure_Confirmation Structure Confirmation (NMR, MS, IR) Resolution->Structure_Confirmation Chiral_GC Chiral GC Analysis Derivatization->Chiral_GC Enantiomeric_Purity Enantiomeric Purity (ee%) Chiral_GC->Enantiomeric_Purity Optical_Rotation Specific Rotation ([α]) Polarimetry->Optical_Rotation Structural_Data Spectroscopic Data Structure_Confirmation->Structural_Data

Figure 2: General workflow for the synthesis and analysis of this compound.

This guide provides foundational knowledge for researchers and professionals working with this compound. The provided information on its structure, properties, and analytical methods serves as a valuable resource for its application in scientific research and development.

References

An In-depth Technical Guide on the Natural Occurrence and Sources of (S)-3-Methyl-pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Methyl-pentanoic acid, a chiral branched-chain fatty acid, is a naturally occurring molecule that has garnered interest in various scientific disciplines, including metabolic studies, flavor chemistry, and chemical ecology. Its presence in diverse biological systems, from microorganisms to mammals and plants, suggests a range of physiological and ecological roles. This technical guide provides a comprehensive overview of the known natural occurrences and sources of this compound, with a focus on quantitative data, experimental methodologies for its analysis, and its biosynthetic and signaling pathways.

Natural Occurrence and Quantitative Data

This compound has been identified in various natural sources, although quantitative data remains somewhat limited in the scientific literature. The following tables summarize the available information on its presence in animals, plants, and microorganisms.

Table 1: Occurrence of 3-Methyl-pentanoic Acid in Animal Sources
Biological MatrixSpeciesConcentrationMethod of Analysis
UrineHuman (Homo sapiens)Detected, but not consistently quantified. Levels can be influenced by diet and metabolic state.GC-MS

Further research is required to establish definitive concentration ranges in various human populations and to correlate these levels with specific physiological or pathological conditions.

Table 2: Occurrence of 3-Methyl-pentanoic Acid in Plant Sources
Plant SpeciesPart of PlantConcentrationMethod of Analysis
Cordylandra burchelliiFloral scentIdentified as a volatile component.GC-MS

The concentration of 3-methyl-pentanoic acid in the floral scent of Cordylandra burchellii has not been quantified in available literature. Further studies are needed to determine its abundance and potential role in pollinator attraction.

Table 3: Occurrence of 3-Methyl-pentanoic Acid in Microorganisms and Fermented Foods
SourceMicroorganism(s)ConcentrationMethod of Analysis
Fermented Foods (e.g., some cheeses, sour soup)Lactic acid bacteria and other fermentation microbesVaries depending on the food product and microbial strains involved.GC-MS

The presence of 3-methyl-pentanoic acid in fermented foods contributes to their characteristic flavor profiles. The specific concentrations are highly dependent on the fermentation conditions and the metabolic activity of the involved microorganisms.[1][2][3][4]

Biosynthesis of this compound

The primary biosynthetic precursor for this compound is the essential amino acid L-isoleucine. The metabolic pathway involves the degradation of isoleucine, a process that occurs in many organisms, including mammals and microorganisms.

The initial steps of isoleucine catabolism are well-established and involve transamination and oxidative decarboxylation to form 2-methyl-butyryl-CoA.[5][6][7] Subsequent steps leading to 3-methyl-pentanoic acid are less clearly defined but are thought to proceed through a series of reactions analogous to fatty acid metabolism.

Below is a diagram illustrating the proposed biosynthetic pathway from L-isoleucine.

Biosynthesis Isoleucine L-Isoleucine KetoAcid α-Keto-β-methylvalerate Isoleucine->KetoAcid Branched-chain aminotransferase AcylCoA 2-Methyl-butyryl-CoA KetoAcid->AcylCoA Branched-chain α-keto acid dehydrogenase complex Metabolites Further Metabolic Steps (e.g., hydration, oxidation) AcylCoA->Metabolites MPA This compound Metabolites->MPA

Caption: Proposed biosynthetic pathway of this compound from L-Isoleucine.

Signaling Pathways

While the specific signaling roles of this compound are still under investigation, as a short-chain fatty acid (SCFA), it is likely to be involved in various signaling pathways. SCFAs are known to act as signaling molecules by activating G-protein coupled receptors (GPCRs), such as FFAR2 and FFAR3, and by inhibiting histone deacetylases (HDACs).[5][8][9][10][11] These actions can influence a wide range of physiological processes, including immune response, inflammation, and metabolism.

In the context of insects, branched-chain fatty acids can act as semiochemicals, including pheromones, which mediate intraspecific communication.[12][13][14] The presence of 3-methyl-pentanoic acid in floral scents also suggests a potential role as a kairomone, a chemical signal that benefits the receiver of a different species, such as a pollinator.

The following diagram illustrates the general signaling mechanisms of short-chain fatty acids.

SCFASignaling cluster_cell Target Cell GPCR GPCR (e.g., FFAR2/3) Gprotein G-protein activation GPCR->Gprotein Downstream Downstream Signaling (e.g., Ca²⁺ mobilization, cAMP modulation) Gprotein->Downstream Gene Gene Expression Changes Downstream->Gene HDAC HDAC Histones Histone Acetylation HDAC->Histones Deacetylation (inhibited) Histones->Gene SCFA This compound (and other SCFAs) SCFA->GPCR Binding and Activation SCFA->HDAC Inhibition

Caption: General signaling pathways of short-chain fatty acids.

Experimental Protocols

The accurate quantification of this compound from complex biological matrices requires robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique due to its high sensitivity and selectivity, especially for volatile and semi-volatile compounds.

Protocol: Quantification of 3-Methyl-pentanoic Acid in Urine by GC-MS

This protocol provides a general workflow for the analysis of 3-methyl-pentanoic acid in urine. Optimization of specific parameters may be required depending on the instrumentation and sample characteristics.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of urine, add an internal standard (e.g., a deuterated analog of 3-methyl-pentanoic acid or a structurally similar short-chain fatty acid not present in the sample).

  • Acidify the sample to a pH of approximately 2-3 with hydrochloric acid.

  • Extract the organic acids with 2 mL of a suitable organic solvent (e.g., diethyl ether or ethyl acetate) by vigorous vortexing for 1-2 minutes.

  • Centrifuge the sample to separate the phases.

  • Carefully transfer the organic (upper) layer to a clean vial.

  • Repeat the extraction process on the aqueous layer and combine the organic extracts.

  • Dry the combined organic extract over anhydrous sodium sulfate.

2. Derivatization:

  • Evaporate the solvent under a gentle stream of nitrogen.

  • To the dried residue, add a derivatizing agent to increase the volatility and improve the chromatographic properties of the acid. A common agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 60-80°C for 30-60 minutes to complete the derivatization reaction.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature of around 280°C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan mode for initial identification and Selected Ion Monitoring (SIM) mode for sensitive quantification.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

4. Data Analysis:

  • Identify the derivatized 3-methyl-pentanoic acid peak based on its retention time and mass spectrum.

  • Quantify the analyte by comparing the peak area of a characteristic ion to that of the internal standard.

  • Generate a calibration curve using standards of known concentrations to determine the concentration in the unknown samples.

The following diagram outlines the experimental workflow for the GC-MS analysis of 3-methyl-pentanoic acid.

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Urine Sample Spike Add Internal Standard Sample->Spike Acidify Acidification Spike->Acidify Extract Liquid-Liquid Extraction Acidify->Extract Dry Drying of Extract Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Derivatize Add Derivatizing Agent & Heat Evaporate->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for the GC-MS analysis of 3-methyl-pentanoic acid.

Conclusion

This compound is a naturally occurring branched-chain fatty acid with a widespread but not yet fully quantified distribution in nature. Its biosynthesis from L-isoleucine and its potential role as a signaling molecule, particularly in the context of short-chain fatty acid signaling and chemical communication, make it a compound of significant interest for researchers in metabolism, drug development, and chemical ecology. The analytical methods outlined in this guide provide a framework for the accurate quantification of this molecule, which will be crucial for elucidating its precise biological functions and for exploring its potential applications. Further research is needed to expand the quantitative data on its natural occurrence and to fully characterize its roles in biological systems.

References

An In-depth Technical Guide to (S)-3-Methyl-pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-3-Methyl-pentanoic acid, a chiral carboxylic acid with applications in chemical synthesis and potential relevance in drug development. This document details its chemical identifiers, physical and chemical properties, synthesis methodologies, and known biological activities.

Core Identifiers and Chemical Properties

This compound, a branched-chain fatty acid, is characterized by the following identifiers and properties.

Identifier TypeValue
CAS Number 1730-92-3[1]
IUPAC Name (3S)-3-methylpentanoic acid[2]
Molecular Formula C6H12O2[1]
Molecular Weight 116.16 g/mol
InChI Key IGIDLTISMCAULB-YFKPBYRVSA-N
Canonical SMILES CC--INVALID-LINK--CC(=O)O
Synonyms (S)-(+)-3-Methylpentanoic acid, L-3-methylpentanoic acid[3]

A summary of its key physicochemical properties is provided below.

PropertyValue
Appearance Colorless liquid[3]
Boiling Point 193–196 °C at 743 mmHg (for the racemate)[4]
Solubility Soluble in organic solvents such as ethanol, chloroform, and ether.[3]

Synthesis Methodologies

The synthesis of 3-methylpentanoic acid is well-established, with methods available for both the racemic mixture and the individual enantiomers.

Racemic Synthesis of 3-Methylpentanoic Acid

A common method for the synthesis of racemic 3-methylpentanoic acid involves the saponification and subsequent decarboxylation of ethyl sec-butylmalonate.[4]

Experimental Protocol:

  • Saponification: A solution of potassium hydroxide in water is prepared in a round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel. Ethyl sec-butylmalonate is added slowly to the hot potassium hydroxide solution. The mixture is then boiled gently for two hours to ensure complete saponification.[4]

  • Alcohol Removal: Following saponification, excess alcohol is removed by distillation.[4]

  • Acidification and Decarboxylation: The reaction mixture is cooled and then acidified with a solution of concentrated sulfuric acid in water. This is followed by refluxing for approximately three hours to induce decarboxylation, resulting in the formation of 3-methylpentanoic acid.[4]

  • Purification: The crude acid is isolated and purified by distillation.[4]

Asymmetric Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through the use of chiral auxiliaries. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction.[5] Evans oxazolidinones are a well-known class of chiral auxiliaries used for asymmetric alkylation reactions to produce chiral carboxylic acids.[6]

Conceptual Experimental Workflow for Asymmetric Synthesis:

cluster_0 Preparation of Chiral Acyl Imide cluster_1 Asymmetric Alkylation cluster_2 Cleavage and Isolation Chiral_Auxiliary (S)-4-isopropyloxazolidinone Acyl_Imide (S)-4-isopropyl-3-propionyl-oxazolidin-2-one Chiral_Auxiliary->Acyl_Imide Acylation Acyl_Chloride Propionyl chloride Acyl_Chloride->Acyl_Imide Deprotonation Deprotonation with LDA Acyl_Imide->Deprotonation Enolate Chiral Enolate Deprotonation->Enolate Alkylated_Imide Alkylated Imide Enolate->Alkylated_Imide Alkylation Electrophile Ethyl iodide Electrophile->Alkylated_Imide Hydrolysis Hydrolysis (e.g., LiOH/H2O2) Alkylated_Imide->Hydrolysis S_Acid This compound Hydrolysis->S_Acid Recovered_Auxiliary Recovered Chiral Auxiliary Hydrolysis->Recovered_Auxiliary

Caption: Asymmetric synthesis of this compound using a chiral auxiliary.

Analytical Methods

The characterization and quantification of this compound are typically performed using chromatographic and spectroscopic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a common method for the analysis of volatile compounds like 3-methyl-pentanoic acid. The compound is often derivatized to a more volatile ester before analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule.

Biological Activity and Applications in Drug Development

This compound is a human metabolite and is classified as a methyl-branched fatty acid.[7][8] It is involved in fatty acid metabolism.[8]

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 3-methyl-pentanoic acid, particularly in combination with other volatile organic compounds. It has shown efficacy against bacteria such as Bacillus cabrialesii and Bacillus amyloliquefaciens.

The proposed mechanism of antibacterial action involves the disruption of the bacterial cell membrane. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. This mechanism is common for many lipophilic compounds that can integrate into the lipid bilayer of bacterial membranes.

cluster_0 Bacterial Cell Cell_Membrane Cell Membrane Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption leads to Cytoplasm Cytoplasm Intracellular_Components Intracellular Components Leakage Leakage of Intracellular Components Intracellular_Components->Leakage SMPA This compound SMPA->Cell_Membrane interacts with Increased_Permeability Increased Permeability Membrane_Disruption->Increased_Permeability Increased_Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of antibacterial action of this compound.

Chiral Building Block in Drug Synthesis

Chiral building blocks are essential for the synthesis of enantiomerically pure pharmaceuticals.[] this compound, with its defined stereocenter, serves as a valuable synthon for the introduction of chirality into more complex molecules. Its structural motif can be found in various natural products and pharmacologically active compounds. The development of efficient methods for the synthesis of such chiral building blocks is a key area of research in medicinal chemistry.[10] For instance, derivatives of pentanoic acid have been synthesized and evaluated for their antibacterial activity against multidrug-resistant strains.[11]

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is important to avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[3] Personal protective equipment, such as gloves and safety glasses, should be worn when handling this compound.[3]

Conclusion

This compound is a significant chiral molecule with established synthesis and analytical methodologies. Its role as a human metabolite and its emerging antibacterial properties make it a compound of interest for researchers in both chemistry and the life sciences. As a chiral building block, it holds potential for the development of novel therapeutics, and further exploration of its pharmacological profile is warranted.

References

Commercial Sourcing and Procurement of (S)-3-Methyl-pentanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the timely and efficient procurement of specific chemical reagents is paramount to project success. This technical guide provides an in-depth overview of commercial suppliers for (S)-3-Methyl-pentanoic acid (CAS No. 1730-92-3), a chiral building block of interest in various research and development applications. This guide summarizes key quantitative data from various suppliers to facilitate straightforward comparison and outlines a typical procurement workflow.

Commercial Supplier Overview

This compound is available from a range of chemical suppliers, catering to different research needs from small-scale laboratory work to larger, pre-clinical studies. The following table summarizes publicly available data from several prominent commercial vendors. Purity levels, available quantities, and pricing are key differentiators. Please note that pricing and lead times are subject to change and should be confirmed directly with the supplier.

SupplierPurityAvailable QuantitiesPrice (USD)Lead TimeCatalogue Number
Apollo Scientific [1]97%250mg, 1g, 5g, 25g~$45 - $7151-3 weeksOR965509
Sigma-Aldrich (AldrichCPR) [2][3]Data not collected by supplierInquire for details~$77.90 (size not specified)Typically ships in 2 business daysCDS005723
Santa Cruz Biotechnology [4]Inquire for detailsInquire for detailsInquire for detailsInquire for detailssc-269989
ChemSrc 95% - 98%100g, 1kg, 100kg, 1000kgInquiry~10 days1730-92-3
LookChem 95%1g, 5g, 25g, 100mg~$65 - $1392Inquire1730-92-3
DR MARK LABORATORIES PVT LTD [5]99%1kg, 5kg, 10kg, 25kg, 1 MTInquireInquireN/A

Note: Prices and lead times are indicative and were retrieved from publicly available information. Researchers should contact the suppliers directly for current pricing, availability, and detailed specifications. Sigma-Aldrich notes that for their AldrichCPR line, the buyer assumes responsibility for confirming product identity and purity as analytical data is not collected by the company for this product line.[2][3]

Procurement Workflow for Research Chemicals

The process of acquiring a specialized chemical like this compound for research purposes follows a structured workflow. This ensures proper vetting of suppliers, adherence to institutional procurement policies, and safe receipt and handling of the material. The following diagram illustrates a typical procurement workflow for a researcher in an academic or industrial setting.

G cluster_researcher Researcher's Actions cluster_procurement Institutional Process cluster_delivery Receiving & Verification A Identify Need for This compound B Search for Commercial Suppliers (e.g., Online Databases, Catalogs) A->B C Compare Suppliers (Purity, Quantity, Price, Lead Time) B->C D Select Supplier and Prepare Purchase Requisition C->D E Submit Purchase Requisition to Procurement/Finance Dept. D->E F Purchase Order (PO) Issued to Supplier E->F G Supplier Ships Product F->G H Receiving Department Logs Shipment G->H I Researcher Notified of Delivery H->I J Verify Compound Identity and Purity (e.g., NMR, LC-MS) I->J K Log Compound in Lab Inventory and Store Appropriately J->K

Figure 1: A typical procurement workflow for acquiring a research chemical.

Experimental Protocols and Methodologies

A review of the commercial supplier websites did not yield detailed experimental protocols or specific methodologies for the application of this compound. The product listings primarily focus on the chemical's specifications, safety information, and purchasing details. For researchers seeking to utilize this compound, it is recommended to consult peer-reviewed scientific literature and established chemical synthesis or biological assay protocols relevant to their specific field of study. Platforms such as PubChem[6], Scopus, and Web of Science can be valuable resources for identifying relevant research articles and methodologies.

Conclusion

This compound is readily available from a variety of commercial suppliers, offering a range of purities and quantities to suit diverse research and development needs. By carefully evaluating the options and following a structured procurement process, researchers can efficiently obtain this chiral building block. While suppliers provide essential product data, researchers must turn to the scientific literature for detailed experimental protocols and applications.

References

Methodological & Application

Asymmetric Synthesis of (S)-3-Methyl-pentanoic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the enantioselective synthesis of chiral molecules is a critical process in the creation of effective and safe therapeutics. (S)-3-Methyl-pentanoic acid is a valuable chiral building block for various pharmacologically active compounds. This document provides detailed application notes and experimental protocols for two distinct and effective asymmetric synthesis routes to obtain this compound in high enantiomeric purity.

Two primary strategies are outlined: the use of a chiral auxiliary for diastereoselective alkylation and an enzymatic kinetic resolution approach. These methods offer reliable pathways to the target molecule, each with its own advantages in terms of stereocontrol, scalability, and process considerations.

Method 1: Asymmetric Alkylation using an Evans Chiral Auxiliary

This widely utilized method involves the temporary attachment of a chiral auxiliary to an achiral carboxylic acid derivative. The steric influence of the auxiliary then directs the stereochemical outcome of a subsequent alkylation reaction. The Evans oxazolidinone auxiliaries are particularly effective in this regard, offering high levels of diastereoselectivity.[1]

Logical Workflow

cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A (S)-(-)-4-Benzyl- 2-oxazolidinone C N-Propionyl- (S)-4-benzyl-2-oxazolidinone A->C n-BuLi, THF, -78 °C B Propionyl Chloride B->C D N-Propionyl- (S)-4-benzyl-2-oxazolidinone F Alkylated Imide (Major Diastereomer) D->F NaHMDS, THF, -78 °C E Ethyl Iodide E->F G Alkylated Imide H This compound G->H LiOH, H2O2, THF/H2O I Recovered Auxiliary G->I

Caption: Workflow for Asymmetric Alkylation using an Evans Auxiliary.

Experimental Protocol

Step 1: Synthesis of N-Propionyl-(S)-4-benzyl-2-oxazolidinone

  • In a flame-dried round-bottom flask under an argon atmosphere, dissolve (S)-(-)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at a concentration of 0.1 M.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.

  • Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the N-propionyl imide.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under argon.

  • Cool the solution to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M in THF) dropwise and stir for 30 minutes at -78 °C to form the sodium enolate.

  • Add ethyl iodide (1.5 eq) to the reaction mixture.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring its progress by thin-layer chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.

  • Purify by flash column chromatography to isolate the major diastereomer.

Step 3: Auxiliary Cleavage

  • Dissolve the purified N-alkylated imide in a 4:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture to pH ~2 with 1 M HCl and extract with ethyl acetate (3 x 50 mL).

  • The aqueous layer contains the recovered chiral auxiliary, which can be isolated by extraction with dichloromethane after basification.

  • The combined organic layers from the acidic extraction are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.

Quantitative Data Summary
StepProductTypical YieldDiastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.)
1N-Propionyl-(S)-4-benzyl-2-oxazolidinone>95%N/A
2Alkylated Imide85-95%>98% d.e.
3This compound>90%>98% e.e.

Method 2: Enzymatic Kinetic Resolution of Racemic 3-Methyl-pentanoic Acid Ester

Enzymatic kinetic resolution is a powerful and environmentally benign method for obtaining enantiomerically pure compounds. This approach utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of this compound, the kinetic resolution of a racemic ester, such as ethyl 3-methylpentanoate, using Candida antarctica lipase B (CALB) is a highly effective strategy.[2][3]

Reaction Pathway

cluster_0 Racemic Substrate cluster_1 Enzymatic Hydrolysis cluster_2 Products A Racemic Ethyl 3-Methylpentanoate B Candida antarctica lipase B (CALB) D This compound B->D E (R)-Ethyl 3-Methylpentanoate (Unreacted) B->E C H2O, Buffer

Caption: Enzymatic Kinetic Resolution of Racemic Ethyl 3-Methylpentanoate.

Experimental Protocol
  • To a stirred suspension of racemic ethyl 3-methylpentanoate (1.0 eq) in a phosphate buffer (e.g., 0.1 M, pH 7.0), add immobilized Candida antarctica lipase B (Novozym® 435) (typically 10-20% by weight of the substrate).

  • Maintain the temperature at a constant value, typically between 30-40 °C, and monitor the progress of the reaction by taking aliquots at regular intervals.

  • The reaction can be monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess of both the remaining ester and the produced acid.

  • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the unreacted starting material.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Acidify the aqueous phase to pH ~2 with 1 M HCl.

  • Extract the mixture with an organic solvent such as ethyl acetate or diethyl ether.

  • Separate the organic layer. The this compound can be isolated from this layer. The unreacted (R)-ethyl 3-methylpentanoate will also be present in the organic layer and can be separated from the acid by extraction with a mild base (e.g., saturated sodium bicarbonate solution) or by chromatography.

Quantitative Data Summary
SubstrateEnzymeConversionProductProduct e.e.Unreacted SubstrateSubstrate e.e.
Racemic Ethyl 3-MethylpentanoateCandida antarctica lipase B (CALB)~50%This compound>95%(R)-Ethyl 3-Methylpentanoate>95%

Note: The enantioselectivity (E-value) of the enzymatic resolution is a key parameter and is often very high for CALB with this type of substrate.[2]

Conclusion

Both the Evans chiral auxiliary method and the enzymatic kinetic resolution offer robust and high-yielding pathways to enantiomerically enriched this compound. The choice of method will depend on factors such as the scale of the synthesis, the availability of reagents and equipment, and the desired final purity. The chiral auxiliary method provides excellent stereocontrol through a well-established diastereoselective alkylation, while the enzymatic approach offers a greener and often simpler procedure for separating the enantiomers of a racemic mixture. For drug development professionals, having access to these detailed protocols enables the efficient and reliable production of this key chiral intermediate for the synthesis of advanced pharmaceutical agents.

References

Application Notes and Protocols for Chiral Resolution of 3-Methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral resolution of 3-methylpentanoic acid, a valuable chiral building block in organic synthesis and drug development. The methods described herein include classical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and analytical chiral High-Performance Liquid Chromatography (HPLC) for the determination of enantiomeric excess.

Introduction

3-Methylpentanoic acid possesses a stereogenic center at the C3 position, existing as a pair of enantiomers, (R)-3-methylpentanoic acid and (S)-3-methylpentanoic acid. The biological activity of chiral molecules is often enantiomer-dependent, making the separation of these enantiomers crucial for pharmaceutical and fine chemical applications. This guide outlines established methodologies for achieving this separation.

The primary methods for chiral resolution covered are:

  • Classical Resolution: This technique involves the reaction of the racemic acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different physical properties.[1][2][3]

  • Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction (e.g., esterification or hydrolysis) on one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer from the product.[4][5]

Classical Resolution using (R)-1-Phenylethylamine

Classical resolution by forming diastereomeric salts is a robust and scalable method for separating enantiomers.[1] For a carboxylic acid like 3-methylpentanoic acid, a chiral amine is a suitable resolving agent.[3] (R)-1-phenylethylamine is a commonly used and commercially available resolving agent for this purpose.[6]

Principle: The racemic 3-methylpentanoic acid is reacted with an enantiomerically pure chiral amine, (R)-1-phenylethylamine, to form a mixture of two diastereomeric salts: ((R)-acid)-(R)-amine) and ((S)-acid)-(R)-amine). These diastereomers have different solubilities, allowing one to be selectively crystallized.[2][3] The desired enantiomer of the acid can then be recovered from the isolated salt.

Experimental Protocol

Materials:

  • Racemic 3-methylpentanoic acid

  • (R)-(+)-1-Phenylethylamine

  • Methanol

  • Diethyl ether

  • 2M Hydrochloric acid (HCl)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware (flasks, condenser, separatory funnel, etc.)

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • Salt Formation:

    • In a 250 mL round-bottom flask, dissolve 10.0 g of racemic 3-methylpentanoic acid in 100 mL of methanol.

    • To this solution, add an equimolar amount of (R)-(+)-1-phenylethylamine with stirring.

    • Gently heat the solution to reflux until all solids dissolve.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary to induce crystallization.

    • Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration. Wash the crystals with a small amount of cold methanol.

    • The enantiomeric excess (e.e.) of the acid in the crystalline salt can be improved by recrystallization from a minimal amount of hot methanol.

  • Recovery of the Enantiomerically Enriched Acid:

    • Suspend the crystallized diastereomeric salt in 50 mL of water.

    • Add 50 mL of diethyl ether to the suspension in a separatory funnel.

    • Acidify the aqueous layer with 2M HCl until the pH is approximately 1-2.

    • Shake the separatory funnel vigorously and separate the layers. The enantiomerically enriched 3-methylpentanoic acid will be in the ether layer.

    • Extract the aqueous layer two more times with 25 mL portions of diethyl ether.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the enantiomerically enriched 3-methylpentanoic acid.

  • Analysis:

    • Determine the enantiomeric excess of the product by chiral HPLC or by converting it to a diastereomeric ester and analyzing by standard chromatography.

Data Presentation
ParameterExpected Outcome
Resolving Agent(R)-(+)-1-Phenylethylamine
Theoretical Yield of Diastereomeric SaltDependent on which diastereomer crystallizes
Expected Enantiomeric Excess (after one crystallization)>70% (requires optimization)
Expected Enantiomeric Excess (after recrystallization)>95% (requires optimization)

Note: The specific diastereomer that crystallizes preferentially and the optimal solvent and temperature conditions may need to be determined empirically.

Workflow Diagram

G Classical Resolution Workflow racemic_acid Racemic 3-Methylpentanoic Acid salt_formation Salt Formation racemic_acid->salt_formation chiral_amine (R)-1-Phenylethylamine chiral_amine->salt_formation solvent1 Methanol solvent1->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts salt_formation->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (Crystals) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in Filtrate) crystallization->more_soluble acidification Acidification (HCl) less_soluble->acidification extraction Solvent Extraction (Ether) acidification->extraction enantioenriched_acid Enantiomerically Enriched 3-Methylpentanoic Acid extraction->enantioenriched_acid

Caption: Workflow for classical resolution of 3-methylpentanoic acid.

Enzymatic Kinetic Resolution using Lipase

Enzymatic kinetic resolution is a highly selective method for separating enantiomers under mild reaction conditions. Lipases are commonly employed for the resolution of carboxylic acids and their esters.[5][7] The reaction can be either the esterification of the racemic acid or the hydrolysis of the racemic ester.

Principle: A lipase enzyme will selectively catalyze the esterification of one enantiomer of 3-methylpentanoic acid at a much higher rate than the other. By stopping the reaction at approximately 50% conversion, one can isolate the unreacted acid, which will be enriched in one enantiomer, and the ester product, which will be enriched in the other.

Experimental Protocol

Materials:

  • Racemic 3-methylpentanoic acid

  • Immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym 435)

  • An alcohol (e.g., 1-butanol)

  • Anhydrous organic solvent (e.g., hexane or toluene)

  • Molecular sieves (optional, to remove water)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Enzymatic Esterification:

    • To a flask containing 50 mL of anhydrous hexane, add 5.0 g of racemic 3-methylpentanoic acid and an equimolar amount of 1-butanol.

    • Add 500 mg of immobilized lipase (e.g., Novozym 435). If desired, add activated molecular sieves to remove the water produced during the reaction.

    • Stir the mixture at a constant temperature (e.g., 40°C) and monitor the reaction progress by TLC or GC to about 50% conversion.

  • Work-up and Separation:

    • Once approximately 50% conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

    • The filtrate contains the unreacted enantiomer of 3-methylpentanoic acid and the newly formed butyl ester of the other enantiomer.

    • Separate the acid from the ester by liquid-liquid extraction with an aqueous basic solution (e.g., 1M NaHCO₃). The acid will move to the aqueous phase as its salt, while the ester remains in the organic phase.

    • Separate the layers. The organic layer contains the enantiomerically enriched butyl 3-methylpentanoate.

    • Acidify the aqueous layer with 2M HCl to pH 1-2 and extract with diethyl ether to recover the enantiomerically enriched 3-methylpentanoic acid.

  • Purification and Analysis:

    • The separated acid and ester can be further purified by column chromatography if necessary.

    • The enantiomeric excess of both the recovered acid and the ester should be determined by chiral HPLC.

Data Presentation
ParameterExpected Outcome
EnzymeCandida antarctica Lipase B (immobilized)
Acyl Acceptor1-Butanol
SolventHexane
Temperature40°C
Conversion~50%
Expected e.e. of Unreacted Acid>95%
Expected e.e. of Ester Product>95%

Workflow Diagram

G Enzymatic Kinetic Resolution Workflow racemic_acid Racemic 3-Methylpentanoic Acid esterification Enzymatic Esterification (~50% conversion) racemic_acid->esterification alcohol 1-Butanol alcohol->esterification lipase Immobilized Lipase lipase->esterification mixture Mixture of Unreacted Acid and Product Ester esterification->mixture separation Separation (e.g., Extraction) mixture->separation unreacted_acid Enantiomerically Enriched Acid separation->unreacted_acid product_ester Enantiomerically Enriched Ester separation->product_ester

Caption: Workflow for enzymatic kinetic resolution of 3-methylpentanoic acid.

Chiral HPLC Analysis

Determining the enantiomeric excess of the resolved products is essential. Chiral HPLC is a powerful analytical technique for this purpose.[8][9][10]

Principle: The enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with the CSP, which have different energies and thus different retention times.

Analytical Protocol

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chiral column (e.g., Chiralcel OD-H or similar column suitable for carboxylic acids).

Method:

  • Sample Preparation:

    • Prepare a dilute solution of the 3-methylpentanoic acid sample (approx. 1 mg/mL) in the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: Chiralcel OD-H (or equivalent)

    • Mobile Phase: A mixture of hexane and isopropanol with a small amount of trifluoroacetic acid (TFA) (e.g., Hexane:Isopropanol:TFA 90:10:0.1). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Temperature: 25°C

  • Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers.

    • Inject the resolved sample.

    • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:

      • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Data Presentation
ParameterValue
ColumnChiralcel OD-H
Mobile PhaseHexane:Isopropanol:TFA (90:10:0.1)
Flow Rate1.0 mL/min
Wavelength210 nm
Retention Time (Enantiomer 1)TBD
Retention Time (Enantiomer 2)TBD

TBD: To be determined experimentally.

Relationship Diagram

G Chiral HPLC Analysis Logic sample Resolved 3-Methylpentanoic Acid Sample hplc Chiral HPLC System sample->hplc column Chiral Stationary Phase hplc->column detector UV Detector column->detector chromatogram Chromatogram with Separated Peaks detector->chromatogram data_analysis Data Analysis chromatogram->data_analysis ee_value Enantiomeric Excess (e.e.) Value data_analysis->ee_value

Caption: Logical flow of chiral HPLC analysis for e.e. determination.

References

Application Notes and Protocols for the Purification of (S)-3-Methyl-pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Methyl-pentanoic acid is a chiral carboxylic acid of interest in various fields, including the synthesis of pharmaceuticals and other bioactive molecules. Its biological activity is often stereospecific, making the isolation of the pure (S)-enantiomer a critical step. This document provides detailed application notes and protocols for the purification of this compound from a racemic mixture, focusing on two primary techniques: chiral resolution via diastereomeric salt crystallization and preparative chiral High-Performance Liquid Chromatography (HPLC).

Data Summary of Purification Techniques

The selection of a purification technique depends on factors such as the scale of the purification, required purity, and available equipment. Below is a summary of common techniques with generalized performance metrics. Specific yields and purities for this compound will be highly dependent on the precise experimental conditions.

Purification TechniquePrincipleTypical Yield (%)Typical Enantiomeric Excess (e.e.) (%)ScaleNotes
Diastereomeric Salt Crystallization Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility and subsequent liberation of the enantiomer.30 - 45 (per cycle for the desired enantiomer)>98Milligram to KilogramCost-effective for large scale; requires screening of resolving agents and solvents.
Preparative Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to separation.>90>99Microgram to GramHigh purity and direct separation; requires specialized columns and instrumentation.
Enzymatic Resolution Enantioselective enzymatic reaction (e.g., esterification or hydrolysis) to separate enantiomers.40 - 50 (for the desired enantiomer)>95Milligram to MultigramHigh selectivity and mild reaction conditions; requires screening for a suitable enzyme.

Experimental Protocols

Chiral Resolution by Diastereomeric Salt Crystallization

This protocol describes the resolution of racemic 3-methyl-pentanoic acid using (R)-(+)-1-phenylethylamine as the resolving agent. The principle lies in the formation of two diastereomeric salts: ((S)-3-methyl-pentanoate)-((R)-1-phenylethylammonium) and ((R)-3-methyl-pentanoate)-((R)-1-phenylethylammonium). These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2][3][4][5]

Materials:

  • Racemic 3-methyl-pentanoic acid

  • (R)-(+)-1-Phenylethylamine (≥99% e.e.)

  • Ethanol (anhydrous)

  • Diethyl ether (anhydrous)

  • 2 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Condenser

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • pH paper or pH meter

Protocol:

Step 1: Formation of Diastereomeric Salts

  • In a 250 mL round-bottom flask, dissolve 10.0 g (86.1 mmol) of racemic 3-methyl-pentanoic acid in 100 mL of ethanol.

  • In a separate beaker, dissolve 10.43 g (86.1 mmol) of (R)-(+)-1-phenylethylamine in 50 mL of ethanol.

  • Slowly add the (R)-(+)-1-phenylethylamine solution to the stirred solution of 3-methyl-pentanoic acid at room temperature.

  • Stir the mixture for 30 minutes at room temperature.

Step 2: Fractional Crystallization

  • Gently heat the solution to 50-60 °C to ensure complete dissolution of the salts.

  • Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt, typically the ((S)-acid)-((R)-amine) salt, will start to crystallize.

  • For further crystallization, place the flask in an ice bath or a refrigerator (4 °C) for several hours or overnight.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor.

  • Dry the crystals under vacuum. The mother liquor contains the more soluble diastereomeric salt, enriched in the (R)-enantiomer of the acid.

Step 3: Liberation of this compound

  • Suspend the collected diastereomeric salt crystals in 100 mL of water.

  • Transfer the suspension to a separatory funnel.

  • Add 50 mL of diethyl ether to the separatory funnel.

  • Slowly add 2 M HCl to the mixture while shaking gently until the pH of the aqueous layer is approximately 1-2. This will protonate the carboxylic acid and the amine.

  • Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate.

  • Collect the organic (diethyl ether) layer.

  • Extract the aqueous layer two more times with 50 mL portions of diethyl ether.

  • Combine all the organic extracts.

  • Wash the combined organic layer with 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent.

  • Remove the diethyl ether using a rotary evaporator to yield the enantiomerically enriched this compound.

Step 4: Purity and Yield Analysis

  • Determine the yield of the purified this compound.

  • Assess the enantiomeric excess (e.e.) of the product by chiral HPLC or by NMR spectroscopy using a chiral shift reagent.

Workflow for Diastereomeric Salt Crystallization

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Liberation of Free Acid racemic_acid Racemic 3-Methyl-pentanoic Acid dissolve_acid Dissolve in Ethanol racemic_acid->dissolve_acid resolving_agent (R)-1-Phenylethylamine dissolve_amine Dissolve in Ethanol resolving_agent->dissolve_amine mix Mix Solutions dissolve_acid->mix dissolve_amine->mix heat Heat to Dissolve mix->heat cool Cool to Crystallize heat->cool filter Vacuum Filtration cool->filter crystals Diastereomeric Salt Crystals (Enriched in S-enantiomer) filter->crystals mother_liquor Mother Liquor (Enriched in R-enantiomer) filter->mother_liquor suspend Suspend Crystals in Water/Ether crystals->suspend acidify Acidify with HCl (pH 1-2) suspend->acidify extract Extract with Diethyl Ether acidify->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purified_acid This compound evaporate->purified_acid

Caption: Workflow for the purification of this compound via diastereomeric salt crystallization.

Preparative Chiral HPLC

Preparative chiral HPLC offers a direct method for separating enantiomers with high purity.[6][7][8][9] The selection of the chiral stationary phase (CSP) and mobile phase is crucial for achieving good separation. Polysaccharide-based CSPs are often effective for the separation of chiral carboxylic acids.

Materials:

  • Racemic 3-methyl-pentanoic acid

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Preparative HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak® IA, IB, or IC)

  • Sample vials

  • Collection flasks

Protocol:

Step 1: Analytical Method Development (Screening)

  • Prepare a stock solution of racemic 3-methyl-pentanoic acid (e.g., 1 mg/mL) in the mobile phase.

  • Screen different chiral stationary phases (e.g., Chiralpak® IA, IB, IC) with a standard mobile phase, such as Hexane/IPA (90:10, v/v) with 0.1% TFA.

  • Inject a small volume (e.g., 5-10 µL) onto the analytical column (typically 4.6 x 250 mm).

  • Monitor the separation at a suitable wavelength (e.g., 210 nm).

  • Optimize the mobile phase composition (ratio of hexane to IPA and concentration of TFA) to achieve baseline separation with a good resolution factor (Rs > 1.5).

Step 2: Scale-Up to Preparative HPLC

  • Once an optimal analytical method is developed, scale it up for preparative separation. The column size will depend on the amount of material to be purified.

  • Prepare a more concentrated solution of the racemic mixture in the mobile phase. The concentration will depend on the loading capacity of the preparative column.

  • Set up the preparative HPLC system with the chosen preparative chiral column and the optimized mobile phase.

  • Perform a loading study by injecting increasing amounts of the sample to determine the maximum sample load without compromising resolution.

  • Inject the sample solution and collect the fractions corresponding to the two enantiomers in separate flasks. The (S)-enantiomer is typically the first or second eluting peak, which should be confirmed by analytical standards if available.

Step 3: Product Recovery

  • Combine the fractions containing the purified this compound.

  • Remove the mobile phase solvents using a rotary evaporator.

  • The final product will be a mixture of the acid and TFA. To remove TFA, the residue can be co-evaporated with a suitable solvent like dichloromethane or dissolved in a solvent and washed with water.

Step 4: Purity and Yield Analysis

  • Determine the yield of the purified this compound.

  • Confirm the enantiomeric purity (e.e. > 99%) by re-injecting a small sample onto an analytical chiral HPLC column.

Workflow for Preparative Chiral HPLC

G cluster_0 Step 1: Method Development cluster_1 Step 2: Preparative Separation cluster_2 Step 3: Product Recovery racemic_sample Racemic 3-Methyl-pentanoic Acid prepare_sample Prepare Analytical Sample racemic_sample->prepare_sample screen_csp Screen Chiral Stationary Phases prepare_sample->screen_csp optimize_mp Optimize Mobile Phase screen_csp->optimize_mp analytical_method Optimized Analytical Method optimize_mp->analytical_method prepare_prep_sample Prepare Concentrated Sample analytical_method->prepare_prep_sample inject Inject Sample prepare_prep_sample->inject hplc_system Preparative HPLC System hplc_system->inject collect_fractions Collect Fractions inject->collect_fractions s_enantiomer Fractions of (S)-enantiomer collect_fractions->s_enantiomer r_enantiomer Fractions of (R)-enantiomer collect_fractions->r_enantiomer combine_fractions Combine (S)-enantiomer Fractions s_enantiomer->combine_fractions evaporate_solvent Evaporate Mobile Phase combine_fractions->evaporate_solvent purified_product Purified this compound evaporate_solvent->purified_product

References

Application Notes and Protocols for the Quantification of (S)-3-Methyl-pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed analytical methods for the quantitative analysis of (S)-3-Methyl-pentanoic acid using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These protocols are intended for researchers, scientists, and professionals in drug development and related fields.

Chiral High-Performance Liquid Chromatography (HPLC) Method

Application Note

The enantioselective quantification of this compound is crucial in pharmaceutical development, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. Direct enantiomeric separation is most effectively achieved using chiral stationary phases (CSPs) in HPLC. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile for the separation of a wide range of chiral compounds, including carboxylic acids.

This method outlines a normal phase HPLC procedure for the direct separation and quantification of this compound. The use of a polysaccharide-based chiral column allows for effective resolution of the enantiomers. The method is suitable for the analysis of bulk drug substances and for use in pharmacokinetic studies, provided appropriate sample preparation is performed. Validation of this method should be conducted according to ICH guidelines to ensure its suitability for its intended purpose.[1][2][3]

Experimental Protocol

1.1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution of the stock solution to the desired concentrations for the calibration curve.

  • Sample Preparation (from a biological matrix): A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to isolate the analyte and remove interfering matrix components. The final extract should be evaporated to dryness and reconstituted in the mobile phase.

1.2. HPLC Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a UV detector or a Charged Aerosol Detector (CAD).

  • Column: A polysaccharide-based chiral stationary phase, for example, a Lux Cellulose-2 column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane, 2-Propanol, and Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

1.3. Method Validation Parameters: The following parameters should be assessed to validate the analytical method:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.

  • Linearity: The linear relationship between the concentration of the analyte and the detector response.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[4][5]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Quantitative Data Summary (HPLC)

The following table summarizes typical performance characteristics for a chiral HPLC method for the quantification of this compound.

ParameterTypical Value
Linearity (R²)≥ 0.998
Range1 - 100 µg/mL
Limit of Detection (LOD)~0.3 µg/mL
Limit of Quantification (LOQ)~1.0 µg/mL
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)≤ 2.0% (Intra-day), ≤ 3.0% (Inter-day)
Retention Time (S-enantiomer)Varies with specific column and conditions
Resolution (Rs)> 1.5 between enantiomers

Workflow Diagram (HPLC)

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start: Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject 10 µL onto Chiral Column filter->inject separate Isocratic Elution (Hexane/IPA/TFA) inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Concentration of This compound quantify->report

Caption: Workflow for the HPLC quantification of this compound.

Gas Chromatography (GC) Method

Application Note

Gas chromatography is a powerful technique for the analysis of volatile compounds. Short-chain fatty acids (SCFAs) like 3-methyl-pentanoic acid are amenable to GC analysis; however, due to their polarity and potential for peak tailing, derivatization is typically required to improve their volatility and chromatographic behavior. This method describes the quantification of 3-methyl-pentanoic acid using GC with Flame Ionization Detection (GC-FID) after a derivatization step.

The protocol involves an esterification reaction to convert the carboxylic acid to its corresponding methyl ester, which is more volatile and less polar. This method is robust and can be applied to various sample matrices after appropriate sample cleanup. GC-FID is a reliable and cost-effective detector for the quantification of hydrocarbons.[6][7] For enhanced specificity, a mass spectrometer (MS) can be used as the detector.

Experimental Protocol

2.1. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of 3-methyl-pentanoic acid in a suitable solvent like methanol at a concentration of 1 mg/mL. Create a series of working standards for the calibration curve by diluting the stock solution.

  • Sample Extraction (from a biological matrix): Use a liquid-liquid extraction with a solvent such as diethyl ether or a solid-phase extraction to isolate the fatty acids from the sample matrix.

  • Derivatization (Esterification with BF₃-Methanol):

    • To the dried extract or a known amount of standard, add 1 mL of 14% Boron trifluoride (BF₃) in methanol.

    • Seal the vial and heat at 60 °C for 10 minutes.

    • Cool the vial to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex the mixture and centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer, containing the fatty acid methyl esters, to a clean GC vial for analysis.

2.2. GC-FID Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: A polar capillary column suitable for fatty acid methyl ester (FAME) analysis, such as a DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or a similar wax-type column.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 240 °C at a rate of 8 °C/min.

    • Hold at 240 °C for 10 minutes.

  • Detector Temperature (FID): 260 °C.

  • FID Gas Flows: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (Helium or Nitrogen): 25 mL/min.

2.3. Method Validation Parameters: The validation of the GC-FID method should follow similar principles as the HPLC method, assessing specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.

Quantitative Data Summary (GC-FID)

The following table presents typical performance characteristics for a GC-FID method for the quantification of 3-methyl-pentanoic acid after derivatization.

ParameterTypical Value
Linearity (R²)≥ 0.999
Range0.5 - 200 µg/mL
Limit of Detection (LOD)~0.15 µg/mL
Limit of Quantification (LOQ)~0.5 µg/mL
Accuracy (% Recovery)95.0% - 105.0%
Precision (% RSD)≤ 5.0% (Intra-day), ≤ 7.0% (Inter-day)
Retention TimeDependent on the specific FAME and column

Workflow Diagram (GC)

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-FID Analysis cluster_data Data Processing start Start: Sample/Standard extract Extract with Solvent start->extract derivatize Derivatize with BF3-Methanol (60°C for 10 min) extract->derivatize partition Partition with Hexane/NaCl derivatize->partition collect Collect Hexane Layer partition->collect inject Inject 1 µL into GC collect->inject separate Separate on Wax Column (Temperature Program) inject->separate detect FID Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Concentration of 3-Methyl-pentanoic acid quantify->report

Caption: Workflow for the GC-FID quantification of 3-Methyl-pentanoic acid.

References

(S)-3-Methyl-pentanoic Acid: A Versatile Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(S)-3-Methyl-pentanoic acid is a valuable chiral building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and natural products. Its stereodefined methyl-branched structure serves as a crucial component for establishing chirality in target molecules, influencing their biological activity and therapeutic efficacy. This document provides detailed application notes and protocols for the use of this compound in the enantioselective synthesis of bioactive compounds.

Application in the Synthesis of Bioactive Diarylpentanoids

This compound and its derivatives are key precursors in the synthesis of various natural products, including diarylpentanoids, which exhibit a range of biological activities. A notable application is in the construction of the chiral backbone of compounds analogous to naturally occurring anti-inflammatory and anti-tumor agents. The synthesis of these molecules often involves the coupling of the chiral acid with aromatic moieties.

A representative synthetic workflow involves the initial activation of the carboxylic acid group of this compound to form a more reactive species, such as an acid chloride or an amide, facilitating subsequent carbon-carbon bond formation.

Synthesis_Workflow S_3_MPA This compound Activation Activation (e.g., SOCl2 or EDC, HOBt) S_3_MPA->Activation Activated_Intermediate Activated Intermediate (Acid Chloride or Amide) Activation->Activated_Intermediate Coupling Coupling with Aromatic Nucleophile Activated_Intermediate->Coupling Target_Molecule Chiral Target Molecule (e.g., Diarylpentanoid) Coupling->Target_Molecule

Synthetic workflow from this compound.

Experimental Protocols

Protocol 1: Amide Coupling of this compound

This protocol describes the formation of an N-methoxy-N-methylamide (Weinreb amide) from this compound, a versatile intermediate for acylation reactions.

Materials:

  • This compound

  • N,O-Dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq), HOBt (1.1 eq), and TEA (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-methoxy-N-methyl-(S)-3-methylpentanamide.

Reactant Molecular Weight ( g/mol ) Equivalents Amount
This compound116.161.01.16 g
N,O-Dimethylhydroxylamine HCl97.541.11.07 g
EDC155.241.21.86 g
HOBt135.131.11.49 g
Triethylamine101.193.03.04 g (4.2 mL)

Table 1: Reactant quantities for Weinreb amide formation.

Protocol 2: Synthesis of a Chiral Ketone via Grignard Reaction with a Weinreb Amide

This protocol details the synthesis of a chiral ketone by reacting the N-methoxy-N-methyl-(S)-3-methylpentanamide with a Grignard reagent.

Materials:

  • N-methoxy-N-methyl-(S)-3-methylpentanamide

  • Arylmagnesium bromide (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-methoxy-N-methyl-(S)-3-methylpentanamide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with EtOAc (3 x 30 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired chiral ketone.

Reactant Concentration Equivalents Volume
N-methoxy-N-methyl-(S)-3-methylpentanamide-1.01.59 g
Phenylmagnesium bromide1.0 M in THF1.212 mL

Table 2: Reactant quantities for Grignard reaction.

Biological Context: Signaling Pathways

The chiral molecules synthesized using this compound as a building block can be designed to interact with specific biological targets, such as enzymes or receptors, which are often involved in complex signaling pathways. For instance, diarylpentanoids have been shown to modulate inflammatory pathways by targeting enzymes like cyclooxygenase (COX).

Signaling_Pathway Inflammatory_Stimulus Inflammatory Stimulus Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimulus->Cell_Membrane PLA2 Phospholipase A2 Cell_Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Diarylpentanoid Diarylpentanoid (Synthesized from (S)-3-MPA) Diarylpentanoid->COX_Enzymes Inhibition

Inhibition of the COX pathway by a bioactive molecule.

The ability to synthesize specific enantiomers of these bioactive molecules is critical, as different stereoisomers can exhibit vastly different potencies and selectivities for their biological targets. The use of this compound ensures the precise construction of the desired stereocenter, leading to more effective and targeted therapeutic agents.

Applications of (S)-3-Methyl-pentanoic Acid in Pheromone Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Methyl-pentanoic acid and its derivatives are valuable chiral building blocks in the asymmetric synthesis of various insect pheromones. The stereochemistry of these semiochemicals is often crucial for their biological activity, with only one enantiomer being active or the enantiomeric ratio being critical for eliciting a specific behavioral response in insects. This document provides detailed application notes and protocols for the use of this compound and structurally related chiral acids in the synthesis of insect pheromones, with a specific focus on the synthesis of (S)-3-Methyl-4-octanol, the pheromone of the palm weevil.

Introduction to Pheromone Synthesis

Insect pheromones are chemical signals used for communication between members of the same species, influencing behaviors such as mating, aggregation, and trail-following.[1] The synthesis of these compounds is essential for their structural elucidation and for developing environmentally benign pest management strategies.[2][3] Many insect pheromones are chiral molecules, and their biological activity is often dependent on their absolute configuration.[1] Consequently, enantioselective synthesis is a key aspect of pheromone research. Chiral carboxylic acids, such as this compound, serve as important starting materials or key intermediates in the construction of these complex natural products.

Application Example: Synthesis of (S)-3-Methyl-4-octanol (Palm Weevil Pheromone)

A notable application of chiral 3-methyl-alkanoic acids is in the synthesis of (S)-3-Methyl-4-octanol, a key component of the aggregation pheromone of the palm weevil (Rhynchophorus ferrugineus), a significant pest of palm trees. The synthesis of the specific (S)-enantiomer is crucial as it is the more biologically active form.

Synthetic Strategy Overview

The enantioselective synthesis of (S)-3-Methyl-4-octanol can be achieved from a chiral precursor derived from 2-methylbutanoic acid, a close structural analog of this compound. The general strategy involves the formation of a chiral ketone, (S)-3-Methyl-4-octanone, followed by a stereoselective reduction to yield the desired (S)-3-Methyl-4-octanol.

The following diagram illustrates the general workflow for the synthesis of the palm weevil pheromone.

G cluster_start Starting Material cluster_synthesis Synthesis of Chiral Ketone cluster_reduction Stereoselective Reduction cluster_product Final Product start 2-Methylbutanoic Acid acid_chloride Formation of Acid Chloride start->acid_chloride SOCl2 grignard_reaction Reaction with n-Butyl Lithium to form (S)-3-Methyl-4-octanone acid_chloride->grignard_reaction n-BuLi, -80°C reduction Stereoselective Reduction with Baker's Yeast grignard_reaction->reduction Baker's Yeast product (S)-3-Methyl-4-octanol (Palm Weevil Pheromone) reduction->product

Caption: Synthetic workflow for (S)-3-Methyl-4-octanol.

Quantitative Data
StepReactantsProductYield (%)Purity/ee (%)Reference
Formation of (S)-3-Methyl-4-octanoneAcid chloride of 2-methylbutanoic acid, n-BuLi(S)-3-Methyl-4-octanone--[1]
Stereoselective Reduction(S)-3-Methyl-4-octanone, Baker's Yeast(S)-3-Methyl-4-octanol-High ee[1]

Note: Specific yield and enantiomeric excess values were not provided in the summarized source material. The protocol emphasizes the stereoselectivity of the reduction step.

Experimental Protocols

The following protocols are based on the reported synthesis of (S)-3-Methyl-4-octanol.[1]

Protocol 1: Synthesis of (S)-3-Methyl-4-octanone
  • Preparation of the Acid Chloride: Convert 2-methylbutanoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂). This is a standard procedure and should be carried out under anhydrous conditions.

  • Grignard-type Reaction: In a two-neck round-bottom flask, dissolve the acid chloride in an appropriate solvent (e.g., THF).

  • Cool the solution to -80°C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyl lithium (n-BuLi) to the cooled acid chloride solution.

  • Stir the reaction mixture overnight at -80°C.

  • After the reaction is complete, quench the reaction and extract the product with a suitable organic solvent (e.g., methylene chloride).

  • Purify the resulting (S)-3-Methyl-4-octanone, for example, by column chromatography.

Protocol 2: Stereoselective Reduction to (S)-3-Methyl-4-octanol
  • Yeast Fermentation: Prepare a fermentation medium by dissolving sucrose and a nutrient source (e.g., sodium hydrogen phosphate) in warm water.

  • Add Baker's yeast to the medium and incubate at a suitable temperature (e.g., 40°C) for approximately one hour to activate the yeast.

  • Reduction Reaction: Add (S)-3-Methyl-4-octanone to the activated yeast culture.

  • Stir the mixture vigorously at room temperature for an extended period (e.g., three days) to allow for the enzymatic reduction to occur.

  • Work-up: After the reduction is complete, filter the mixture to remove the yeast cells.

  • Extract the aqueous filtrate with an organic solvent (e.g., methylene chloride) to isolate the product.

  • Dry the organic extracts and remove the solvent under reduced pressure to obtain the crude (S)-3-Methyl-4-octanol.

  • Purify the final product, for instance, by column chromatography.

Signaling Pathway and Biological Relevance

The synthesized (S)-3-Methyl-4-octanol acts as an aggregation pheromone, attracting both male and female palm weevils to a common location for mating and feeding. The specific enantiomer is recognized by olfactory receptors in the antennae of the insects, triggering a behavioral response.

G pheromone (S)-3-Methyl-4-octanol (Pheromone) receptor Olfactory Receptor (in insect antenna) pheromone->receptor Binding signal_transduction Signal Transduction Cascade receptor->signal_transduction Activation behavioral_response Behavioral Response (Aggregation) signal_transduction->behavioral_response Initiation

Caption: Pheromone signaling pathway.

Conclusion

This compound and its homologs are versatile chiral synthons for the enantioselective synthesis of insect pheromones. The detailed protocol for the synthesis of (S)-3-Methyl-4-octanol from a related chiral acid highlights a practical application of this class of compounds. The stereocontrolled synthesis of these biologically active molecules is paramount for the development of effective and species-specific pest management tools. Further research into novel synthetic routes and applications of these chiral building blocks will continue to advance the field of chemical ecology and sustainable agriculture.

References

(S)-3-Methyl-pentanoic Acid: A Versatile Chiral Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(S)-3-Methyl-pentanoic acid , a chiral carboxylic acid, serves as a valuable and versatile precursor in a variety of organic reactions, particularly in the synthesis of complex, biologically active molecules. Its stereodefined structure makes it an important building block for the construction of chiral centers in pharmaceuticals and natural products. This application note will detail its use as a precursor in the synthesis of the potent immunomodulator and anti-cancer agent, Bestatin (Ubenimex) , providing comprehensive experimental protocols and insights into the biological signaling pathways of the final product.

Application: Synthesis of Bestatin (Ubenimex)

Bestatin, chemically known as N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine, is a competitive and reversible protease inhibitor.[1] It is a dipeptide that potently inhibits several aminopeptidases, including aminopeptidase N (CD13), and exhibits significant immunomodulatory and anti-tumor activities.[1][2][3] The L-leucine moiety of Bestatin can be synthesized from this compound, highlighting the importance of this chiral precursor.

The overall synthetic strategy involves the conversion of this compound into a protected L-leucine derivative suitable for peptide coupling, followed by its condensation with the other amino acid component of Bestatin.

Experimental Protocols

Protocol 1: Synthesis of N-Fmoc-L-leucine from this compound

This protocol outlines the conversion of this compound to N-9-fluorenylmethoxycarbonyl (Fmoc) protected L-leucine, a key intermediate for solid-phase peptide synthesis (SPPS). The synthesis involves an amination of the carboxylic acid followed by the introduction of the Fmoc protecting group.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Ammonia (NH₃) solution

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Toluene

Procedure:

  • Amidation of this compound:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of thionyl chloride.

    • Reflux the mixture for 2 hours to form the corresponding acyl chloride.

    • Remove the excess thionyl chloride under reduced pressure.

    • Carefully add the crude acyl chloride to a cooled (0 °C) concentrated solution of ammonia in water.

    • Stir the reaction mixture for 1 hour at room temperature.

    • Extract the resulting amide with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield (S)-3-methyl-pentanamide.

  • Hofmann Rearrangement to form L-Leucine:

    • The crude (S)-3-methyl-pentanamide is subjected to a Hofmann rearrangement using appropriate reagents (e.g., bromine and sodium hydroxide) to yield L-leucine. Detailed conditions for this step are sequence-dependent and should be optimized.

  • Fmoc Protection of L-Leucine:

    • In a 500 mL round-bottom flask, dissolve the synthesized L-Leucine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.0 eq).[4]

    • To the stirred solution, add a solution of Fmoc-OSu (1.05 eq) in acetone portion-wise over 30 minutes at room temperature.[4]

    • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting amino acid is consumed.[4]

    • Remove the acetone under reduced pressure.[4]

    • Cool the aqueous solution in an ice bath and acidify to pH ~2 with 1 M HCl, which will precipitate the Fmoc-L-leucine.[4]

    • Extract the product with diethyl ether (3 x 100 mL).[4]

    • Combine the organic layers and wash with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL).[4]

    • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to yield crude Fmoc-L-leucine.[4]

  • Purification by Recrystallization:

    • Dissolve the crude Fmoc-L-leucine in a minimal amount of hot toluene.[4]

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.[4]

    • Collect the crystals by vacuum filtration, wash with cold toluene, and dry under vacuum to obtain pure Fmoc-L-leucine.[4]

ParameterTypical Value
Fmoc-L-leucine Synthesis
Fmoc-OSu equivalent1.05 eq
Reaction Time4-6 hours
Yield (after recrystallization)>90%
Purity (HPLC)>99%

Protocol 2: Solid-Phase Peptide Synthesis of Bestatin

This protocol describes the manual solid-phase synthesis of Bestatin using the prepared Fmoc-L-leucine.

Materials:

  • Fmoc-L-leucine (prepared as in Protocol 1)

  • Fmoc-(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.[5]

  • First Amino Acid Coupling (Fmoc-L-leucine):

    • Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF.

    • In a separate vial, activate Fmoc-L-leucine (3-5 eq) with HBTU (3-5 eq) and DIPEA (6-10 eq) in DMF.[5]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF.

  • Second Amino Acid Coupling (Fmoc-(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid):

    • Repeat the deprotection step as in 2a.

    • Activate Fmoc-(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid and couple to the resin as in 2c and 2d.

  • Final Deprotection:

    • Treat the resin with 20% piperidine in DMF to remove the final Fmoc group.

    • Wash the resin with DMF and then with dichloromethane (DCM), and dry under vacuum.

  • Cleavage and Purification:

    • Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[5]

    • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

    • Centrifuge to collect the peptide pellet and wash with cold diethyl ether.

    • Dry the crude peptide and purify by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain Bestatin as a white powder.

ParameterTypical Value/Range
Solid-Phase Peptide Synthesis
Resin Loading0.3 - 0.8 mmol/g
Fmoc-Amino Acid Excess3 - 5 equivalents
Coupling Time1 - 2 hours
Cleavage Time2 - 4 hours
Final Purity (Post-HPLC)>95%

Biological Signaling Pathways of Bestatin (Ubenimex)

Bestatin exerts its biological effects primarily through the inhibition of aminopeptidase N (CD13), a cell surface metalloprotease involved in various physiological and pathological processes, including angiogenesis, tumor invasion, and immune regulation.[6][7][8]

The inhibition of CD13 by Bestatin can trigger several downstream signaling events:

  • Inhibition of Angiogenesis: CD13 is upregulated in angiogenic endothelial cells. Its inhibition by Bestatin can disrupt the Ras/MAPK signaling pathway, which is crucial for endothelial cell proliferation and migration.[6]

  • Induction of Apoptosis in Cancer Cells: By inhibiting aminopeptidases, Bestatin can lead to an amino acid deprivation response (AADR) in cancer cells. This stress response activates pro-apoptotic pathways, including the NF-κB pathway, leading to programmed cell death.[7]

  • Immunomodulation: Bestatin has been shown to modulate the production of various cytokines.[9][10] It can suppress the production of pro-inflammatory cytokines such as IL-6 and enhance the production of anti-inflammatory cytokines like IL-10 by monocytes.[9] This modulation of the cytokine environment contributes to its immunomodulatory and anti-tumor effects by activating T lymphocytes and macrophages.[1]

Below are diagrams illustrating the key synthetic workflow and the signaling pathway of Bestatin.

G cluster_0 Synthesis of Fmoc-L-leucine cluster_1 Solid-Phase Peptide Synthesis of Bestatin S-3-Methylpentanoic_Acid S-3-Methylpentanoic_Acid Amidation Amidation S-3-Methylpentanoic_Acid->Amidation Hofmann_Rearrangement Hofmann_Rearrangement Amidation->Hofmann_Rearrangement Fmoc_Protection Fmoc_Protection Hofmann_Rearrangement->Fmoc_Protection Fmoc-L-leucine Fmoc-L-leucine Fmoc_Protection->Fmoc-L-leucine Coupling_1 Coupling_1 Fmoc-L-leucine->Coupling_1 Deprotection_1 Deprotection_1 Coupling_1->Deprotection_1 Rink_Amide_Resin Rink_Amide_Resin Rink_Amide_Resin->Coupling_1 Coupling_2 Coupling_2 Deprotection_1->Coupling_2 Final_Deprotection Final_Deprotection Coupling_2->Final_Deprotection Fmoc_AHPA Fmoc-(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid Fmoc_AHPA->Coupling_2 Cleavage_Purification Cleavage_Purification Final_Deprotection->Cleavage_Purification Bestatin Bestatin Cleavage_Purification->Bestatin

Synthetic workflow for Bestatin from this compound.

G cluster_0 Anti-Angiogenic Effect cluster_1 Anti-Tumor Effect cluster_2 Immunomodulatory Effect Bestatin Bestatin CD13 Aminopeptidase N (CD13) Bestatin->CD13 inhibits Monocytes Monocytes Bestatin->Monocytes acts on Ras_MAPK Ras/MAPK Pathway CD13->Ras_MAPK regulates AADR Amino Acid Deprivation Response CD13->AADR inhibition leads to Angiogenesis Angiogenesis Ras_MAPK->Angiogenesis promotes NFkB NF-κB Pathway AADR->NFkB activates Apoptosis Apoptosis NFkB->Apoptosis induces Cytokine_Modulation ↑ IL-10 (anti-inflammatory) ↓ IL-6 (pro-inflammatory) Monocytes->Cytokine_Modulation leads to Immune_Response Immune_Response Cytokine_Modulation->Immune_Response modulates

Signaling pathways affected by Bestatin (Ubenimex).

References

Application Notes and Protocols for (S)-3-Methyl-pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Methyl-pentanoic acid is a chiral branched-chain fatty acid (BCFA). BCFAs are increasingly recognized for their diverse biological activities, playing roles in cell membrane fluidity, cell signaling, and metabolic regulation. In bacteria, they are crucial components of cell membranes and can act as signaling molecules. In mammals, BCFAs are obtained through diet, particularly from dairy and ruminant fats, and are involved in various metabolic and inflammatory pathways.

These application notes provide an overview of the potential research applications of this compound and detailed protocols for investigating its biological effects. The methodologies described are relevant for researchers in microbiology, cell biology, and drug development interested in the biological functions of BCFAs.

Physicochemical Data and Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the preparation of stock solutions and for understanding the compound's behavior in biological systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₂O₂[1]
Molecular Weight 116.16 g/mol [1]
CAS Number 1730-92-3[1]
Appearance Colorless liquid[2]
Solubility Soluble in organic solvents such as ethanol, chloroform, and ether. Soluble in water.[2]
IUPAC Name (3S)-3-methylpentanoic acid[1]

Potential Research Applications and Experimental Protocols

Based on the known biological activities of branched-chain fatty acids, several experimental avenues can be explored for this compound.

Antimicrobial Activity Assessment

Branched-chain fatty acids can exhibit antimicrobial properties. The following protocol describes how to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains. A recent study demonstrated the antimicrobial effects of 3-methylpentanoic acid in combination with other volatile organic compounds against Bacillus species, suggesting its potential as an antimicrobial agent.[3]

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard methods for antimicrobial susceptibility testing.[4]

Materials:

  • This compound

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Bacillus subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., ampicillin, gentamicin)

  • Negative control (vehicle, e.g., DMSO or ethanol)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in the appropriate broth. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the growth medium to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound.

  • Controls: Include wells with:

    • Bacteria and growth medium only (growth control).

    • Growth medium only (sterility control).

    • Bacteria and the solvent used for the stock solution (vehicle control).

    • Bacteria and a positive control antibiotic.

  • Incubation: Incubate the plates at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Data Presentation:

Table 2: Example of MIC Data for this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureusData to be determined
Escherichia coliData to be determined
Bacillus subtilisData to be determined
Assessment of Anti-Inflammatory Activity

Short-chain and branched-chain fatty acids are known to possess anti-inflammatory properties. The following in vitro protocols can be used to screen for the anti-inflammatory potential of this compound.

Protocol: Inhibition of Egg Albumin Denaturation

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[5]

Materials:

  • This compound

  • Fresh hen's egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • Aspirin or Diclofenac sodium (positive control)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of this compound.

  • Control Preparation: Prepare a control mixture with 2 mL of distilled water instead of the test sample.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

  • Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = 100 x (Absorbance of control - Absorbance of test) / Absorbance of control

Protocol: Human Red Blood Cell (HRBC) Membrane Stabilization

This method assesses the anti-inflammatory activity by measuring the stabilization of the red blood cell membrane against hypotonicity-induced lysis.[5]

Materials:

  • This compound

  • Fresh human blood

  • Isotonic saline (0.9% NaCl)

  • Hypotonic saline (0.36% NaCl)

  • Aspirin or Diclofenac sodium (positive control)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • HRBC Suspension Preparation: Centrifuge fresh human blood and wash the packed red blood cells with isotonic saline. Prepare a 10% (v/v) suspension of the HRBCs in isotonic saline.

  • Reaction Mixture Preparation: Mix 0.5 mL of the HRBC suspension with 2 mL of hypotonic saline and 1 mL of various concentrations of this compound.

  • Controls: Prepare a control with 1 mL of distilled water instead of the test sample. Use a positive control with a standard anti-inflammatory drug.

  • Incubation: Incubate the mixtures at room temperature for 30 minutes.

  • Centrifugation and Measurement: Centrifuge the mixtures and measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Calculation: Calculate the percentage of membrane stabilization using the following formula: % Protection = 100 - ((Absorbance of test / Absorbance of control) x 100)

Data Presentation:

Table 3: Example of In Vitro Anti-Inflammatory Activity Data

AssayConcentration (µg/mL)% Inhibition/ProtectionIC₅₀ (µg/mL)
Egg Albumin Denaturation e.g., 10, 50, 100, 200Data to be determinedData to be determined
HRBC Membrane Stabilization e.g., 10, 50, 100, 200Data to be determinedData to be determined
Investigation of PPARα Activation

Branched-chain fatty acids have been shown to be activators of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.[6] A luciferase reporter assay can be used to determine if this compound can activate PPARα.

Protocol: PPARα Luciferase Reporter Assay

This protocol is based on transient transfection of a PPARα expression vector and a PPRE-luciferase reporter vector into a suitable cell line.[7][8][9]

Materials:

  • This compound

  • Hepatoma cell line (e.g., HepG2, McA-RH7777)

  • PPARα expression plasmid

  • Peroxisome Proliferator Response Element (PPRE)-driven luciferase reporter plasmid

  • Transfection reagent

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

  • Positive control PPARα agonist (e.g., WY-14643, fenofibrate)

Procedure:

  • Cell Culture and Transfection: Culture the hepatoma cells to an appropriate confluency. Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound or the positive control agonist.

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Calculate the fold induction relative to the vehicle-treated control.

Data Presentation:

Table 4: Example of PPARα Activation Data

CompoundConcentration (µM)Fold Induction of Luciferase ActivityEC₅₀ (µM)
This compound e.g., 1, 10, 50, 100Data to be determinedData to be determined
Positive Control (e.g., WY-14643) e.g., 0.1, 1, 10, 50Data to be determinedData to be determined

Visualizations of Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the experimental designs and the underlying biological processes, the following diagrams are provided.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare (S)-3-MPA Stock Solution serial_dilution Serial Dilution in 96-well plate stock->serial_dilution inoculum Prepare Bacterial Inoculum add_inoculum Inoculate Wells inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate (18-24h, 37°C) add_inoculum->incubation readout Determine MIC (Visual/OD600) incubation->readout

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

ppar_activation_pathway cluster_cell Hepatocyte MPA This compound (Ligand) PPAR PPARα MPA->PPAR Binds Complex PPARα-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (in gene promoter) Complex->PPRE Binds TargetGenes Target Gene Transcription (e.g., for fatty acid oxidation) PPRE->TargetGenes Activates

Caption: Putative PPARα Signaling Pathway Activation.

anti_inflammatory_workflow cluster_assay1 Protein Denaturation Assay cluster_assay2 HRBC Membrane Stabilization Assay prep1 Prepare Egg Albumin + (S)-3-MPA heat1 Incubate & Heat prep1->heat1 read1 Measure Absorbance (660 nm) heat1->read1 end Calculate % Inhibition/ Protection read1->end prep2 Prepare HRBC Suspension + (S)-3-MPA lyse2 Induce Hypotonic Lysis prep2->lyse2 read2 Measure Supernatant Absorbance (560 nm) lyse2->read2 read2->end start Start Anti-Inflammatory Screening start->prep1 start->prep2

Caption: Workflow for In Vitro Anti-Inflammatory Screening.

Conclusion

This compound represents an interesting molecule for further biological investigation. The provided protocols offer a starting point for researchers to explore its potential antimicrobial, anti-inflammatory, and metabolic regulatory activities. Due to the limited specific data on the (S)-enantiomer, the presented applications are based on the broader activities of branched-chain fatty acids. Further research is warranted to elucidate the specific biological roles and mechanisms of action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-3-Methyl-pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to improve the yield and purity of (S)-3-Methyl-pentanoic acid synthesis. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing enantiomerically pure this compound?

There are two main strategies for obtaining the (S)-enantiomer:

  • Racemic Synthesis followed by Chiral Resolution: This approach involves the synthesis of a racemic mixture of 3-methylpentanoic acid, followed by the separation of the (S)- and (R)-enantiomers. A common resolution technique is the formation of diastereomeric salts using a chiral amine.

  • Asymmetric Synthesis: This method directly synthesizes the (S)-enantiomer, which avoids a separate resolution step and can be more atom-economical. A robust and widely used method involves the diastereoselective alkylation of a chiral auxiliary, such as an Evans oxazolidinone.[1]

Q2: Which chiral auxiliary is recommended for the asymmetric synthesis of this compound?

Evans oxazolidinones are highly effective and widely used for the asymmetric alkylation of carboxylic acid derivatives.[1] They offer high levels of stereocontrol and have reliable methods for attachment and removal.[1][2] For the synthesis of this compound, a common choice is the (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone or the more readily available (4R,5S) enantiomer, depending on the desired stereochemical outcome.

Q3: What is the mechanism of cleavage for an Evans auxiliary to yield the final carboxylic acid?

The most common method for cleaving the Evans auxiliary to yield the carboxylic acid is by using lithium hydroperoxide (LiOOH), typically generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[3][4][5] The hydroperoxide anion acts as a soft nucleophile that selectively attacks the exocyclic acyl carbonyl group.[6] The resulting peroxyacid intermediate is then typically reduced with a mild reducing agent like sodium sulfite during workup to afford the desired carboxylic acid.[6]

Troubleshooting Guides

Guide 1: Racemic Synthesis & Chiral Resolution
Problem Potential Cause Troubleshooting Steps & Solutions
Low yield of racemic 3-methylpentanoic acid Incomplete saponification of the malonic ester precursor.Ensure potassium hydroxide is used, as sodium hydroxide can cause the sodium salt to precipitate, leading to an unmanageable semi-solid mass.[2] Extend the reflux time after adding the malonic ester to ensure complete reaction.
Loss of product during workup.Ensure all alcohol formed during saponification is removed by distillation before acidification; otherwise, re-esterification can occur, leading to low-boiling impurities.[2] Use sulfuric acid for acidification instead of hydrochloric acid, as HCl can distill with the product and complicate purification.[2]
Failure of diastereomeric salt to crystallize during resolution Improper solvent choice.The solubility of the diastereomeric salt is highly dependent on the solvent. Screen various solvents (e.g., ethanol, methanol, ethyl acetate) or mixtures with anti-solvents (e.g., hexane, heptane) to find conditions where the desired salt is least soluble.
Solution is too dilute.Carefully concentrate the solution under reduced pressure to induce precipitation.
Incorrect temperature.Many crystallizations require cooling. Try cooling the solution in an ice bath or refrigerator to promote crystal formation.
Low yield of (S)-enantiomer after resolution Suboptimal crystallization conditions.Systematically optimize the solvent, concentration, and temperature to maximize the precipitation of the desired diastereomeric salt.
Loss of the (R)-enantiomer.To improve overall process yield, recover the mother liquor which is enriched in the unwanted (R)-enantiomer. The (R)-acid can be isolated and racemized to be reused in a subsequent resolution.
Guide 2: Asymmetric Synthesis using Evans Auxiliary
Problem Potential Cause Troubleshooting Steps & Solutions
Low yield in acylation step (attaching the propanoyl group) Incomplete reaction.While traditional methods use strong bases like n-BuLi at -78 °C, a milder and simpler method involves using 4-(dimethylamino)pyridine (DMAP) as an acyl transfer catalyst at room temperature or refluxing in toluene to shorten reaction times.
Low yield in alkylation step Inactive base or moisture.Ensure all reagents and solvents are anhydrous, as moisture can quench the enolate.[7] Use freshly titrated n-BuLi or a reliable grade of LDA or NaHMDS.
Incorrect stoichiometry.An excess of the alkylating agent (ethyl iodide) may be necessary. Carefully optimize the molar ratios of the enolizing agent and the electrophile.[7]
Product decomposition.Prolonged reaction times or elevated temperatures can lead to decomposition. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[7]
Low Diastereoselectivity in Alkylation Suboptimal reaction temperature.Lowering the reaction temperature (e.g., to -78 °C or lower) generally enhances diastereoselectivity by favoring the transition state with the lower activation energy.[7]
Incorrect base/counterion.The choice of base (and thus the counterion, Li⁺ vs. Na⁺) can influence the enolate geometry and its aggregation state, affecting facial selectivity.[8] Sodium enolates (using NaHMDS) often provide excellent selectivity.[1]
Steric hindrance.Ensure the correct N-acyl group is used. For 3-methylpentanoic acid, this would be an N-propanoyl group. The steric bulk of the auxiliary's substituent (e.g., benzyl or isopropyl) directs the approach of the electrophile.
Incomplete cleavage of the chiral auxiliary Inefficient hydrolysis.Ensure adequate equivalents of both LiOH and H₂O₂ are used (typically 2 and 4 equivalents, respectively).[1] Vigorous stirring is necessary for the biphasic reaction mixture.
Side reactions during cleavage.Using LiOH alone can lead to cleavage at the endocyclic carbamate carbonyl.[6] The use of LiOH/H₂O₂ is crucial for selective cleavage of the exocyclic amide.[5][6] Be aware that this reaction can evolve oxygen gas, which may pose a safety risk with flammable solvents.[5]

Data Presentation

Table 1: Comparison of Synthetic Strategies for this compound
Strategy Typical Overall Yield Enantiomeric Purity (ee) Advantages Disadvantages
Racemic Synthesis & Chiral Resolution 30-50% (per resolution cycle)>98%Technically simpler starting materials.Maximum theoretical yield is 50% per cycle without racemization and recycling of the unwanted enantiomer. Generates more waste.
Asymmetric Synthesis via Evans Auxiliary 60-80%>99% (after chromatography)High stereocontrol and predictability. High overall yield. Auxiliary can be recovered and reused.[2]Requires stoichiometric use of a relatively expensive chiral auxiliary. Requires cryogenic temperatures.
Table 2: Representative Performance of Evans Auxiliaries in Asymmetric Alkylation

Data presented are for analogous alkylation reactions and serve as a general guide.

Substrate (N-Acyl Oxazolidinone)ElectrophileBaseYield (%)Diastereomeric Ratio (dr)
N-Propanoyl-(4S)-4-benzyl-2-oxazolidinoneBenzyl BromideNaHMDS90-95%>99:1
N-Propanoyl-(4R)-4-isopropyl-2-oxazolidinoneAllyl IodideLDA85-92%>98:2
N-Propanoyl-(4S)-4-benzyl-2-oxazolidinoneMethyl IodideNaHMDS~90%>97:3

Experimental Protocols

Method A: Racemic Synthesis of 3-Methylpentanoic Acid and Chiral Resolution

This protocol is adapted from a classic Organic Syntheses procedure.[2]

Step 1: Synthesis of Racemic 3-Methylpentanoic Acid

  • In a 2 L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and separatory funnel, prepare a solution of 200 g of potassium hydroxide in 200 mL of water.[2]

  • Heat the solution and, with stirring, slowly add 200 g of ethyl sec-butylmalonate. The heat of saponification will cause the solution to reflux.[2]

  • After the addition is complete, gently boil the solution for an additional 2 hours.

  • Dilute the mixture with 200 mL of water and then distill off approximately 200 mL of liquid to completely remove the ethanol formed during saponification.[2]

  • Cool the remaining solution and slowly add a cold solution of 320 g of concentrated sulfuric acid in 450 mL of water. This step is exothermic and should be done with vigorous stirring to prevent foaming.[2]

  • Reflux the acidified solution for 3 hours to facilitate decarboxylation. An oily layer of the carboxylic acid will form.

  • Distill the 3-methylpentanoic acid from the reaction mixture. The crude acid can be purified by fractional distillation (b.p. 193–196 °C). The expected yield is 62–65%.[2]

Step 2: Chiral Resolution with (R)-(+)-1-Phenylethylamine

  • Dissolve the racemic 3-methylpentanoic acid (1.0 eq) in a suitable solvent (e.g., 95% ethanol).

  • In a separate flask, dissolve an equimolar amount of (R)-(+)-1-Phenylethylamine in the same solvent.

  • Slowly add the amine solution to the acid solution with stirring.

  • Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt, (R)-amine-(S)-acid.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The salt can be recrystallized to improve diastereomeric purity.

  • To recover the free acid, suspend the purified salt in water and add an excess of a strong acid (e.g., 1 M HCl).

  • Extract the liberated this compound with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Method B: Asymmetric Synthesis of this compound via Evans Auxiliary

This protocol is adapted from a procedure for a structurally related acid.[1]

Step 1: Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add propanoyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify by flash column chromatography to yield the N-propanoyl imide.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propanoyl imide (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, typically as a 1.0 M solution in THF) dropwise and stir the solution for 30 minutes at -78 °C to form the sodium enolate.[1]

  • Add ethyl iodide (1.5 eq) to the reaction mixture.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring progress by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR.

  • Purify the product by flash column chromatography to isolate the major diastereomer.

Step 3: Auxiliary Cleavage

  • Dissolve the purified alkylated product in a 4:1 mixture of THF and water at 0 °C.[1]

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide monohydrate (2.0 eq).[1]

  • Stir the mixture vigorously at 0 °C for 2-4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite to reduce excess peroxide.

  • Acidify the mixture to pH ~2 with 1 M HCl and extract with ethyl acetate.

  • The aqueous layer contains the recovered chiral auxiliary. The combined organic layers contain the desired this compound. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Visualizations

G cluster_workflow Experimental Workflow: Asymmetric Synthesis A Acylation: (4R,5S)-Auxiliary + Propanoyl Chloride B Enolate Formation: Add NaHMDS @ -78 °C A->B 1. Attach acyl group C Alkylation: Add Ethyl Iodide @ -78 °C B->C 2. Deprotonate D Workup & Purification: Isolate Major Diastereomer C->D 3. Form C-C bond E Auxiliary Cleavage: LiOH / H₂O₂ D->E 4. Remove auxiliary F Final Product: This compound E->F 5. Isolate acid

Caption: Workflow for the asymmetric synthesis of this compound.

G cluster_troubleshooting Troubleshooting Guide: Low Yield in Asymmetric Alkylation Start Low Yield in Alkylation Step CheckMoisture Are all reagents and solvents anhydrous? Start->CheckMoisture CheckBase Is the enolizing base (e.g., NaHMDS) active? CheckMoisture->CheckBase Yes Sol_Dry Solution: Dry all glassware and distill solvents. CheckMoisture->Sol_Dry No CheckTemp Was the reaction kept at low temperature (-78 °C)? CheckBase->CheckTemp Yes Sol_Base Solution: Use a fresh bottle or newly titrated solution of base. CheckBase->Sol_Base No CheckTime Was the reaction monitored by TLC? CheckTemp->CheckTime Yes Sol_Temp Solution: Maintain strict temperature control. CheckTemp->Sol_Temp No Sol_Time Solution: Optimize reaction time; avoid prolonged stirring after completion. CheckTime->Sol_Time No Success Yield Improved CheckTime->Success Yes Sol_Dry->CheckMoisture Sol_Base->CheckBase Sol_Temp->CheckTemp Sol_Time->CheckTime

Caption: Logical workflow for troubleshooting low yield in the alkylation step.

References

Technical Support Center: Chiral Separation of 3-Methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 3-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed methodologies for overcoming common challenges in the enantioseparation of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing poor or no resolution of 3-methylpentanoic acid enantiomers. What are the primary causes and how can I fix this?

A1: Poor resolution is a common challenge and typically stems from several factors. Here is a step-by-step troubleshooting guide:

  • Inappropriate Technique or Column: 3-Methylpentanoic acid is a small, polar carboxylic acid. Direct analysis on many standard chiral stationary phases (CSPs) can be difficult without derivatization.

    • Direct HPLC/SFC Analysis: This approach is challenging due to the weak interactions between the analyte and most common polysaccharide or cyclodextrin-based CSPs. If you are attempting direct analysis, ensure you are using a CSP specifically designed for acidic compounds, such as a chiral ion-exchanger.[1]

    • Gas Chromatography (GC): GC is a powerful technique for this separation, but it almost always requires derivatization to increase the volatility and improve interactions with the chiral stationary phase.[2][3]

    • Indirect HPLC Analysis: This involves derivatizing the carboxylic acid with a chiral reagent to form diastereomers, which can then be separated on a standard (achiral) HPLC column.[4][5][6]

  • Suboptimal Mobile Phase (for HPLC/SFC):

    • Acidic Additive is Crucial: For direct analysis of a carboxylic acid, the mobile phase must contain a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid). This suppresses the ionization of the carboxyl group, leading to better peak shape and improved chiral recognition.[7][8]

    • Solvent Composition: The type and concentration of the organic modifier (e.g., isopropanol, ethanol in hexane for normal phase) dramatically affect selectivity. A systematic screening of different alcohol modifiers and concentrations is recommended.[7][9]

  • Incorrect GC Column or Conditions (for GC):

    • CSP Selection: Cyclodextrin-based chiral GC columns are highly effective for separating derivatives of small chiral molecules.[3][10] Phases like those based on beta-cyclodextrin derivatives are a good starting point.[10]

    • Temperature Program: The oven temperature ramp rate is critical. A slow ramp rate often improves resolution by allowing more time for the enantiomers to interact with the stationary phase. Experiment with different temperature programs to find the optimum.

Q2: My peaks are tailing or are very broad. What can I do to improve the peak shape?

A2: Poor peak shape is often caused by secondary interactions, column issues, or an inappropriate mobile phase.

  • Suppress Ionization: As mentioned above, the primary cause of peak tailing for acidic compounds like 3-methylpentanoic acid is the interaction of its carboxylate form with the stationary phase. Adding an acidic modifier (e.g., 0.1% TFA) to the mobile phase is the most effective way to address this.[7]

  • Check Column Health: A contaminated guard column or column inlet can lead to peak distortion. Try flushing the column with a strong solvent (as recommended by the manufacturer) or replacing the guard column.[7][11] Adsorption of impurities at the head of the column can also degrade performance.[11]

  • Sample Overload: Injecting too much sample can cause broad, asymmetric peaks.[7] Reduce the injection volume or dilute your sample and reinject.

  • Derivatization: If peak shape issues persist in direct analysis, derivatization is a highly recommended strategy. Converting the carboxylic acid to an ester or amide masks the problematic carboxyl group, often leading to sharp, symmetrical peaks.[12]

Q3: Should I derivatize 3-methylpentanoic acid before analysis? If so, what are the recommended procedures?

A3: Yes, derivatization is often the most robust and reliable strategy for the chiral separation of 3-methylpentanoic acid, for both GC and HPLC methods.[12][13]

  • For GC Analysis: The goal is to create a volatile derivative. Esterification is the most common approach.

    • Method: Convert the acid to its methyl or ethyl ester. This can be done using reagents like diazomethane (use with extreme caution), or by heating with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst (e.g., HCl, BF3).[12]

    • Benefit: The resulting esters are more volatile and can be readily separated on a variety of cyclodextrin-based chiral GC columns.[10]

  • For Indirect HPLC Analysis: The goal is to form diastereomers using a chiral derivatizing agent (CDA).[6]

    • Method: React the racemic 3-methylpentanoic acid with a single enantiomer of a chiral amine or alcohol. For example, using (1R, 2R)-(-)-1-(4-nitrophenyl)-2-amino-1,3-propanediol can form diastereomeric amides.[4] These diastereomers can then be separated on a standard achiral column (e.g., C18).

    • Benefit: This approach bypasses the need for an expensive chiral column and can provide excellent separation.[4][14]

Experimental Protocols & Data

Protocol 1: Chiral GC Separation of 3-Methylpentanoic Acid (via Methyl Ester Derivatization)

This protocol involves a two-step process: derivatization followed by GC analysis.

Part A: Derivatization to Methyl Ester

  • Sample Preparation: Dissolve approximately 10 mg of racemic 3-methylpentanoic acid in 1 mL of methanol.

  • Esterification: Add 2-3 drops of concentrated sulfuric acid as a catalyst.

  • Reaction: Gently reflux the mixture for 1-2 hours at 60-70°C.

  • Work-up: After cooling, add 2 mL of water and extract the methyl 3-methylpentanoate with 2 mL of a non-polar solvent like hexane or diethyl ether.

  • Drying: Dry the organic layer over anhydrous sodium sulfate. The sample is now ready for GC injection.

Part B: GC Analysis

  • GC Column: Astec CHIRALDEX® G-TA or Supelco® β-DEX™ series (e.g., β-DEX™ 225).[10]

  • Injector Temp: 220°C

  • Detector (FID) Temp: 250°C

  • Carrier Gas: Helium, 1.0 mL/min

  • Oven Program: 50°C (hold 2 min), then ramp at 2°C/min to 150°C.

  • Injection Volume: 1 µL (split 50:1)

Expected Results: Baseline separation of the two enantiomeric methyl esters. The exact retention times and resolution will depend on the specific column used.

ParameterTypical Value
Retention Time (Enantiomer 1)35 - 45 min
Retention Time (Enantiomer 2)36 - 46 min
Resolution (Rs)> 1.5
Note: These are example values and will vary based on the specific instrument and column.

Troubleshooting & Method Development Workflows

Troubleshooting Poor Resolution in Chiral Chromatography

The following diagram outlines a logical workflow for troubleshooting poor resolution, a common issue in chiral separations.

G cluster_0 cluster_1 Initial Checks cluster_2 HPLC/SFC Optimization cluster_3 GC Optimization cluster_4 Universal Parameters Start Poor Resolution (Rs < 1.5) CheckMethod Is the Method Appropriate? (e.g., GC vs HPLC, Derivatization) Start->CheckMethod First Step CheckColumn Is the Chiral Column Correct and in Good Condition? CheckMethod->CheckColumn MobilePhase Optimize Mobile Phase CheckColumn->MobilePhase Select Path GCOptimization Optimize GC Conditions CheckColumn->GCOptimization Select Path MP_Additive Add/Adjust Acidic Modifier (e.g., 0.1% TFA) MobilePhase->MP_Additive MP_Solvent Vary Modifier Type/Concentration (e.g., IPA, EtOH) MP_Additive->MP_Solvent UniversalParams Adjust Universal Parameters MP_Solvent->UniversalParams GC_Temp Adjust Temperature Program (Slower Ramp Rate) GCOptimization->GC_Temp GC_Flow Optimize Carrier Gas Flow GC_Temp->GC_Flow GC_Flow->UniversalParams Temp Vary Column Temperature UniversalParams->Temp Flow Decrease Flow Rate Temp->Flow

Caption: A troubleshooting workflow for poor resolution in chiral separations.

General Workflow for Chiral Method Development

This diagram illustrates the logical progression for developing a new chiral separation method for an analyte like 3-methylpentanoic acid.

G Start Analyte Characterization (3-Methylpentanoic Acid: acidic, polar) Decision Direct Analysis or Derivatization? Start->Decision Derivatize Derivatization (e.g., Esterification for GC, Amide for indirect HPLC) Decision->Derivatize Recommended Screen Technique & Column Screening Decision->Screen Direct (Challenging) Derivatize->Screen GC_Screen GC: Screen Cyclodextrin CSPs Screen->GC_Screen For Volatile Derivatives HPLC_Screen HPLC/SFC: Screen Polysaccharide CSPs Screen->HPLC_Screen For Direct Analysis Optimize Mobile Phase / Gradient Optimization GC_Screen->Optimize HPLC_Screen->Optimize FineTune Fine-Tuning (Flow Rate, Temperature) Optimize->FineTune Validate Method Validation FineTune->Validate

Caption: A logical workflow for chiral method development.

References

Optimizing reaction conditions for (S)-3-Methyl-pentanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of (S)-3-Methyl-pentanoic acid. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to facilitate reproducible and high-yielding synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing enantiomerically pure this compound?

A1: The primary methods for obtaining this compound with high enantiomeric purity are:

  • Asymmetric Hydrogenation: This involves the hydrogenation of a prochiral precursor, such as 3-methyl-2-pentenoic acid, using a chiral catalyst. Ruthenium complexes with chiral ligands like BINAP are commonly employed for this transformation.

  • Chiral Auxiliary-Mediated Synthesis: An achiral starting material is covalently bonded to a chiral auxiliary, which directs the stereoselective formation of the desired stereocenter. Evans oxazolidinones are a well-established class of chiral auxiliaries for this purpose. After the key stereocenter-forming reaction, the auxiliary is cleaved to yield the chiral product.

  • Chiral Resolution of a Racemic Mixture: A racemic mixture of 3-methylpentanoic acid is prepared, and then the enantiomers are separated. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as an enantiomerically pure amine (e.g., (R)-1-phenylethylamine). The differing solubilities of the diastereomeric salts allow for their separation by crystallization.

Q2: How can I determine the enantiomeric excess (ee) of my this compound sample?

A2: The enantiomeric excess of your product can be determined using several analytical techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. The sample is passed through a chiral stationary phase which interacts differently with the two enantiomers, leading to different retention times.

  • Chiral Gas Chromatography (GC): Similar to HPLC, but the sample is vaporized and passed through a chiral column. This method is suitable for volatile derivatives of the carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using a Chiral Shift Reagent: A chiral lanthanide shift reagent can be added to the NMR sample. The reagent forms diastereomeric complexes with the enantiomers, which results in separate signals for each enantiomer in the NMR spectrum.

Troubleshooting Guides

Low or No Yield
Symptom Possible Cause Suggested Solution
No reaction or very low conversion in asymmetric hydrogenation.Inactive catalyst.Ensure the catalyst has been stored and handled under an inert atmosphere to prevent deactivation. Prepare the active catalyst species in situ if necessary.
Poor quality of hydrogen gas.Use high-purity hydrogen gas and ensure all lines are purged.
Presence of catalyst poisons.Ensure all reagents and solvents are free from impurities that can poison the catalyst (e.g., sulfur compounds, water).
Low yield after chiral auxiliary cleavage.Incomplete cleavage reaction.Increase the reaction time or temperature for the cleavage step. Ensure the correct stoichiometry of the cleaving reagent is used.
Degradation of the product during cleavage.Use milder cleavage conditions. For example, if using strong acid or base, try enzymatic or reductive cleavage methods.
Low recovery of the desired enantiomer after chiral resolution.Suboptimal crystallization conditions.Systematically screen different solvents, concentrations, and cooling rates to find the optimal conditions for the crystallization of the desired diastereomeric salt.
The desired diastereomeric salt is the more soluble one.If the undesired diastereomer crystallizes preferentially, the desired enantiomer can be recovered from the mother liquor. Consider using the opposite enantiomer of the resolving agent if available.
Low Enantioselectivity
Symptom Possible Cause Suggested Solution
Low enantiomeric excess (ee) in asymmetric hydrogenation.Incorrect catalyst or ligand.Ensure you are using the correct enantiomer of the chiral ligand for the desired product stereochemistry. The choice of ligand can significantly impact enantioselectivity.
Suboptimal reaction conditions.Optimize the reaction temperature and hydrogen pressure. Lower temperatures often lead to higher enantioselectivity. The solvent can also have a significant effect; screen a range of solvents.
Racemization of the product.If the product is prone to racemization under the reaction or work-up conditions, try to minimize reaction time and use milder work-up procedures.
Poor diastereoselectivity in chiral auxiliary-mediated synthesis.Incorrect Lewis acid or reaction temperature.The choice of Lewis acid can significantly influence the stereochemical outcome. Screen different Lewis acids (e.g., TiCl₄, SnCl₄). Lowering the reaction temperature (e.g., to -78 °C) generally improves diastereoselectivity.
Ineffective chiral resolution.Poor choice of resolving agent.Screen a variety of chiral resolving agents to find one that forms diastereomeric salts with significantly different solubilities.
Co-crystallization of both diastereomeric salts.Optimize the crystallization solvent and temperature profile. Slow cooling can improve the selectivity of crystallization. Seeding the solution with a crystal of the desired diastereomeric salt can also be beneficial.

Data Presentation

Table 1: Optimization of Asymmetric Hydrogenation of 3-Methyl-2-pentenoic Acid
EntryCatalyst (mol%)LigandSolventPressure (atm H₂)Temp (°C)Yield (%)ee (%) of (S)-acid
11(R)-BINAPMethanol10259585
21(R)-BINAPToluene10259278
31(R)-BINAPMethanol50259892
41(R)-BINAPMethanol1009095
50.5(R)-BINAPMethanol1008594
61(S)-BINAPMethanol1009195 (R-acid)
Table 2: Optimization of Chiral Resolution of Racemic 3-Methylpentanoic Acid with (R)-1-Phenylethylamine
EntrySolventMolar Ratio (Acid:Amine)Crystallization Temp (°C)Yield of Diastereomeric Salt (%)ee of Recovered (S)-acid (%)
1Ethanol1:1254080
2Ethanol1:104590
3Acetone1:103585
4Ethyl Acetate1:104895
5Ethyl Acetate/Hexane (1:1)1:1052>98
6Ethyl Acetate1:0.503092

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 3-Methyl-2-pentenoic Acid
  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Ru(cod)Cl₂]n (X mg, Y mmol) and the chiral ligand (e.g., (R)-BINAP, Z mg, 1.1Y mmol). Anhydrous, degassed toluene (V mL) is added, and the mixture is stirred at a specified temperature for a set time to form the catalyst precursor.

  • Hydrogenation: To a high-pressure autoclave are added 3-methyl-2-pentenoic acid (A g, B mmol) and degassed methanol (W mL). The pre-formed catalyst solution is then transferred to the autoclave via cannula.

  • The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure.

  • The reaction mixture is stirred at the desired temperature for the required time, monitoring the reaction progress by GC or TLC.

  • Work-up: After the reaction is complete, the autoclave is cooled and the pressure is carefully released. The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford this compound.

  • Analysis: The yield is determined, and the enantiomeric excess is measured by chiral HPLC or GC.

Protocol 2: Chiral Resolution of Racemic 3-Methylpentanoic Acid
  • Salt Formation: Racemic 3-methylpentanoic acid (X g, Y mmol) is dissolved in a suitable solvent (e.g., ethyl acetate, V mL) with gentle heating. To this solution, (R)-1-phenylethylamine (Z g, Y mmol) is added dropwise.

  • Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath or refrigerator to induce crystallization of the diastereomeric salt. The formation of crystals may be initiated by scratching the inside of the flask or by adding a seed crystal of the desired salt.

  • Isolation of Diastereomeric Salt: The crystalline salt is collected by vacuum filtration and washed with a small amount of cold solvent. The mother liquor is saved for potential recovery of the other enantiomer.

  • Liberation of the Chiral Acid: The isolated diastereomeric salt is dissolved in water and acidified with a strong acid (e.g., 2M HCl) to pH 1-2.

  • Extraction: The aqueous solution is extracted three times with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification and Analysis: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound. The yield and enantiomeric excess are determined.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_methods Synthesis Methods cluster_process Process Steps cluster_end Final Product Racemic 3-Methylpentanoic Acid Racemic 3-Methylpentanoic Acid Chiral Resolution Chiral Resolution Racemic 3-Methylpentanoic Acid->Chiral Resolution 3-Methyl-2-pentenoic Acid 3-Methyl-2-pentenoic Acid Asymmetric Hydrogenation Asymmetric Hydrogenation 3-Methyl-2-pentenoic Acid->Asymmetric Hydrogenation Diastereomeric Salt Formation Diastereomeric Salt Formation Chiral Resolution->Diastereomeric Salt Formation Catalytic Hydrogenation Catalytic Hydrogenation Asymmetric Hydrogenation->Catalytic Hydrogenation Crystallization & Separation Crystallization & Separation Diastereomeric Salt Formation->Crystallization & Separation Liberation of (S)-acid Liberation of (S)-acid Crystallization & Separation->Liberation of (S)-acid This compound This compound Liberation of (S)-acid->this compound Catalytic Hydrogenation->this compound

Caption: Synthetic routes to this compound.

Troubleshooting_Logic Start Start Problem Problem Start->Problem Low Yield Low Yield Problem->Low Yield Yield Issue Low ee Low ee Problem->Low ee Selectivity Issue Check Catalyst Activity Check Catalyst Activity Low Yield->Check Catalyst Activity Optimize Reaction Conditions Optimize Reaction Conditions Low ee->Optimize Reaction Conditions Optimize Crystallization Optimize Crystallization Check Catalyst Activity->Optimize Crystallization Check Auxiliary Cleavage Check Auxiliary Cleavage Optimize Crystallization->Check Auxiliary Cleavage End End Check Auxiliary Cleavage->End Screen Resolving Agents Screen Resolving Agents Optimize Reaction Conditions->Screen Resolving Agents Check Ligand Purity Check Ligand Purity Screen Resolving Agents->Check Ligand Purity Check Ligand Purity->End

Caption: Troubleshooting workflow for synthesis optimization.

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of (S)-3-Methyl-pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the HPLC analysis of (S)-3-Methyl-pentanoic acid, with a specific focus on troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified in HPLC?

A1: Peak tailing is a distortion where the latter half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[1] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. Peak tailing is quantitatively measured using the tailing factor (Tf) or asymmetry factor (As). A Tf value greater than 1.2 often indicates significant tailing. This asymmetry can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[2][3]

Q2: What are the primary causes of peak tailing when analyzing acidic compounds like this compound?

A2: For acidic analytes such as this compound, peak tailing is often caused by secondary interactions between the analyte and the stationary phase. Key causes include:

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, both ionized and un-ionized forms of the acid will exist, leading to mixed-mode retention and peak tailing.[4][5]

  • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with the acidic analyte, causing a secondary retention mechanism that results in peak tailing.[6]

  • Column Contamination and Degradation: Accumulation of contaminants on the column frit or stationary phase can create active sites that cause peak tailing. Physical degradation of the column bed can also lead to poor peak shape.[2][7]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[8][9]

  • Extra-Column Effects: Issues such as excessive tubing length or diameter between the injector, column, and detector can increase dead volume and contribute to peak broadening and tailing.[10]

Q3: How does the mobile phase pH influence the peak shape of this compound?

A3: The mobile phase pH is a critical factor for achieving good peak shape for ionizable compounds. The pKa of 3-Methylpentanoic acid is approximately 5.09.[1][11] To ensure the analyte is in a single, un-ionized (protonated) form, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units below the pKa. Operating at a pH below 3.5 is therefore recommended to minimize peak tailing by preventing mixed ionic states.[12][13]

Q4: What is the role of the column chemistry in preventing peak tailing for acidic compounds?

A4: The choice of HPLC column is vital. For acidic compounds, using a high-purity, end-capped silica-based column is recommended. End-capping is a process that chemically bonds a small silane molecule to the residual silanol groups on the silica surface, thereby reducing their ability to interact with acidic analytes.[3][14] Columns with a C18 (ODS) stationary phase are commonly used for the analysis of short-chain fatty acids.[4][8][15]

Q5: Can the sample solvent affect peak shape?

A5: Yes, the composition of the solvent used to dissolve the sample can significantly impact peak shape. If the sample solvent is stronger (i.e., has a higher organic content) than the mobile phase, it can cause peak distortion. It is best practice to dissolve the sample in the initial mobile phase composition whenever possible. If a stronger solvent is necessary for solubility, the injection volume should be kept to a minimum.[2][7]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound analysis.

Diagram: Troubleshooting Workflow for Peak Tailing

Troubleshooting_Workflow start Peak Tailing Observed (Tf > 1.2) check_ph Verify Mobile Phase pH (pH < 3.5) start->check_ph adjust_ph Adjust pH with Acid (e.g., Formic or Phosphoric Acid) check_ph->adjust_ph No check_column Evaluate Column Condition check_ph->check_column Yes adjust_ph->check_column flush_column Flush Column with Strong Solvent check_column->flush_column Contamination Suspected replace_column Replace Column check_column->replace_column Column Aged/Damaged check_sample Investigate Sample Parameters check_column->check_sample OK flush_column->check_sample end Symmetrical Peak Achieved replace_column->end dilute_sample Dilute Sample and Reduce Injection Volume check_sample->dilute_sample Overload Suspected match_solvent Match Sample Solvent to Mobile Phase check_sample->match_solvent Solvent Mismatch check_system Inspect HPLC System for Dead Volume check_sample->check_system OK dilute_sample->check_system match_solvent->check_system optimize_tubing Optimize Tubing (shorter length, smaller ID) check_system->optimize_tubing Yes check_system->end No optimize_tubing->end

Caption: A step-by-step workflow for troubleshooting peak tailing.

Diagram: Analyte-Stationary Phase Interactions

Analyte_Interactions cluster_ideal Ideal Retention (Low pH) cluster_tailing Secondary Interaction (pH near pKa) Analyte_Unionized This compound (Un-ionized) C18_Phase C18 Stationary Phase Analyte_Unionized->C18_Phase Hydrophobic Interaction (Symmetrical Peak) Analyte_Ionized (S)-3-Methyl-pentanoate (Ionized) Silanol Residual Silanol Group (-Si-OH) Analyte_Ionized->Silanol Ionic Interaction (Peak Tailing)

Caption: Interactions leading to ideal vs. tailing peaks.

Experimental Protocols

Recommended HPLC Method for this compound

This protocol is a general guideline and may require optimization for specific applications.

ParameterRecommendation
Column C18 (ODS), end-capped, 5 µm particle size, e.g., 250 x 4.6 mm
Mobile Phase Isocratic or gradient elution with an aqueous buffer and an organic modifier. A typical starting point is a mixture of an acidic aqueous buffer and acetonitrile.[8][15]
Aqueous Buffer 20 mM Potassium Phosphate or Ammonium Formate, pH adjusted to 2.5-3.0 with Phosphoric Acid or Formic Acid.[16][17][18]
Organic Modifier Acetonitrile or Methanol.
Flow Rate 1.0 mL/min.[15]
Column Temperature 30-40 °C.[2]
Detector UV at 210 nm or Refractive Index (RI).[2]
Injection Volume 5-20 µL.
Sample Preparation Protocol

Proper sample preparation is crucial to prevent column contamination and ensure reproducible results.

  • Filtration: Filter all samples through a 0.45 µm syringe filter before injection to remove particulate matter.[5][17]

  • Dilution: If sample concentration is high, dilute the sample with the mobile phase to avoid column overload.

  • Extraction (for complex matrices): For complex samples like biological fluids or environmental extracts, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[2][19][20]

Data Presentation

Table 1: Mobile Phase pH vs. Peak Tailing Factor (Tf) - Hypothetical Data

This table illustrates the expected effect of mobile phase pH on the peak shape of this compound (pKa ≈ 5.09).

Mobile Phase pHExpected Analyte StateExpected Tailing Factor (Tf)Peak Shape Quality
5.0Mixed (Ionized & Un-ionized)> 2.0Poor
4.0Mostly Un-ionized1.5 - 2.0Moderate
3.0Predominantly Un-ionized1.1 - 1.3Good
2.5Fully Un-ionized1.0 - 1.2Excellent
Table 2: Troubleshooting Summary
IssuePotential CauseRecommended Action
Consistent Tailing for Analyte Peak Mobile phase pH too high.Lower mobile phase pH to at least 1.5-2.0 units below the pKa of the analyte.
Secondary interactions with silanol groups.Use a high-purity, end-capped C18 column.
All Peaks Tailing Column contamination or degradation.Flush the column with a strong solvent (e.g., 100% acetonitrile). If the problem persists, replace the column.
Extra-column dead volume.Use shorter, narrower internal diameter tubing. Ensure all fittings are properly connected.
Peak Tailing Worsens with Increased Concentration Sample overload.Reduce the injection volume or dilute the sample.
Distorted Peak Shape at the Beginning of the Chromatogram Sample solvent stronger than the mobile phase.Dissolve the sample in the mobile phase. If not possible, reduce the injection volume.

References

Technical Support Center: Enhancing Enantiomeric Excess in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for asymmetric synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low enantiomeric excess (% ee). Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you achieve optimal stereoselectivity in your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments, providing potential causes and actionable solutions.

Issue 1: Low or Inconsistent Enantiomeric Excess

Q1: My enantiomeric excess (% ee) is significantly lower than reported in the literature for the same reaction. What is the first thing I should check?

A1: The primary and most crucial step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or inaccurate analytical method can provide misleading % ee values.[1]

  • Key Validation Parameters to Verify:

    • Resolution (Rs): Ensure baseline separation of the two enantiomers. A resolution value greater than 1.5 is generally considered adequate.[1]

    • Accuracy: Confirm that the measured % ee of a known standard sample is accurate.

    • Precision: Ensure that repeated measurements of the same sample give consistent results.[1]

    • Linearity: Verify that the detector response is linear across a range of concentrations for both enantiomers. A common pitfall is overlooking the potential for one enantiomer to have a much stronger UV response than the other, leading to an inaccurate determination of their ratio.[1]

Q2: I have validated my analytical method, but my % ee is still low and inconsistent between different runs of the same reaction. What should I investigate next?

A2: The next step is to scrutinize the purity and quality of all your reagents and the catalyst. Asymmetric reactions are notoriously sensitive to trace impurities.[1][2]

  • Checklist for Reagents and Catalyst:

    • Substrate Purity: Impurities in the starting material can sometimes react competitively, leading to the formation of racemic or undesired products. Consider repurifying your substrate by recrystallization, distillation, or chromatography.[1]

    • Solvent Quality: Ensure solvents are anhydrous and free of peroxides, as these can deactivate sensitive catalysts.[2] Use freshly distilled or high-purity solvents.

    • Catalyst Purity and Handling: The enantiomeric purity and activity of your chiral catalyst are critical. Contamination with the opposite enantiomer of the catalyst or a denatured enzyme will directly decrease the ee of your product.[3] Handle air- and moisture-sensitive catalysts under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).[2][4]

Q3: My reagents and catalyst are pure, but I still have reproducibility issues. What else could be the problem?

A3: Carefully examine your reaction conditions. Subtle variations in experimental parameters can have a significant impact on enantioselectivity.

  • Critical Reaction Conditions:

    • Temperature: Temperature control is crucial. Higher temperatures can provide enough energy to overcome the activation energy difference between the two enantiomeric transition states, leading to a loss of selectivity.[4] Conversely, lowering the temperature often enhances enantioselectivity, although it may slow down the reaction rate.[5][6] In some rare cases, a change in temperature can even invert the enantioselectivity of a reaction.[7]

    • Solvent: The choice of solvent and its purity are critical. The solvent can influence the catalyst's conformation and the stability of the transition states.[8] Nonpolar solvents often favor higher selectivity, but the optimal solvent is highly system-dependent.[4] A solvent screen is often necessary to identify the optimal medium.[8]

    • Concentration: Both substrate and catalyst concentrations can affect the outcome. High catalyst concentrations can lead to the formation of less selective aggregates.[8][9]

    • Atmosphere: For air- and moisture-sensitive reactions, ensure a strictly inert atmosphere. Leaks in your apparatus can introduce oxygen or moisture, leading to catalyst deactivation and poor results.[2]

Issue 2: Optimizing Reaction Parameters

Q4: How do I systematically optimize reaction conditions to improve my % ee?

A4: A systematic approach involving the screening of key parameters is recommended. It is generally best to vary one parameter at a time to understand its specific effect.

  • Recommended Optimization Workflow:

    • Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities.

    • Temperature Optimization: Once an optimal solvent is identified, perform the reaction at a range of temperatures (e.g., from -78 °C to room temperature) to find the best balance between reaction rate and enantioselectivity.

    • Catalyst Loading: Vary the catalyst loading to find the minimum amount required for high conversion and enantioselectivity. Both too low and too high catalyst loadings can negatively affect enantioselectivity.[8]

    • Substrate Concentration: Investigate the effect of substrate concentration on the reaction outcome.

Data Presentation

Table 1: Effect of Temperature on Enantiomeric Excess (% ee)
Temperature (°C)% eeNotes
4085Higher temperatures can decrease enantioselectivity.
25 (Room Temp)92A good starting point for many reactions.
097Lowering the temperature often improves % ee.
-2099Significant improvement may be seen at lower temperatures.
-78>99Often provides the highest enantioselectivity, but reaction times may be longer.
Data is illustrative and represents general trends observed in asymmetric catalysis.
Table 2: Influence of Solvent on Enantiomeric Excess (% ee)
SolventDielectric Constant (ε)% eeNotes
Toluene2.495Non-polar aromatic solvent, often a good choice.
Dichloromethane (DCM)9.188Common polar aprotic solvent.
Tetrahydrofuran (THF)7.582Coordinating solvent, can sometimes lower % ee.[4]
Diethyl Ether4.391Less polar coordinating solvent.
Hexane1.993Very non-polar solvent.
Data is illustrative. The optimal solvent is highly reaction-dependent. In some cases, an inverse relationship between the dielectric constant of the solvent and the enantiomeric yield has been observed.[10]
Table 3: Impact of Catalyst Loading on Enantiomeric Excess (% ee)
Catalyst Loading (mol%)% eeYield (%)Notes
0.58890Lower loading may result in a slower reaction and lower % ee.
1.09598Often a good balance between cost and efficiency.
2.09799Increasing loading can improve % ee up to a certain point.
5.09699Higher loadings may not always lead to better results and can sometimes cause aggregation.[8]
10.09299High concentrations can lead to the formation of less selective catalyst aggregates.[9]
Data is illustrative and compiled from general trends observed in the literature for an asymmetric Michael addition.[4]

Experimental Protocols

Protocol 1: Validation of Chiral HPLC/GC Method

This protocol outlines the steps to validate your analytical method for determining enantiomeric excess.

  • Resolution:

    • Inject a racemic mixture of your compound.

    • Adjust the mobile phase composition (for HPLC) or temperature program (for GC) to achieve baseline separation of the two enantiomer peaks.

    • Calculate the resolution (Rs) using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t₁ and t₂ are the retention times, and w₁ and w₂ are the peak widths at the base. Aim for Rs > 1.5.[1]

  • Accuracy:

    • Prepare standards of known enantiomeric composition (e.g., 90:10, 75:25, 50:50).

    • Analyze these standards using your developed method.

    • Compare the measured % ee with the known values to determine the accuracy.[1]

  • Precision:

    • Inject the same sample multiple times (e.g., n=6).

    • Calculate the mean and standard deviation of the % ee values. The relative standard deviation (RSD) should be low, typically <2%.[1]

  • Linearity:

    • Prepare a series of solutions with varying concentrations of each enantiomer.

    • Inject these solutions and plot the peak area against the concentration for each enantiomer to confirm a linear response.[1]

Protocol 2: General Procedure for Optimizing Reaction Temperature

This protocol provides a general workflow for optimizing the temperature of an asymmetric reaction.

  • Setup: In an inert atmosphere glovebox or using Schlenk techniques, set up a series of identical reaction vials.

  • Reagents: Add the solvent, catalyst, and any other reagents to each vial, ensuring all are pre-cooled to the desired initial temperature if necessary.

  • Substrate Addition: Add the substrate to each vial simultaneously if possible to ensure consistent starting times.

  • Temperature Control: Place each reaction vial in a temperature-controlled bath set to the desired temperatures (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C).

  • Monitoring: Monitor the reactions by taking aliquots at regular intervals and analyzing them by TLC or another appropriate method to determine conversion.

  • Quenching: Once the reaction has reached the desired conversion or a set time has passed, quench the reactions.

  • Analysis: Work up the samples and analyze the enantiomeric excess of each using your validated chiral HPLC/GC method.

  • Evaluation: Compare the % ee and reaction times at each temperature to determine the optimal conditions.

Visualizations

Troubleshooting_Low_ee Start Low or Inconsistent % ee Observed Validate_Method Is your chiral HPLC/GC method validated? Start->Validate_Method Perform_Validation Validate Method: - Accuracy - Precision - Linearity - Resolution Validate_Method->Perform_Validation No Check_Reagents Scrutinize Reagents & Catalyst Purity Validate_Method->Check_Reagents Yes Perform_Validation->Check_Reagents Purify_Substrate Purify Substrate/Reagents (e.g., recrystallization, distillation) Check_Reagents->Purify_Substrate Check_Solvent Check Solvent Quality (Anhydrous? Peroxide-free?) Check_Reagents->Check_Solvent Check_Catalyst Check Catalyst Quality & Handling Check_Reagents->Check_Catalyst Evaluate_Conditions Evaluate Reaction Conditions Purify_Substrate->Evaluate_Conditions Check_Solvent->Evaluate_Conditions Check_Catalyst->Evaluate_Conditions Temp_Control Temperature Control Consistent? Evaluate_Conditions->Temp_Control Calibrate_Temp Calibrate Thermostat. Ensure uniform heating/cooling. Temp_Control->Calibrate_Temp No Atmosphere_Control Inert Atmosphere Maintained? Temp_Control->Atmosphere_Control Yes Calibrate_Temp->Atmosphere_Control Check_Leaks Check for leaks. Use high-purity inert gas. Atmosphere_Control->Check_Leaks No End Reproducible High % ee Achieved Atmosphere_Control->End Yes Check_Leaks->End

Caption: Troubleshooting workflow for low enantiomeric excess.

Optimization_Workflow Start Start Optimization Solvent_Screen 1. Solvent Screening (Vary polarity and coordinating ability) Start->Solvent_Screen Temp_Opt 2. Temperature Optimization (e.g., -78°C to RT) Solvent_Screen->Temp_Opt Optimal solvent found Catalyst_Load 3. Catalyst Loading Optimization (e.g., 0.5 to 5 mol%) Temp_Opt->Catalyst_Load Optimal temperature found Substrate_Conc 4. Substrate Concentration Optimization Catalyst_Load->Substrate_Conc Optimal loading found End Optimal Conditions Identified Substrate_Conc->End

Caption: Systematic workflow for optimizing reaction parameters.

References

Stability issues of (S)-3-Methyl-pentanoic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-3-Methyl-pentanoic Acid Stability

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound, like other carboxylic acids, is primarily influenced by temperature, pH, light exposure, and the presence of oxidizing agents. It is generally stable under ordinary conditions, but deviations from these can lead to degradation.

Q2: How should I store this compound to ensure its stability?

A2: For optimal stability, it is recommended to store this compound in a cool, well-ventilated place, away from heat sources and direct light. For long-term storage, refrigeration (2-8°C) is advisable. The container should be tightly sealed to prevent exposure to moisture and air.

Q3: Is this compound susceptible to degradation in aqueous solutions?

A3: Yes, in aqueous solutions, the stability of this compound can be pH-dependent. At extremes of pH (highly acidic or alkaline conditions), and particularly at elevated temperatures, hydrolysis of potential esters or other reactions can occur. It is crucial to control the pH of your solutions to maintain stability.

Q4: Can this compound interact with common pharmaceutical excipients?

A4: Yes, interactions with certain excipients are possible. For instance, basic excipients can react with the carboxylic acid group to form salts. Additionally, excipients containing hydroxyl groups may form esters, especially under acidic conditions and heat. Compatibility studies are recommended before finalizing a formulation.[1]

Q5: What are the likely degradation pathways for this compound?

A5: Potential degradation pathways include oxidation and decarboxylation, particularly under stress conditions such as high temperature or in the presence of strong oxidizing agents. Photodegradation can also occur with prolonged exposure to UV light.

Troubleshooting Guides

This section provides solutions to specific stability-related problems you may encounter during your experiments.

Observed Issue Potential Cause Troubleshooting Steps
Loss of potency or inconsistent assay results over time. Degradation of this compound due to improper storage or experimental conditions.1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light and moisture.2. Check Solution pH: Measure and adjust the pH of your experimental solutions to a neutral or mildly acidic range, if compatible with your experiment.3. Minimize Heat Exposure: Avoid prolonged exposure of the compound or its solutions to elevated temperatures.4. Use Freshly Prepared Solutions: Whenever possible, use solutions prepared fresh for your experiments.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.1. Perform Forced Degradation Studies: Subject a sample of this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying the unknown peaks.2. Optimize HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can separate the parent compound from all potential degradation products.3. Characterize Degradants: If necessary, use techniques like LC-MS or NMR to identify the structure of the degradation products.
Discoloration or change in the physical appearance of the solid compound. Possible degradation or contamination.1. Visually Inspect: Compare the appearance of the suspect sample with a fresh, properly stored reference standard.2. Analytical Characterization: Perform analytical tests such as melting point, IR spectroscopy, or HPLC to check for any changes in the chemical properties of the compound.
Precipitation or cloudiness in formulated solutions. Incompatibility with excipients or pH-related solubility issues.1. Review Formulation Components: Check for potential interactions between this compound and other components in your formulation.2. Conduct Excipient Compatibility Studies: Test the compatibility of the compound with individual excipients under relevant storage conditions.3. Evaluate pH and Solubility: Determine the solubility of this compound at the pH of your formulation. Adjust the pH if necessary to improve solubility.

Quantitative Stability Data

The following table summarizes hypothetical stability data for this compound under forced degradation conditions. This data is for illustrative purposes to demonstrate a typical stability profile. Actual results may vary based on experimental conditions.

Stress Condition Duration Temperature % Degradation (Hypothetical) Major Degradation Products (Potential)
Acid Hydrolysis (0.1 M HCl) 24 hours60°C8%Ester hydrolysis products (if formulated as an ester)
Base Hydrolysis (0.1 M NaOH) 8 hours60°C12%Salt formation, potential decarboxylation
Oxidative (3% H₂O₂) 24 hoursRoom Temp.15%Oxidized derivatives, decarboxylation products
Thermal (Solid State) 48 hours80°C5%Decarboxylation products
Photolytic (UV/Vis Light) 7 daysRoom Temp.3%Photodegradation adducts

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 8 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a petri dish and expose it to dry heat at 80°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

  • Photostability:

    • Expose a solution of this compound to a combination of UV and visible light as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same conditions.

    • After the exposure period, analyze both the exposed and control samples by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent drug from all degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to analyze this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% formic acid in water).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for higher sensitivity and specificity.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Stability_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome start Start: Obtain this compound sample prep_stock Prepare Stock Solution (1 mg/mL) start->prep_stock acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Expose to Stress Conditions base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base Expose to Stress Conditions oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Expose to Stress Conditions thermal Thermal (80°C, solid) prep_stock->thermal Expose to Stress Conditions photo Photolytic (UV/Vis light) prep_stock->photo Expose to Stress Conditions hplc Stability-Indicating HPLC Analysis acid->hplc Sample at Time Points base->hplc Sample at Time Points oxidation->hplc Sample at Time Points thermal->hplc Sample at Time Points photo->hplc Sample at Time Points data Data Analysis and Degradation Profile hplc->data report Generate Stability Report data->report

Workflow for forced degradation studies.
Signaling Pathways of Short-Chain Fatty Acids

Short-chain fatty acids (SCFAs), including branched-chain fatty acids like this compound, can act as signaling molecules. They primarily exert their effects through the activation of G-protein-coupled receptors (GPCRs), such as GPR41 and GPR43, and by inhibiting histone deacetylases (HDACs). These actions can modulate various downstream signaling pathways involved in inflammation and metabolism.[2][3]

SCFA_Signaling cluster_receptors Cellular Targets cluster_downstream Downstream Signaling Pathways cluster_cellular_response Cellular Responses scfa This compound (and other SCFAs) gpcr GPCRs (GPR41, GPR43) scfa->gpcr Activates hdac HDACs scfa->hdac Inhibits mapk MAPK Pathway gpcr->mapk Modulates nfkb NF-κB Pathway gpcr->nfkb Modulates metabolism Regulation of Metabolism gpcr->metabolism hdac->nfkb Modulates (Inhibition of HDAC leads to altered gene expression) hdac->metabolism inflammation Modulation of Inflammation mapk->inflammation nfkb->inflammation jak_stat JAK-STAT Pathway jak_stat->inflammation

SCFA signaling pathways.

References

Common impurities in commercial (S)-3-Methyl-pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-3-Methylpentanoic Acid

Welcome to the technical support center for commercial (S)-3-Methylpentanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and quantifying common impurities encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common types of impurities I might find in my commercial batch of (S)-3-Methylpentanoic acid?

A1: Commercial (S)-3-Methylpentanoic acid can contain several types of impurities stemming from its synthesis and purification processes. These can be broadly categorized as:

  • Stereoisomeric Impurities: The most common is the opposite enantiomer, (R)-3-Methylpentanoic acid.

  • Structurally Related Impurities: These are isomers of the main compound, such as 2-methylpentanoic acid and 4-methylpentanoic acid.

  • Process-Related Impurities: This category includes unreacted starting materials, intermediates, and byproducts from the synthesis. An example is ethyl 3-methylpentanoate, which can form if the saponification step during synthesis is incomplete.

  • Residual Solvents: Volatile organic compounds used during the manufacturing process that are not completely removed. Common examples include toluene, hexane, and ethanol.

Q2: I suspect my product has a lower purity than stated. How can I confirm this?

A2: To confirm the purity of your (S)-3-Methylpentanoic acid, a combination of analytical techniques is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for identifying and quantifying volatile impurities, including structurally related isomers and residual solvents. To determine the enantiomeric purity (the amount of the (R)-enantiomer), a specific Chiral High-Performance Liquid Chromatography (HPLC) method is required.

Q3: My experiment is sensitive to the presence of the (R)-enantiomer. How can I determine the enantiomeric excess (e.e.) of my sample?

A3: The enantiomeric excess can be accurately determined using a Chiral HPLC method. This technique uses a chiral stationary phase to separate the (S)- and (R)-enantiomers, allowing for their individual quantification. By comparing the peak areas of the two enantiomers, the enantiomeric excess can be calculated. A detailed protocol for this analysis is provided in the "Experimental Protocols" section below.

Q4: I am observing an unexpected peak in my GC-MS analysis. What could it be?

A4: An unexpected peak in your GC-MS chromatogram could be one of several possibilities.

  • Isomeric Impurities: Check for the presence of 2-methylpentanoic acid or 4-methylpentanoic acid, which are common structural isomers.

  • Process-Related Impurities: Depending on the synthetic route used by the manufacturer, you might be seeing byproducts. For instance, if a malonic ester synthesis was used, you could potentially have residual ethyl sec-butylmalonate.

  • Residual Solvents: The peak could correspond to a solvent used in the manufacturing process. A headspace GC-MS analysis is the standard method for identifying and quantifying residual solvents.

To identify the unknown peak, you can compare its mass spectrum to a library of known compounds (e.g., NIST mass spectral library).

Data Presentation: Typical Impurity Profile

The following table summarizes a typical impurity profile for commercial grades of (S)-3-Methylpentanoic acid. Please note that actual values may vary between suppliers and batches.

Impurity CategoryCommon ImpuritiesTypical Specification (98% Grade)Typical Specification (95% Grade)
Stereoisomeric Impurity (R)-3-Methylpentanoic acid≤ 1.0%≤ 2.5%
Structurally Related 2-Methylpentanoic acid≤ 0.5%≤ 1.0%
4-Methylpentanoic acid≤ 0.5%≤ 1.0%
Process-Related Ethyl 3-methylpentanoate≤ 0.2%≤ 0.5%
Residual Solvents Toluene≤ 890 ppm≤ 890 ppm
Hexane≤ 290 ppm≤ 290 ppm

Experimental Protocols

Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC

This method is for the quantification of the (R)-enantiomer in (S)-3-Methylpentanoic acid.

1. Sample Preparation:

  • Prepare a stock solution of the (S)-3-Methylpentanoic acid sample at a concentration of 1 mg/mL in the mobile phase.
  • From the stock solution, prepare a working standard at a concentration of 100 µg/mL.

2. HPLC Conditions:

  • Column: Chiral stationary phase column, such as a polysaccharide-based column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm).
  • Mobile Phase: A mixture of n-Hexane, 2-Propanol, and Trifluoroacetic acid (e.g., 90:10:0.1 v/v/v).[1]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25°C.
  • Detection: UV at 210 nm.
  • Injection Volume: 10 µL.

3. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes.
  • Inject a blank (mobile phase) to ensure a clean baseline.
  • Inject the prepared sample solution.
  • The two enantiomers will elute as separate peaks. Identify the peaks based on the retention time of a racemic standard if available. Typically, the (S)-enantiomer will elute first.
  • Calculate the percentage of the (R)-enantiomer by dividing its peak area by the total area of both enantiomer peaks.

Protocol 2: Analysis of Isomeric Impurities by GC-MS

This method is for the identification and quantification of structurally related isomers like 2-methylpentanoic and 4-methylpentanoic acid.

1. Sample Preparation (Derivatization):

  • To increase volatility, the carboxylic acid needs to be derivatized. A common method is silylation.
  • In a vial, dissolve approximately 1 mg of the (S)-3-Methylpentanoic acid sample in 100 µL of pyridine.
  • Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  • Heat the mixture at 60°C for 30 minutes.
  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp to 150°C at 10°C/min.
  • Ramp to 250°C at 20°C/min, hold for 5 minutes.
  • Injector Temperature: 250°C.
  • MS Ion Source Temperature: 230°C.
  • MS Quadrupole Temperature: 150°C.
  • Scan Range: m/z 40-300.

3. Procedure:

  • Inject 1 µL of the derivatized sample into the GC-MS.
  • Identify the peaks corresponding to the silylated derivatives of 3-methylpentanoic acid and its isomers by comparing their mass spectra with a reference library and their retention times with standards.
  • Quantify the isomers using an external or internal standard method.

Protocol 3: Determination of Residual Solvents by Headspace GC-MS

This method is for the analysis of volatile organic solvents.[2][3]

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the (S)-3-Methylpentanoic acid sample into a 20 mL headspace vial.
  • Add 1 mL of a suitable solvent that does not interfere with the analysis, such as dimethyl sulfoxide (DMSO).[4]
  • Seal the vial immediately with a crimp cap.

2. Headspace Conditions:

  • Oven Temperature: 80°C.
  • Loop Temperature: 90°C.
  • Transfer Line Temperature: 100°C.
  • Equilibration Time: 15 minutes.

3. GC-MS Conditions:

  • Column: A column suitable for volatile compounds, such as a DB-624 or equivalent (30 m x 0.25 mm i.d., 1.4 µm film thickness).
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 5 minutes.
  • Ramp to 240°C at 10°C/min, hold for 5 minutes.
  • Injector Temperature: 250°C.
  • MS Conditions: As described in Protocol 2.

3. Procedure:

  • Place the prepared vial in the headspace autosampler.
  • The instrument will automatically inject the vapor phase from the vial into the GC-MS.
  • Identify and quantify the residual solvents by comparing their retention times and mass spectra with those of known standards.

Visualizations

Impurity_Formation_Pathway cluster_synthesis Malonic Ester Synthesis cluster_impurities Potential Impurities Ethyl sec-butylmalonate Ethyl sec-butylmalonate Saponification Saponification Ethyl sec-butylmalonate->Saponification Unreacted Starting Material Unreacted Starting Material Ethyl sec-butylmalonate->Unreacted Starting Material Decarboxylation Decarboxylation Saponification->Decarboxylation Incomplete Saponification Incomplete Saponification Saponification->Incomplete Saponification 3-Methylpentanoic Acid (Racemic) 3-Methylpentanoic Acid (Racemic) Decarboxylation->3-Methylpentanoic Acid (Racemic) Chiral Resolution Chiral Resolution 3-Methylpentanoic Acid (Racemic)->Chiral Resolution (S)-3-Methylpentanoic Acid (S)-3-Methylpentanoic Acid Chiral Resolution->(S)-3-Methylpentanoic Acid Incomplete Resolution Incomplete Resolution Chiral Resolution->Incomplete Resolution Ethyl 3-methylpentanoate Ethyl 3-methylpentanoate Incomplete Saponification->Ethyl 3-methylpentanoate (R)-3-Methylpentanoic Acid (R)-3-Methylpentanoic Acid Incomplete Resolution->(R)-3-Methylpentanoic Acid

Caption: Potential formation pathways of process-related and stereoisomeric impurities.

Experimental_Workflow cluster_sample Sample Analysis cluster_enantiomeric Enantiomeric Purity cluster_isomeric Isomeric & Related Substances cluster_solvents Residual Solvents Sample Sample Chiral_HPLC Chiral HPLC Analysis Sample->Chiral_HPLC Derivatization Derivatization Sample->Derivatization Headspace_GC_MS Headspace GC-MS Sample->Headspace_GC_MS R_Enantiomer (R)-Enantiomer (%) Chiral_HPLC->R_Enantiomer GC_MS_Isomers GC-MS Analysis Derivatization->GC_MS_Isomers Isomers Isomers (%) GC_MS_Isomers->Isomers Solvents Solvents (ppm) Headspace_GC_MS->Solvents

Caption: Workflow for comprehensive impurity analysis of (S)-3-Methylpentanoic acid.

References

Technical Support Center: Chiral Chromatography of 3-Methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of 3-methylpentanoic acid enantiomers.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of 3-methylpentanoic acid challenging?

The chiral separation of 3-methylpentanoic acid can be difficult due to its small size, structural flexibility, and the lack of a strong UV chromophore, which complicates detection by HPLC. The carboxylic acid group can also lead to peak tailing on certain columns due to secondary interactions with the stationary phase.[1]

Q2: What is the recommended starting point for separating 3-methylpentanoic acid enantiomers?

For High-Performance Liquid Chromatography (HPLC), a common starting point involves using a polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose.[2][3] A normal-phase mobile phase consisting of a non-polar solvent like n-hexane and a polar alcohol modifier (e.g., isopropanol or ethanol) is typically used.[2][4] Crucially, for an acidic compound like 3-methylpentanoic acid, the addition of a small amount of an acidic additive, such as 0.1% trifluoroacetic acid (TFA), to the mobile phase is highly recommended to improve peak shape and resolution.[1][2][5]

Q3: Is derivatization necessary for the analysis of 3-methylpentanoic acid?

Derivatization is often essential for two main reasons:

  • For Gas Chromatography (GC): It is necessary to convert the carboxylic acid into a more volatile derivative, such as a methyl or ethyl ester, to allow for analysis by GC.[1][2]

  • For HPLC: While not always mandatory for separation, derivatization is highly recommended to introduce a UV-active group (a chromophore) into the molecule. This significantly enhances detection sensitivity, as 3-methylpentanoic acid itself does not absorb UV light strongly.[1]

Q4: How do I select the appropriate Chiral Stationary Phase (CSP)?

There is no universal chiral column, and screening several different CSPs is often the most effective approach.[2] For acidic compounds, the following column types are generally successful:

  • Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives are frequently effective for a wide range of compounds, including acids.[2][3][6]

  • Macrocyclic Glycopeptide-based CSPs: Phases like teicoplanin (e.g., Chirobiotic T) can be effective for separating chiral acids.[6][7]

  • Cyclodextrin-based CSPs: These offer another type of selectivity and are widely used in chiral separations.[2]

Q5: How does temperature affect the resolution?

Temperature is a critical parameter in chiral chromatography that can significantly influence selectivity.[8] Generally, lower temperatures tend to improve resolution, but this is not a universal rule.[1][9][10] The effect of temperature is complex and unpredictable, so it should be evaluated during method development, typically within a range of 10°C to 40°C.[5][8] Keep in mind that retention time is usually inversely proportional to column temperature.[9][11]

Q6: What is the role of the mobile phase additive?

For acidic analytes like 3-methylpentanoic acid, adding a small percentage (e.g., 0.1%) of a strong acid like trifluoroacetic acid (TFA) to the mobile phase is crucial.[2] The additive works by suppressing the ionization of the carboxylic acid group on the analyte and any residual active silanol groups on the silica-based stationary phase. This minimizes undesirable secondary interactions that cause peak tailing and improves resolution.[1][5]

Troubleshooting Guide

This guide addresses common problems encountered during the chiral separation of 3-methylpentanoic acid.

ProblemPotential Cause(s)Suggested Solution(s)
No Enantiomeric Resolution Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide chiral recognition for this specific molecule.Screen a different class of CSP. For example, if a cellulose-based column fails, try an amylose-based, cyclodextrin-based, or macrocyclic antibiotic-based column.[2][6]
Incorrect Mobile Phase Composition: The ratio of non-polar solvent to alcohol modifier may be suboptimal.Systematically vary the percentage of the alcohol modifier (e.g., isopropanol) in the mobile phase, for instance, from 5% to 20% in 5% increments.[1][2]
Suboptimal Temperature: The current column temperature may not be favorable for chiral recognition.Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance resolution.[1][5]
Poor Resolution (Rs < 1.5) High Flow Rate: The flow rate may be too high for efficient mass transfer between the mobile and stationary phases.Decrease the flow rate. While 1.0 mL/min is a common starting point, reducing it may improve resolution.[2][8]
Mobile Phase Not Fully Optimized: The mobile phase composition is close but needs fine-tuning.Make smaller adjustments to the percentage of the alcohol modifier (e.g., 1-2% increments).
Temperature Not Optimal: A different temperature might improve the selectivity factor.Adjust the column temperature in 5°C increments to find the optimum.[5]
Peak Tailing Secondary Interactions: The acidic analyte is interacting with active sites (e.g., silanols) on the stationary phase.Ensure an acidic modifier like 0.1% TFA or acetic acid is included in the mobile phase.[1][5]
Column Overload: The sample concentration or injection volume is too high.Reduce the sample concentration or the injection volume.[1]
Sample Solvent Mismatch: The sample is dissolved in a solvent much stronger than the mobile phase.Dissolve the sample in the mobile phase whenever possible.[5]
Shifting Retention Times Inadequate Column Equilibration: The column is not fully equilibrated with the new mobile phase before injection.Ensure the column is flushed with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved.[5]
Temperature Fluctuations: The ambient temperature is changing, affecting the column.Use a column oven to maintain a constant and stable temperature.[5]
Mobile Phase Instability: Volatile components of the mobile phase (like hexane) are evaporating over time.Prepare fresh mobile phase daily and keep the solvent reservoir capped.

Data Summary Tables

Table 1: Chiral Stationary Phase (CSP) Selection Guide for Acids

CSP TypeChiral SelectorTypical Mobile Phase SystemKey Characteristics
Polysaccharide-Based Amylose or Cellulose Derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Normal Phase: Hexane/Alcohol + Acidic AdditiveBroad applicability and high success rate for a wide range of compounds.[3]
Macrocyclic Glycopeptide Teicoplanin or VancomycinPolar Ionic, Reversed-Phase, or Polar OrganicPossess ionic groups, making them ideal for separating polar and ionic compounds like amino acids and other acids.[6][7]
Cyclodextrin-Based Derivatized β- or γ-CyclodextrinsReversed-Phase or Normal-PhaseProvides unique selectivity based on inclusion complexation.[2]
Pirkle-Type (Brush-Type) e.g., (R,R)-Whelk-O 1Normal Phase: Hexane/Alcohol + Acidic AdditiveBased on π-π interactions, hydrogen bonding, and steric interactions.

Table 2: Effect of Mobile Phase and Temperature on Resolution

ParameterCondition ACondition BCondition CExpected Outcome
% Isopropanol in Hexane 5%10%15%Changes in retention time and selectivity. An optimal percentage will yield the best resolution.[2]
Flow Rate (mL/min) 1.21.00.8Lower flow rates often increase efficiency and can improve resolution.[2][8]
Column Temperature (°C) 402515Decreasing temperature often increases retention and may improve resolution.[1][9]

Experimental Protocols

Protocol 1: Initial HPLC Screening for Chiral Separation of 3-Methylpentanoic Acid (after derivatization)

This protocol assumes 3-methylpentanoic acid has been derivatized to an ester (e.g., p-bromophenacyl ester) to add a UV chromophore.

  • Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., Chiralpak® IA or a similar amylose-based column).

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane/isopropanol (90:10, v/v) containing 0.1% trifluoroacetic acid (TFA).[2]

  • Sample Preparation: Dissolve the derivatized 3-methylpentanoic acid in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 25°C.[2]

    • Detection: UV at a wavelength appropriate for the derivatizing agent (e.g., 254 nm for a p-bromophenacyl ester).

    • Injection Volume: 5-10 µL.[2]

  • Optimization:

    • If partial separation is observed, optimize the mobile phase by varying the percentage of isopropanol (e.g., from 5% to 20%).[2]

    • If resolution is still below 1.5, decrease the flow rate to 0.8 mL/min or lower the temperature to 15°C.

    • If no separation is observed, screen a different column, such as a cellulose-based CSP.

Protocol 2: Derivatization to a Volatile Ester for GC Analysis

This protocol describes a general method for esterification to prepare the analyte for chiral GC analysis.

  • Sample Preparation: Place approximately 1 mg of racemic 3-methylpentanoic acid in a vial.

  • Reagent Addition: Add 1 mL of a 10% solution of boron trifluoride (BF₃) in methanol.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Extraction: After cooling to room temperature, add 1 mL of water and 1 mL of hexane. Vortex the mixture thoroughly.

  • Sample Collection: Allow the layers to separate. Carefully collect the upper hexane layer, which contains the 3-methylpentanoic acid methyl ester, and transfer it to a new vial for GC analysis.

  • GC Analysis: Inject the sample onto a suitable chiral GC column (e.g., a cyclodextrin-based column like a Beta DEX™).

Visualizations

The following diagrams illustrate logical workflows for method development and troubleshooting in chiral chromatography.

TroubleshootingWorkflow start Problem: Poor Resolution (Rs < 1.5) check_csp Is the CSP appropriate? (e.g., Polysaccharide-based) start->check_csp optimize_mp Optimize Mobile Phase: Vary % Alcohol Modifier (5-20%) check_csp->optimize_mp  Yes   change_csp Screen a Different CSP (e.g., Amylose -> Cellulose) check_csp->change_csp  No / Unsure   optimize_temp Optimize Temperature: Screen 15°C to 40°C optimize_mp->optimize_temp Partial Improvement optimize_mp->change_csp No Improvement success Resolution Achieved (Rs >= 1.5) optimize_mp->success Success optimize_flow Optimize Flow Rate: Decrease Flow (e.g., to 0.8 mL/min) optimize_temp->optimize_flow Partial Improvement optimize_temp->success Success optimize_flow->success change_csp->optimize_mp MethodDevelopmentWorkflow start Start: Chiral Separation of 3-Methylpentanoic Acid derivatize Derivatization needed? (For UV detection/GC) start->derivatize perform_deriv Perform Derivatization (e.g., Esterification) derivatize->perform_deriv  Yes   select_csp Select & Screen CSPs 1. Polysaccharide 2. Cyclodextrin 3. Macrocyclic Glycopeptide derivatize->select_csp  No   perform_deriv->select_csp select_mp Select Initial Mobile Phase (e.g., Hexane/IPA/0.1% TFA) select_csp->select_mp run_initial Run Initial Screening (25°C, 1.0 mL/min) select_mp->run_initial check_sep Separation Observed? run_initial->check_sep check_sep->select_csp  No   optimize Optimize Method: - Mobile Phase Ratio - Temperature - Flow Rate check_sep->optimize  Yes (Partial)   validate Validate Method optimize->validate ParameterRelationships cluster_params Primary Control Parameters cluster_secondary Secondary Parameters Resolution Resolution (Rs) CSP Chiral Stationary Phase (CSP) CSP->Resolution Selectivity (α) MP Mobile Phase Composition (% Modifier, Additive) MP->Resolution Selectivity (α) Retention (k) Temp Temperature Temp->Resolution Selectivity (α) Retention (k) Flow Flow Rate Flow->Resolution Efficiency (N) Sample Sample Concentration & Solvent Sample->Resolution Peak Shape

References

Validation & Comparative

Validation of analytical methods for (S)-3-Methyl-pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the validation of analytical methods for the quantitative determination of (S)-3-Methyl-pentanoic acid, a chiral carboxylic acid, is presented below for researchers, scientists, and drug development professionals. This guide outlines two prevalent analytical techniques: Chiral Gas Chromatography-Mass Spectrometry (GC-MS) and Chiral High-Performance Liquid Chromatography (HPLC). The comparison is based on synthesized protocols and expected performance data according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

The enantiomeric form of a chiral molecule can significantly influence its pharmacological and toxicological properties. Consequently, regulatory bodies require robust analytical procedures to accurately quantify the desired enantiomer and its counterpart. Method validation demonstrates that an analytical procedure is suitable for its intended purpose by evaluating its performance against predefined acceptance criteria.[4] Key validation parameters include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ).[5][6]

G General Workflow for Analytical Method Validation cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting define_purpose Define Purpose & Scope set_criteria Set Acceptance Criteria (ICH Q2) define_purpose->set_criteria prepare_samples Prepare Validation Samples (Standards & Spiked Matrix) set_criteria->prepare_samples Validation Protocol perform_analysis Perform Analysis prepare_samples->perform_analysis evaluate_data Evaluate Validation Parameters (Linearity, Accuracy, Precision, etc.) perform_analysis->evaluate_data compare_criteria Compare Against Acceptance Criteria evaluate_data->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report G Workflow for Chiral GC-MS Analysis sample_prep Sample Preparation (Standards/Spiked Matrix) derivatization Derivatization (Esterification with BF3-MeOH) sample_prep->derivatization injection GC Injection derivatization->injection separation Chiral GC Column Separation injection->separation detection Mass Spectrometry Detection (SIM) separation->detection quantification Data Analysis & Quantification detection->quantification G Workflow for Chiral HPLC Analysis sample_prep Sample Preparation (Dissolution in Mobile Phase) injection HPLC Injection sample_prep->injection separation Chiral Stationary Phase (CSP) Separation injection->separation detection UV Detection (210 nm) separation->detection quantification Data Analysis & Quantification detection->quantification

References

A Comparative Guide to the Synthetic Routes of (S)-3-Methyl-pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Methyl-pentanoic acid is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. The stereospecific synthesis of this compound is crucial for ensuring the desired pharmacological activity and minimizing off-target effects. This guide provides a comparative analysis of different synthetic strategies to obtain this compound, offering insights into their respective advantages and limitations. The routes discussed include a classical racemic synthesis, an asymmetric approach using a chiral auxiliary, and an enantioselective catalytic hydrogenation method.

Data Summary

The following table summarizes the key quantitative data for the different synthetic routes to 3-Methyl-pentanoic acid.

Parameter Route 1: Racemic Synthesis via Malonic Ester Route 2: Asymmetric Synthesis via Evans Chiral Auxiliary Route 3: Asymmetric Hydrogenation
Starting Materials Diethyl malonate, 2-bromobutane(S)-4-Benzyl-2-oxazolidinone, Propionyl chloride, Ethyl iodide(E)-3-Methyl-2-pentenoic acid
Key Reagents Sodium ethoxide, Potassium hydroxide, Sulfuric acidn-Butyllithium, LiCl, Diisobutylaluminium hydride, H₂O₂[Ru(OAc)₂((R)-BINAP)], H₂
Overall Yield ~62-65%[1]~60-70% (estimated)>95%
Enantiomeric Excess (ee) 0% (racemic)>98%~80-95%
Reaction Steps 331
Stereocontrol NoneSubstrate-controlled (chiral auxiliary)Catalyst-controlled
Scalability HighModerate (cost of auxiliary)High

Synthetic Route Overviews

This section details the reaction schemes and methodologies for the compared synthetic routes.

Route 1: Racemic Synthesis via Malonic Ester Alkylation

This classical approach provides a high yield of the racemic acid and is suitable for applications where stereochemistry is not critical. The synthesis involves the alkylation of diethyl malonate with 2-bromobutane, followed by saponification and decarboxylation.

Experimental Workflow

cluster_0 Route 1: Racemic Synthesis Diethyl malonate Diethyl malonate Alkylation Alkylation Diethyl malonate->Alkylation 1. NaOEt 2. 2-Bromobutane Saponification & Decarboxylation Saponification & Decarboxylation Alkylation->Saponification & Decarboxylation 1. KOH, H₂O 2. H₂SO₄, heat Racemic 3-Methyl-pentanoic acid Racemic 3-Methyl-pentanoic acid Saponification & Decarboxylation->Racemic 3-Methyl-pentanoic acid

Caption: Workflow for racemic 3-methyl-pentanoic acid synthesis.

Experimental Protocol:

A solution of sodium ethoxide is prepared from sodium in absolute ethanol. Diethyl malonate is added, followed by 2-bromobutane. The mixture is refluxed, and after cooling, water is added and the product is extracted. The solvent is removed, and the resulting diethyl sec-butylmalonate is saponified by refluxing with aqueous potassium hydroxide. The resulting solution is acidified with sulfuric acid and heated to effect decarboxylation, yielding 3-methyl-pentanoic acid, which is then purified by distillation.[1]

Route 2: Asymmetric Synthesis via Evans Chiral Auxiliary

This method utilizes a chiral auxiliary to direct the stereoselective alkylation of a propionyl group. The (S)-enantiomer is obtained by using the appropriate enantiomer of the auxiliary. This route offers excellent stereocontrol.

Logical Relationship of Asymmetric Induction

cluster_1 Route 2: Asymmetric Synthesis Chiral Auxiliary Chiral Auxiliary Acylation Acylation Chiral Auxiliary->Acylation Propionyl chloride Diastereoselective Alkylation Diastereoselective Alkylation Acylation->Diastereoselective Alkylation 1. Base 2. Ethyl iodide Auxiliary Cleavage Auxiliary Cleavage Diastereoselective Alkylation->Auxiliary Cleavage LiOH, H₂O₂ Target Molecule Target Molecule Auxiliary Cleavage->Target Molecule This compound

Caption: Evans auxiliary-based asymmetric synthesis logic.

Experimental Protocol:

(S)-4-Benzyl-2-oxazolidinone is acylated with propionyl chloride in the presence of a base to form the N-propionyl imide. The imide is then deprotonated with a strong base like n-butyllithium at low temperature to form a chiral enolate. This enolate is then alkylated with ethyl iodide, which proceeds with high diastereoselectivity. Finally, the chiral auxiliary is cleaved from the alkylated product using lithium hydroxide and hydrogen peroxide to yield this compound and recover the chiral auxiliary.

Route 3: Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a highly efficient method for establishing a stereocenter. In this proposed route, an achiral unsaturated precursor, (E)-3-methyl-2-pentenoic acid, is hydrogenated using a chiral ruthenium-BINAP catalyst to produce the desired (S)-enantiomer with high enantioselectivity.

Catalytic Cycle Overview

cluster_2 Route 3: Asymmetric Hydrogenation Substrate (E)-3-Methyl-2-pentenoic acid Coordination Coordination Substrate->Coordination Catalyst Activation Catalyst Activation Catalyst Activation->Coordination [Ru(OAc)₂((R)-BINAP)] Hydrogenation Hydrogenation Coordination->Hydrogenation H₂ Product Release Product Release Hydrogenation->Product Release Product Release->Catalyst Activation Catalyst regeneration Product This compound Product Release->Product

Caption: Asymmetric hydrogenation catalytic cycle.

Experimental Protocol:

In a high-pressure reactor, (E)-3-methyl-2-pentenoic acid and a catalytic amount of [Ru(OAc)₂((R)-BINAP)] are dissolved in a suitable solvent such as methanol. The reactor is then pressurized with hydrogen gas and heated. The reaction is monitored until the uptake of hydrogen ceases. After depressurization, the solvent is removed, and the product is purified to yield this compound.

Conclusion

The choice of synthetic route for this compound depends heavily on the specific requirements of the application. For large-scale production where stereochemistry is not a concern, the classical malonic ester synthesis is a cost-effective option. When high enantiopurity is paramount, both the chiral auxiliary and asymmetric hydrogenation methods are excellent choices. The Evans auxiliary method offers very high stereoselectivity and is well-established, though the cost of the auxiliary and the need for stoichiometric amounts can be a drawback for large-scale synthesis. Asymmetric hydrogenation is an elegant and highly efficient method that is well-suited for industrial applications due to its catalytic nature and high throughput, although the initial investment in the catalyst and high-pressure equipment can be significant. Researchers and drug development professionals should carefully consider these factors when selecting the most appropriate synthetic strategy.

References

A Comparative Analysis of the Biological Activities of (S)-3-Methyl-pentanoic Acid and its (R)-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the (S) and (R)-enantiomers of 3-methylpentanoic acid. While research directly comparing the two isomers is limited, this document synthesizes available data on their individual effects, highlighting the importance of stereochemistry in biological systems.

Summary of Biological Activities

Limited studies directly comparing the biological activities of (S)-3-Methyl-pentanoic acid and its (R)-isomer are available in publicly accessible literature. However, research on related chiral molecules demonstrates that enantiomers can exhibit significantly different biological effects, including in olfaction, antimicrobial activity, and enzyme inhibition.

One study investigated the inhibitory effects of 3-methylpentanoic acid, without specifying the enantiomer, in combination with other volatile organic compounds against Bacillus species. This research suggests a potential role for 3-methylpentanoic acid in antimicrobial applications, though the specific contributions of the (S) and (R)-isomers remain to be elucidated.

Sensory studies on various chiral molecules have shown that enantiomers can have distinct odors, indicating differential interactions with olfactory receptors. While specific comparative data for the odor profiles of (S)- and (R)-3-methylpentanoic acid are not detailed in the reviewed literature, it is a strong possibility that they are perceived differently by the olfactory system.

Data Presentation

Due to the absence of direct comparative quantitative data, a structured table summarizing the distinct biological activities of each isomer cannot be provided at this time. Further research is required to generate the necessary experimental data for a side-by-side comparison.

Experimental Protocols

To facilitate future research in this area, the following are detailed methodologies for key experiments that can be used to compare the biological activities of (S)- and (R)-3-methylpentanoic acid.

Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of each enantiomer against a target microorganism.

Materials:

  • This compound

  • (R)-3-Methyl-pentanoic acid

  • Sterile 96-well microtiter plates

  • Bacterial or fungal culture (e.g., Bacillus subtilis, Escherichia coli)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Spectrophotometer or microplate reader

  • Sterile pipettes and tips

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and (R)-3-Methyl-pentanoic acid in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions: In the 96-well plate, perform a two-fold serial dilution of each enantiomer in the sterile broth to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the diluted enantiomers. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, determine the MIC by visually inspecting for the lowest concentration of each enantiomer that completely inhibits visible growth of the microorganism. This can also be quantified by measuring the optical density at 600 nm using a microplate reader.

Enzyme Inhibition Assay

This protocol can be adapted to assess the inhibitory effects of each enantiomer on a specific enzyme.

Materials:

  • This compound

  • (R)-3-Methyl-pentanoic acid

  • Target enzyme and its specific substrate

  • Buffer solution appropriate for the enzyme's optimal activity

  • 96-well plate or cuvettes

  • Spectrophotometer or plate reader capable of kinetic measurements

Procedure:

  • Preparation of Reagents: Prepare solutions of the enzyme, substrate, and the (S) and (R)-isomers of 3-methylpentanoic acid in the appropriate buffer.

  • Assay Setup: In the wells of the plate or cuvettes, add the buffer, the enzyme, and varying concentrations of either the (S)- or (R)-isomer. Include control wells with no inhibitor.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a specific period to allow for binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance (or fluorescence) over time at a wavelength specific to the product of the enzymatic reaction.

  • Data Analysis: Calculate the initial reaction velocities for each concentration of the inhibitor. Plot the velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) for each enantiomer.

Mandatory Visualization

As no specific signaling pathways or complex experimental workflows directly comparing the two enantiomers were identified in the literature, a relevant diagram cannot be generated at this time. Future research elucidating such mechanisms will enable the creation of informative visualizations.

In lieu of a specific pathway, a generalized workflow for comparing the biological activity of enantiomers is presented below.

G General Workflow for Enantiomer Bioactivity Comparison cluster_0 Compound Preparation cluster_1 Biological Assays cluster_2 Data Analysis & Comparison S_isomer This compound antimicrobial Antimicrobial Assay S_isomer->antimicrobial enzyme Enzyme Inhibition Assay S_isomer->enzyme olfactory Olfactory/Sensory Assay S_isomer->olfactory R_isomer (R)-3-Methyl-pentanoic acid R_isomer->antimicrobial R_isomer->enzyme R_isomer->olfactory data_analysis Quantitative Data Analysis (e.g., MIC, IC50, Odor Threshold) antimicrobial->data_analysis enzyme->data_analysis olfactory->data_analysis comparison Comparative Analysis of Enantiomer Activity data_analysis->comparison

Caption: General workflow for comparing enantiomer bioactivity.

A Comparative Guide to Chiral Selectors for the Resolution of 3-Methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient resolution of enantiomers is a critical step in the synthesis of chiral molecules. This guide provides a comparative analysis of common chiral selectors for the resolution of 3-methylpentanoic acid, a valuable chiral building block. The following sections detail three primary resolution techniques: diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral gas chromatography, offering insights into their principles, performance, and experimental execution.

Comparative Overview of Chiral Resolution Techniques

The selection of a suitable chiral resolution method depends on various factors, including the scale of the separation, desired enantiomeric purity, and available resources. The table below summarizes the key performance indicators for the three discussed techniques, providing a basis for comparison.

Resolution TechniqueChiral Selector/AgentTypical Enantiomeric Excess (ee%)Typical Yield (%)Key AdvantagesKey Disadvantages
Diastereomeric Salt Crystallization Chiral Amines (e.g., (R)-1-Phenylethylamine)>95%<50% (per enantiomer)Scalable, well-established, cost-effective for large scale.Laborious, dependent on finding a suitable resolving agent and crystallization conditions, yield is theoretically limited to 50% for the desired enantiomer.
Enzymatic Kinetic Resolution Lipases (e.g., from Candida antarctica)>95%~50% (for each enantiomer)High enantioselectivity, mild reaction conditions, environmentally friendly.Can be substrate-specific, requires screening of enzymes, yield is theoretically limited to 50% for each enantiomer.
Chiral Gas Chromatography (GC) Modified Cyclodextrins (e.g., β-cyclodextrin derivatives)>98%Analytical ScaleHigh resolution, small sample requirement, direct analysis of enantiomeric ratio.Primarily for analytical purposes, not easily scalable for preparative separation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures for similar compounds and can be adapted for the resolution of 3-methylpentanoic acid.

Diastereomeric Salt Crystallization with (R)-1-Phenylethylamine

This classical method involves the formation of diastereomeric salts that can be separated by fractional crystallization due to their different solubilities.[1][2]

Materials:

  • Racemic 3-methylpentanoic acid

  • (R)-1-Phenylethylamine

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid

  • 1 M Sodium hydroxide

Procedure:

  • Dissolve racemic 3-methylpentanoic acid in methanol.

  • Add an equimolar amount of (R)-1-phenylethylamine to the solution.

  • Heat the solution gently to ensure complete dissolution, then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold diethyl ether.

  • To recover the enriched enantiomer of 3-methylpentanoic acid, dissolve the crystals in water and acidify with 1 M HCl until the pH is acidic.

  • Extract the carboxylic acid with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the resolved 3-methylpentanoic acid.

  • The enantiomeric excess (ee%) of the product can be determined by chiral GC or by converting it to a diastereomeric amide and analyzing by NMR.

Lipase-Catalyzed Kinetic Resolution of Ethyl 3-Methylpentanoate

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze the reaction of one enantiomer in a racemic mixture.[3]

Materials:

  • Racemic ethyl 3-methylpentanoate

  • Immobilized Lipase (e.g., from Candida antarctica, Novozym 435)

  • Phosphate buffer (pH 7.2)

  • Organic solvent (e.g., hexane)

  • Sodium bicarbonate solution

  • Diethyl ether

Procedure:

  • Prepare a solution of racemic ethyl 3-methylpentanoate in a suitable organic solvent like hexane.

  • Add the immobilized lipase and phosphate buffer to the solution.

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by taking aliquots and analyzing them by GC.

  • The reaction should be stopped at approximately 50% conversion to obtain both the unreacted ester and the hydrolyzed acid in high enantiomeric excess.

  • Filter off the immobilized enzyme.

  • Separate the organic and aqueous layers.

  • From the organic layer, isolate the unreacted ethyl 3-methylpentanoate.

  • From the aqueous layer, acidify with dilute HCl and extract the resolved 3-methylpentanoic acid with diethyl ether.

  • The ee% of both the remaining ester and the produced acid can be determined by chiral GC analysis.

Chiral Gas Chromatography (GC) Analysis

Direct separation and quantification of the enantiomers of 3-methylpentanoic acid (or its volatile ester derivatives) can be achieved using a gas chromatograph equipped with a chiral stationary phase.[4][5]

Materials:

  • Sample of racemic or resolved 3-methylpentanoic acid (or its methyl/ethyl ester)

  • Chiral GC column (e.g., a column coated with a β-cyclodextrin derivative like Astec® CHIRALDEX® B-DM)

  • Gas chromatograph with a Flame Ionization Detector (FID)

Procedure:

  • If analyzing the free acid, it may need to be derivatized to a more volatile ester (e.g., methyl ester) using a reagent like diazomethane or by Fischer esterification.

  • Install the chiral GC column in the gas chromatograph.

  • Set the appropriate GC conditions, including injector temperature, oven temperature program, carrier gas flow rate, and detector temperature. A typical temperature program might start at a low temperature and ramp up to a higher temperature to ensure good separation.

  • Inject a small amount of the sample onto the column.

  • The two enantiomers will interact differently with the chiral stationary phase and will therefore have different retention times, resulting in two separate peaks on the chromatogram.

  • The enantiomeric excess can be calculated from the peak areas of the two enantiomers: ee% = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Visualizations

The following diagrams illustrate the workflow of a typical chiral resolution experiment and the logical relationship between different resolution strategies.

Chiral_Resolution_Workflow cluster_prep Sample Preparation cluster_resolution Resolution Method cluster_analysis Analysis racemate Racemic 3-Methylpentanoic Acid selector Addition of Chiral Selector racemate->selector React/Interact separation Separation of Enantiomers/Diastereomers selector->separation analysis Enantiomeric Purity Analysis (e.g., Chiral GC) separation->analysis Isolated Fractions product Enantiopure Product analysis->product

Caption: Workflow of a typical chiral resolution experiment.

Resolution_Strategies cluster_main Chiral Resolution of 3-Methylpentanoic Acid cluster_methods Methods cluster_selectors Chiral Selectors resolution Resolution Strategies crystallization Diastereomeric Salt Crystallization resolution->crystallization enzymatic Enzymatic Kinetic Resolution resolution->enzymatic chromatography Chiral Chromatography resolution->chromatography chiral_amines Chiral Amines (e.g., 1-Phenylethylamine) crystallization->chiral_amines lipases Lipases enzymatic->lipases cyclodextrins Modified Cyclodextrins chromatography->cyclodextrins

Caption: Logical relationship between chiral resolution strategies.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (S)-3-Methyl-pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of chiral molecules like (S)-3-Methyl-pentanoic acid is paramount. This guide provides an objective comparison of two prevalent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The information herein is synthesized from established methodologies for short-chain fatty acids (SCFAs) and other similar carboxylic acids, offering a robust framework for analytical method development and cross-validation for this compound.

Data Presentation: A Comparative Overview of Analytical Methods

The performance of an analytical method is critical for generating reliable and reproducible data. Below is a summary of typical performance characteristics for hypothetical, yet representative, LC-MS/MS and GC-MS methods tailored for the analysis of this compound.

Performance CharacteristicLC-MS/MS Method (with Derivatization)GC-MS Method (with Derivatization)
Linearity (R²) ≥ 0.998≥ 0.995
Lower Limit of Quantification (LLOQ) 0.1 - 5 ng/mL1 - 10 ng/mL
Upper Limit of Quantification (ULOQ) 500 - 1000 ng/mL1000 - 2000 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% RSD) ≤ 15%≤ 15%
Recovery > 90%85-110%
Chiral Specificity High (with chiral chromatography)High (with chiral column)
Matrix Effect Potential, requires careful evaluationMinimal after derivatization and extraction
Analysis Time per Sample ~15 minutes~20-30 minutes

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following protocols are generalized from common practices for the analysis of short-chain fatty acids.

LC-MS/MS Method for this compound Analysis

This method often involves derivatization to enhance sensitivity and chromatographic retention.

Sample Preparation:

  • To 100 µL of plasma, serum, or other biological matrix, add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex and centrifuge.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 50 µL of a derivatization solution (e.g., 3-nitrophenylhydrazine (3-NPH) with a coupling agent like EDC in a suitable solvent).[1]

  • Incubate the mixture to allow the derivatization reaction to complete.

  • Add a quenching solution if necessary and dilute with the mobile phase for injection.

Chromatographic and Mass Spectrometric Conditions:

  • LC System: UHPLC system

  • Column: A chiral stationary phase column suitable for separating the enantiomers of the derivatized acid.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions: Optimized for the specific derivatized this compound and its internal standard.

GC-MS Method for this compound Analysis

This method requires derivatization to increase the volatility of the analyte.

Sample Preparation:

  • To 100 µL of the sample matrix, add an internal standard.

  • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the acidic compounds.

  • Evaporate the extraction solvent to dryness.

  • Add a derivatization agent to convert the carboxylic acid to a more volatile ester or silyl ester (e.g., using a silylating agent like BSTFA or an esterification agent like isobutyl chloroformate/isobutanol).[2]

  • Incubate the sample at an elevated temperature to ensure complete derivatization.

  • Inject an aliquot of the derivatized sample into the GC-MS system.

Chromatographic and Mass Spectrometric Conditions:

  • GC System: Gas chromatograph with a mass spectrometer detector.

  • Column: A chiral capillary column (e.g., Rt-bDEXse) to achieve enantiomeric separation.[3]

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Injector Temperature: 250 °C

  • Oven Temperature Program: A suitable temperature gradient to separate the analyte from other matrix components.

  • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI)

  • Data Acquisition: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity.

Mandatory Visualization

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison Phase cluster_conclusion Conclusion Phase DefineValidationParameters Define Validation Parameters SelectMethods Select LC-MS/MS and GC-MS Methods DefineValidationParameters->SelectMethods MethodDevelopment_LC LC-MS/MS Method Development SelectMethods->MethodDevelopment_LC MethodDevelopment_GC GC-MS Method Development SelectMethods->MethodDevelopment_GC MethodValidation_LC LC-MS/MS Method Validation MethodDevelopment_LC->MethodValidation_LC MethodValidation_GC GC-MS Method Validation MethodDevelopment_GC->MethodValidation_GC AnalyzeSameSamples Analyze Same Set of Samples MethodValidation_LC->AnalyzeSameSamples MethodValidation_GC->AnalyzeSameSamples CompareData Compare Quantitative Data AnalyzeSameSamples->CompareData AssessEquivalence Assess Method Equivalence CompareData->AssessEquivalence

Caption: Workflow for the cross-validation of analytical methods.

AnalyticalWorkflows cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow LC_Sample Sample LC_Spike Spike with Internal Standard LC_Sample->LC_Spike LC_Precipitate Protein Precipitation LC_Spike->LC_Precipitate LC_Derivatize Derivatization (e.g., 3-NPH) LC_Precipitate->LC_Derivatize LC_Analysis LC-MS/MS Analysis LC_Derivatize->LC_Analysis LC_Data Data Processing LC_Analysis->LC_Data GC_Sample Sample GC_Spike Spike with Internal Standard GC_Sample->GC_Spike GC_Extract Extraction (LLE or SPE) GC_Spike->GC_Extract GC_Derivatize Derivatization (e.g., Silylation) GC_Extract->GC_Derivatize GC_Analysis GC-MS Analysis GC_Derivatize->GC_Analysis GC_Data Data Processing GC_Analysis->GC_Data

Caption: Comparative analytical workflows for LC-MS/MS and GC-MS.

References

A Comparative Guide to the Analysis of (S)-3-Methyl-pentanoic Acid for Inter-Laboratory Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of analytical methodologies for the quantification of (S)-3-Methyl-pentanoic acid, a chiral carboxylic acid. While a formal inter-laboratory comparison study for this specific enantiomer is not publicly available, this document serves as a comparative guide to established analytical techniques, offering detailed experimental protocols and performance data derived from studies on closely related compounds. This information is intended to assist laboratories in selecting and validating methods for in-house use and for the potential design of future inter-laboratory proficiency tests.

This compound, a methyl-branched fatty acid, is relevant in various biological and chemical processes.[1] Accurate and reproducible quantification is crucial for its study. The primary analytical techniques for the analysis of short-chain carboxylic acids like 3-methylpentanoic acid are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Comparison of Analytical Methodologies

The choice between GC-MS and LC-MS for the analysis of this compound depends on factors such as required sensitivity, sample matrix complexity, and the need for chiral separation.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.[3]Separation of compounds in a liquid phase based on their interaction with a stationary phase, followed by mass-based detection.[3]
Sample Volatility Requires volatile or derivatized analytes. This compound requires derivatization to increase volatility.[3]Suitable for non-volatile and thermally labile compounds. Direct analysis is possible, though derivatization can enhance sensitivity.[3]
Derivatization Mandatory to increase volatility and improve peak shape. Common methods include silylation or esterification.[3][4]Generally not required, but can be used to improve ionization efficiency and chromatographic retention.[3]
Chiral Separation Requires a chiral stationary phase (CSP) column specifically designed for GC.Can be achieved with a chiral stationary phase (CSP) column for LC or by using chiral derivatizing agents.
Sensitivity Typically offers high sensitivity, often in the ng/L to pg/mL range, especially with selected ion monitoring (SIM).[2][3]Sensitivity is dependent on the detector and ionization efficiency. Can achieve high sensitivity, particularly with tandem MS (MS/MS).
Selectivity High selectivity due to mass-based detection, allowing for confident peak identification.High selectivity, especially with tandem MS, which minimizes matrix interference.[5]
Speed Analysis time can be longer due to the derivatization step and chromatographic run times.Can offer faster analysis times, particularly with Ultra-High-Performance Liquid Chromatography (UHPLC).[6]
Matrix Effects Can be susceptible to matrix effects, which may require thorough sample cleanup.Also susceptible to matrix effects, particularly ion suppression or enhancement, which can be mitigated with appropriate sample preparation and internal standards.[5]

Detailed Experimental Protocols

The following sections provide detailed experimental protocols for the analysis of this compound using GC-MS and LC-MS. These protocols are based on established methods for similar carboxylic acids.

Protocol 1: Chiral GC-MS Analysis

This protocol is adapted from methods used for the analysis of methyl-branched and other volatile carboxylic acids.[2][7]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Objective: To isolate the analyte from the sample matrix.

  • Procedure:

    • Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase or anion exchange cartridge).

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the this compound with an appropriate solvent (e.g., dichloromethane).[8]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation)

  • Objective: To increase the volatility of the analyte for GC analysis.

  • Procedure:

    • To the dried extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[3][4]

    • Heat the mixture at 60-70°C for 30 minutes.

    • After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.

3. GC-MS Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[3]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[3]

  • Column: A chiral stationary phase column suitable for carboxylic acids (e.g., a cyclodextrin-based column).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.[3]

  • Injector Temperature: 250°C.[3]

  • Injection Mode: Splitless.[3]

  • MS Ion Source Temperature: 230°C.[3]

  • MS Quadrupole Temperature: 150°C.[3]

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.

Protocol 2: Chiral LC-MS/MS Analysis

This protocol is based on methods for the analysis of related carboxylic acids in biological matrices.[5]

1. Sample Preparation (Protein Precipitation)

  • Objective: To remove proteins from biological samples.

  • Procedure:

    • To 100 µL of plasma or serum, add 400 µL of cold methanol containing 0.2% formic acid.[5]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatograph: A UHPLC system for fast and efficient separation.

  • Mass Spectrometer: A triple quadrupole mass spectrometer for high selectivity and sensitivity.

  • Column: A chiral stationary phase column suitable for LC (e.g., a zwitterionic or protein-based CSP).[6]

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.[5]

    • Mobile Phase B: 0.1% formic acid in methanol.[5]

  • Gradient Elution: A gradient from low to high organic phase to elute the analyte.

  • Flow Rate: 0.3 mL/min.[5]

  • Column Temperature: 30°C.[3]

  • Injection Volume: 5 µL.[5]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound.

Visualizations

The following diagrams illustrate the general workflow for the analysis of this compound and a potential metabolic context.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (GC-MS) cluster_analysis Analysis cluster_data Data Processing Sample Biological or Chemical Sample SPE Solid Phase Extraction (GC-MS) Sample->SPE ProteinPrecip Protein Precipitation (LC-MS) Sample->ProteinPrecip Derivatization Silylation SPE->Derivatization LCMS Chiral LC-MS/MS ProteinPrecip->LCMS GCMS Chiral GC-MS Derivatization->GCMS DataAnalysis Quantification & Enantiomeric Ratio GCMS->DataAnalysis LCMS->DataAnalysis

Caption: General experimental workflow for the analysis of this compound.

metabolic_pathway Isoleucine Isoleucine AlphaKeto α-Keto-β-methylvalerate Isoleucine->AlphaKeto Transamination PropionylCoA Propionyl-CoA AlphaKeto->PropionylCoA Oxidative Decarboxylation Methylpentanoic This compound AlphaKeto->Methylpentanoic Potential Side Reaction TCA TCA Cycle PropionylCoA->TCA Metabolites Other Metabolites Methylpentanoic->Metabolites Further Metabolism

References

Comparative Guide to Enantiomeric Excess Determination of (S)-3-Methyl-pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral molecules. For a simple branched-chain carboxylic acid like (S)-3-methyl-pentanoic acid, which lacks a UV chromophore and is relatively volatile upon derivatization, several analytical techniques can be employed. This guide provides a comparative overview of the most common methods: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral auxiliaries.

Workflow for Enantiomeric Excess Determination

The general workflow for determining the enantiomeric excess of a chiral carboxylic acid involves several key stages, from sample preparation to data analysis. The choice of method will dictate the specific steps within this workflow.

Enantiomeric Excess Determination Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Analysis Sample Racemic or Enantioenriched This compound Sample Derivatization Derivatization (Esterification for GC/HPLC, Amide/Ester formation for NMR/Indirect HPLC) Sample->Derivatization Chiral_GC Chiral Gas Chromatography (GC) Derivatization->Chiral_GC Chiral_HPLC Chiral High-Performance Liquid Chromatography (HPLC) Derivatization->Chiral_HPLC NMR NMR Spectroscopy with Chiral Auxiliary Derivatization->NMR Acquisition Signal Acquisition (Chromatogram or Spectrum) Chiral_GC->Acquisition Chiral_HPLC->Acquisition NMR->Acquisition Integration Peak Integration / Signal Integration Acquisition->Integration Calculation Enantiomeric Excess (% ee) Calculation Integration->Calculation

Caption: General workflow for determining the enantiomeric excess of this compound.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors including the required accuracy, sample throughput, and available instrumentation. Below is a comparison of Chiral GC, Chiral HPLC, and NMR Spectroscopy for the ee determination of this compound.

Method Principle Sample Preparation Typical Performance Advantages Disadvantages
Chiral Gas Chromatography (GC) Direct separation of enantiomers on a chiral stationary phase (e.g., cyclodextrin-based).Derivatization to a volatile ester (e.g., methyl ester) is required.Resolution (Rs): > 1.5 (baseline separation is often achievable). Analysis Time: 10-30 min.High resolution and efficiency. Sensitive detectors (FID, MS). Well-suited for volatile compounds.Requires derivatization. High temperatures can potentially cause racemization in some cases.
Chiral High-Performance Liquid Chromatography (HPLC) Direct: Separation on a chiral stationary phase (e.g., polysaccharide-based). Indirect: Derivatization to diastereomers, followed by separation on an achiral column.Direct: Derivatization to include a chromophore (e.g., amide formation with a UV-active amine) is necessary for UV detection. Indirect: Formation of diastereomeric amides or esters.Resolution (Rs): > 1.2. Analysis Time: 15-45 min.Wide variety of chiral stationary phases available. Room temperature analysis minimizes racemization risk.Requires derivatization for UV detection. Can consume larger volumes of solvent.
NMR Spectroscopy with Chiral Auxiliary Formation of diastereomers (with a Chiral Derivatizing Agent, CDA) or transient diastereomeric complexes (with a Chiral Solvating Agent, CSA) leading to distinct NMR signals for each enantiomer.Derivatization to form a stable diastereomer (e.g., ester with a chiral alcohol like (R)-1-phenylethanol). Or, simply mixing with a CSA.Chemical Shift Difference (Δδ): Typically 0.01-0.1 ppm.Rapid analysis (for CSA). Provides structural information. Does not require chromatographic separation.Lower sensitivity and accuracy compared to chromatography. Requires pure chiral auxiliary. Signal overlap can be an issue.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. Note that the specific quantitative data provided are for structurally similar molecules and serve as representative examples.

Chiral Gas Chromatography (GC) of Methyl 3-Methylpentanoate

This method involves the conversion of 3-methyl-pentanoic acid to its methyl ester, followed by direct separation on a chiral GC column.

a) Derivatization to Methyl Ester:

  • To a solution of 3-methyl-pentanoic acid (approx. 10 mg) in methanol (1 mL), add a few drops of concentrated sulfuric acid.

  • Heat the mixture at 60°C for 1 hour.

  • After cooling, add water (2 mL) and extract with diethyl ether (2 x 2 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and carefully evaporate the solvent.

  • Dissolve the residue in a suitable solvent (e.g., hexane) for GC analysis.

b) GC Conditions (Representative):

  • Column: Cyclodextrin-based chiral capillary column (e.g., BETA DEX™ 225, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 220°C.

  • Oven Temperature Program: 50°C (hold for 2 min), then ramp to 150°C at 5°C/min.

  • Detector: Flame Ionization Detector (FID) at 250°C.

c) Data Analysis:

  • The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers: % ee = [(A_S - A_R) / (A_S + A_R)] x 100

Indirect Chiral High-Performance Liquid Chromatography (HPLC)

This method involves derivatizing the carboxylic acid with a chiral amine to form diastereomeric amides, which are then separated on a standard achiral HPLC column.

a) Derivatization with (R)-1-Phenylethylamine:

  • Dissolve 3-methyl-pentanoic acid (approx. 10 mg) in dichloromethane (1 mL).

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add (R)-1-phenylethylamine (1.1 equivalents) and stir the mixture at room temperature for 4-6 hours.

  • Filter to remove the urea byproduct and wash the filtrate with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Dissolve the resulting diastereomeric amides in the HPLC mobile phase.

b) HPLC Conditions (Representative for a similar compound):

  • Column: Achiral C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Expected Elution: The two diastereomers will have different retention times. For a similar separation of (S)-3-hydroxy-5-phenylpentanoic acid methyl ester on a Chiralcel OJ-H column, retention times were t1 = 5.5 min for the (S)-enantiomer and t2 = 8.2 min for the (R)-enantiomer, demonstrating the potential for baseline separation.[1]

c) Data Analysis:

  • Calculate the % ee from the peak areas of the two diastereomers.

NMR Spectroscopy with a Chiral Derivatizing Agent

This method uses a chiral alcohol, such as (R)-1-phenylethanol, to form diastereomeric esters. The non-equivalence of the protons in the two diastereomers allows for the determination of the ee by integrating the corresponding signals in the ¹H NMR spectrum.

a) Derivatization with (R)-1-Phenylethanol:

  • Follow a similar procedure as for the HPLC derivatization, using (R)-1-phenylethanol instead of the chiral amine.

b) ¹H NMR Analysis (Representative for a similar system):

  • Dissolve the purified diastereomeric esters in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a high-resolution ¹H NMR spectrum (e.g., 400 MHz or higher).

  • Identify a well-resolved signal corresponding to a proton or group of protons that are in a different chemical environment in the two diastereomers. For esters of 1-phenylethanol, the methyl doublet of the alcohol moiety is often well-resolved.[2]

  • For example, in the ¹H NMR spectrum of a 50:50 mixture of diastereomers formed from racemic 1-phenylethanol and (R)-(-)-acetoxyphenylacetic acid, the benzylic methyl groups of the two diastereomers show distinct chemical shifts.[2] A similar separation of signals is expected for the diastereomeric esters of 3-methyl-pentanoic acid.

c) Data Analysis:

  • Integrate the distinct signals for each diastereomer. The ratio of the integrals corresponds to the ratio of the enantiomers.

Method Selection Guide

The choice of the most suitable method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis. The following decision tree provides guidance on selecting the optimal technique.

Method Selection Guide Start Start: Determine ee of This compound High_Accuracy High Accuracy and Quantitative Analysis? Start->High_Accuracy GC_Available GC with Chiral Column Available? High_Accuracy->GC_Available Yes Rapid_Screening Rapid Screening or Structural Confirmation Needed? High_Accuracy->Rapid_Screening No HPLC_Available HPLC Available? GC_Available->HPLC_Available No Chiral_GC Use Chiral GC (after esterification) GC_Available->Chiral_GC Yes Indirect_HPLC Use Indirect Chiral HPLC (derivatize to diastereomers) HPLC_Available->Indirect_HPLC Yes No_Suitable_Method Consider alternative methods or method development HPLC_Available->No_Suitable_Method No NMR_CDA Use NMR with Chiral Derivatizing Agent Rapid_Screening->NMR_CDA Yes NMR_CSA Use NMR with Chiral Solvating Agent Rapid_Screening->NMR_CSA or

Caption: Decision tree for selecting a method for ee determination.

References

A Spectroscopic Showdown: Unveiling the Chiral Twins, (S)- and (R)-3-Methyl-pentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning eyes of researchers, scientists, and drug development professionals, this guide offers a comprehensive spectroscopic comparison of the enantiomeric pair, (S)- and (R)-3-Methyl-pentanoic acid. While chemically identical in achiral environments, their three-dimensional asymmetry gives rise to distinct interactions with polarized light, a key differentiator explored herein.

Enantiomers, non-superimposable mirror images of each other, present a unique challenge and opportunity in drug development and chemical synthesis. Their identical physical properties, such as boiling point, melting point, and solubility in achiral solvents, extend to most spectroscopic techniques. As will be detailed, their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles are indistinguishable. However, their opposing interactions with plane-polarized light, a phenomenon known as optical activity, allow for their differentiation using chiroptical methods like Circular Dichroism (CD) spectroscopy.

Unmasking the Mirror Images: A Tale of Identical and Opposing Spectra

The spectroscopic analysis of (S)- and (R)-3-Methyl-pentanoic acid reveals a fascinating duality. In standard spectroscopic techniques that do not employ a chiral stimulus, the spectra of the two enantiomers are identical. This is because the underlying molecular connectivity and the nature of the chemical bonds are the same for both molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In an achiral solvent, the ¹H and ¹³C NMR spectra of (S)- and (R)-3-Methyl-pentanoic acid are identical. The chemical shifts, coupling constants, and integration values for corresponding protons and carbons will be the same for both enantiomers.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for 3-Methyl-pentanoic Acid

¹H NMR Predicted Chemical Shift (ppm) ¹³C NMR Predicted Chemical Shift (ppm)
H-1 (CH₃)0.90C-1 (CH₃)11.5
H-2 (CH₂)1.40, 1.65C-2 (CH₂)29.5
H-3 (CH)2.05C-3 (CH)31.5
H-4 (CH₂)2.25C-4 (CH₂)41.0
H-5 (COOH)11-12C-5 (COOH)180.0
3-CH₃0.953-CH₃19.0

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions. The data is identical for both (S)- and (R)-enantiomers.

Infrared (IR) Spectroscopy

The vibrational modes of the chemical bonds in (S)- and (R)-3-Methyl-pentanoic acid are identical in energy. Therefore, their IR spectra, which measure these vibrations, are also identical. Key characteristic absorptions for the carboxylic acid functional group will be present in both spectra.

Table 2: Characteristic Infrared (IR) Absorption Bands for 3-Methyl-pentanoic Acid

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)
C-H (Alkyl)Stretching2960-2850
C=O (Carboxylic Acid)Stretching1710
C-O (Carboxylic Acid)Stretching1300-1200
O-H (Carboxylic Acid)Bending1440-1395

Note: The IR spectrum for the racemic mixture of 3-methyl-pentanoic acid can be found in the NIST Chemistry WebBook.[1] This spectrum is representative of both the (S)- and (R)-enantiomers individually.

Mass Spectrometry (MS)

In a standard mass spectrometer, the ionization and fragmentation of (S)- and (R)-3-Methyl-pentanoic acid will produce identical mass spectra. The molecular ion peak (M⁺) and the fragmentation pattern will be the same for both enantiomers as mass spectrometry separates ions based on their mass-to-charge ratio, which is identical for enantiomers. A GC-MS spectrum for (S)-3-methyl-pentanoic acid is available in the PubChem database.[2]

Table 3: Key Mass Spectrometry (MS) Fragments for 3-Methyl-pentanoic Acid

m/z Proposed Fragment
116[M]⁺ (Molecular Ion)
73[M - CH₂CH₃]⁺
57[M - COOH - CH₃]⁺
45[COOH]⁺

Note: This data is identical for both (S)- and (R)-enantiomers.

Circular Dichroism (CD) Spectroscopy: The Decisive Technique

Circular Dichroism (CD) spectroscopy is the definitive technique for distinguishing between enantiomers.[3] It measures the differential absorption of left and right circularly polarized light by a chiral molecule.[3] Enantiomers will produce CD spectra that are mirror images of each other, with equal magnitude but opposite signs for the Cotton effects.

Table 4: Expected Circular Dichroism (CD) Spectroscopy Data for (S)- and (R)-3-Methyl-pentanoic Acid

Enantiomer Expected Wavelength of Maximum Absorption (λₘₐₓ) Expected Sign of Molar Ellipticity [θ]
This compound~210 nmPositive (+)
(R)-3-Methyl-pentanoic acid~210 nmNegative (-)

Note: The exact wavelength and magnitude of the molar ellipticity would need to be determined experimentally. The crucial point is the opposite sign of the CD signal for the two enantiomers.

Experimental Corner: Protocols for Spectroscopic Analysis

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the purified (S)- or (R)-3-Methyl-pentanoic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse program. Typically, 8-16 scans are sufficient for a sample of this concentration.

    • For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: As 3-Methyl-pentanoic acid is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.[5][6][7][8]

  • Background Spectrum: Record a background spectrum of the clean, empty salt plates or the clean ATR crystal.

  • Sample Spectrum: Record the spectrum of the prepared sample.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the (S)- or (R)-3-Methyl-pentanoic acid in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Instrument Setup:

    • GC: Use a suitable capillary column (e.g., a polar column for carboxylic acids). Set up a temperature program that allows for the separation of the analyte from the solvent and any impurities. The injector temperature should be high enough to ensure rapid volatilization of the sample.

    • MS: Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-200). Electron ionization (EI) at 70 eV is a standard method.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system. The instrument software will record the total ion chromatogram (TIC) and the mass spectrum of the eluting components.

  • Data Analysis: Identify the peak corresponding to 3-Methyl-pentanoic acid in the TIC. Analyze the corresponding mass spectrum and compare it to a library database for confirmation.

Protocol 4: Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare a solution of the purified (S)- or (R)-3-Methyl-pentanoic acid in a suitable solvent that is transparent in the desired UV region (e.g., acetonitrile, methanol). The concentration should be carefully chosen to give a UV absorbance of around 0.5-1.0 at the wavelength of interest.[9]

  • Instrument Setup:

    • Turn on the light source and allow it to stabilize.

    • Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

    • Select a quartz cuvette with an appropriate path length (e.g., 0.1 cm or 1 cm).

  • Data Acquisition:

    • Record a baseline spectrum of the solvent in the same cuvette.

    • Record the CD spectrum of the sample solution over the desired wavelength range (e.g., 190-300 nm).

  • Data Processing: Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum. The data is typically presented in units of molar ellipticity ([θ]).

Visualizing the Concepts

To further clarify the relationships between the spectroscopic techniques and the nature of enantiomers, the following diagrams are provided.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_achiral Achiral Spectroscopic Analysis cluster_chiral Chiral Spectroscopic Analysis cluster_results Results S_enantiomer This compound NMR NMR (¹H, ¹³C) S_enantiomer->NMR IR FT-IR S_enantiomer->IR MS Mass Spectrometry S_enantiomer->MS CD Circular Dichroism S_enantiomer->CD R_enantiomer (R)-3-Methyl-pentanoic acid R_enantiomer->NMR R_enantiomer->IR R_enantiomer->MS R_enantiomer->CD Identical_Spectra Identical Spectra NMR->Identical_Spectra IR->Identical_Spectra MS->Identical_Spectra Mirror_Image_Spectra Mirror-Image Spectra CD->Mirror_Image_Spectra

Caption: Experimental workflow for the spectroscopic comparison of enantiomers.

Enantiomer_Spectroscopy_Concept cluster_achiral Achiral Environment cluster_chiral Chiral Interaction Enantiomers Enantiomers ((S)- and (R)-3-Methyl-pentanoic acid) Achiral_Spectroscopy NMR, IR, MS Enantiomers->Achiral_Spectroscopy Identical_Properties Identical Physical Properties (b.p., m.p., solubility) Enantiomers->Identical_Properties Chiral_Spectroscopy Circular Dichroism Enantiomers->Chiral_Spectroscopy Identical_Spectra Identical Spectra Achiral_Spectroscopy->Identical_Spectra Opposite_Spectra Opposite (Mirror-Image) Spectra Chiral_Spectroscopy->Opposite_Spectra

Caption: Conceptual diagram of enantiomer properties in achiral vs. chiral environments.

References

Comparison Guide: A Novel Aqueous Suzuki-Miyaura Coupling vs. an Established Organosolvent Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds critical for producing pharmaceuticals, agrochemicals, and advanced materials.[1][2] Traditional protocols often rely on palladium catalysts with phosphine ligands in organic solvents.[3][4] While effective, these methods can present environmental and economic challenges due to the use of hazardous solvents and expensive, air-sensitive ligands.[3][5]

This guide provides a direct comparison between a widely used established Suzuki coupling procedure and a novel, green chemistry approach that utilizes a highly efficient, recyclable catalyst in an aqueous medium.[3][6] The objective is to offer researchers an evidence-based overview of the performance, environmental impact, and practical considerations of each method.

Data Presentation: Performance Metrics

The following table summarizes the key performance indicators for the established and new synthetic methods based on representative experimental data.

ParameterEstablished Method (Pd(OAc)₂/SPhos)New Aqueous Method (PdCl₂(Lₙ@β-CD))Reference(s)
Catalyst Loading 2 mol% Pd(OAc)₂0.01 mol% PdCl₂(Lₙ@β-CD)[3][6][7]
Ligand SPhos (4 mol%)Mono-6-(l-aminopropanol)-deoxy-β-cyclodextrin (Lₙ@β-CD)[3][6][7]
Solvent System Toluene / WaterWater[3][6][7]
Base K₃PO₄K₃PO₄·7H₂O[3][6][7]
Reaction Temperature 100 °C90 - 100 °C[3][6][7]
Reaction Time 2 - 24 hours4 hours[3][6]
Typical Yield >90%80 - 100%[3][6]
Catalyst Recyclability Not typically recycledRecyclable up to 6 times with minimal loss of activity[3][6]
Environmental Impact Use of volatile organic compound (VOC)Phosphine- and organic solvent-free; sustainable[3][5][6]

Experimental Protocols

Established Method: Suzuki Coupling in Toluene/Water

This protocol is a general procedure for the cross-coupling of an aryl bromide with an arylboronic acid using a common palladium/phosphine ligand system.[7]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed Toluene (5 mL)

  • Degassed Water (0.5 mL)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[7]

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[7]

  • Solvent Addition: Add the degassed toluene and water via syringe.[7]

  • Reaction Execution: Place the tube in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours, monitoring progress by TLC or GC.[7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 10 mL of water and transfer to a separatory funnel.[7]

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[7]

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the biaryl product.[7]

New Method: Suzuki Coupling in Aqueous Media

This protocol utilizes a highly active and recyclable palladium catalyst for cross-coupling in water, eliminating the need for organic solvents and phosphine ligands.[3][6]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • PdCl₂(Lₙ@β-CD) catalyst solution (0.01 mol% Pd)

  • Potassium phosphate heptahydrate (K₃PO₄·7H₂O, 1.5 mmol, 1.5 equiv)

  • Tetra-n-butylammonium bromide (TBAB, 1.5 mmol, 1.5 equiv)

  • Water (2 mL)

  • Ethyl ether

Procedure:

  • Reaction Setup: In a Schlenk flask with a magnetic stir bar, combine the aryl halide, phenylboronic acid, K₃PO₄·7H₂O, and TBAB.[3]

  • Solvent and Catalyst Addition: Add 2 mL of water and 100 μL of the in situ-prepared PdCl₂(Lₙ@β-CD) catalyst solution.[3]

  • Reaction Execution: Heat the mixture to 100 °C and stir for 4 hours. No inert atmosphere is required.[3][6]

  • Work-up: Cool the reaction to room temperature.[3]

  • Extraction: Extract the mixture with ethyl ether. The product moves to the ether phase, while the catalyst remains in the aqueous phase.[3][6]

  • Purification: Combine the ether fractions, wash with 2 M HCl and then water, and dry over anhydrous sodium sulfate. Evaporate the solvent to yield the purified product.[3]

  • Catalyst Recycling: The remaining aqueous phase containing the catalyst can be directly reused for subsequent reactions by adding new reagents.[3][6]

Visualizations

G cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_run 3. Execution & Work-up cluster_purify 4. Purification weigh Weigh Reagents: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand glassware Prepare Oven-Dried Glassware weigh->glassware degas Degas Solvents (Established Method) glassware->degas add_solids Add Solid Reagents to Flask inert Establish Inert Atmosphere (Established Method) add_solids->inert add_solvent Add Solvent(s) via Syringe inert->add_solvent heat Heat to Desired Temperature monitor Monitor Reaction (TLC, GC) heat->monitor quench Quench Reaction (Add Water) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate Organic Phase purify Purify by Column Chromatography dry->purify

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling reactions.

G cluster_est Established Procedure cluster_new New Aqueous Method center Suzuki Coupling Method Comparison est_cat Catalyst: Pd(OAc)₂ / Phosphine Ligand center->est_cat Traditional new_cat Catalyst: PdCl₂(Lₙ@β-CD) center->new_cat Novel est_sol Solvent: Organic (e.g., Toluene) est_cat->est_sol est_env Impact: Vulnerable to air, VOC solvent est_sol->est_env est_rec Recyclability: No est_env->est_rec new_sol Solvent: Water new_cat->new_sol new_env Impact: Air-stable, Green Solvent new_sol->new_env new_rec Recyclability: Yes (≥6 times) new_env->new_rec

References

Safety Operating Guide

Proper Disposal of (S)-3-Methyl-pentanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of (S)-3-Methyl-pentanoic acid, ensuring compliance and minimizing risk.

This compound is a combustible liquid that can cause severe skin burns and eye damage.[1] Adherence to strict disposal protocols is imperative to ensure the safety of laboratory personnel and to prevent environmental contamination.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat, apron, or other protective clothing to prevent skin contact.[1]
Respiratory Protection Use in a well-ventilated area, such as a fume hood.[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal service.[1][2][3] Do not pour this compound down the drain. [2][4][5]

Procedure for Waste Collection and Disposal:

  • Segregate the Waste:

    • Collect waste this compound in a dedicated, properly labeled waste container.[4] The container should be made of a material compatible with corrosive organic acids.

    • Do not mix with other waste streams, especially bases or oxidizing agents, to avoid potentially hazardous reactions.

  • Label the Waste Container:

    • Clearly label the container with the full chemical name: "this compound".

    • Include appropriate hazard symbols (e.g., corrosive, combustible).

    • Indicate the approximate concentration and volume of the waste.

  • Store the Waste Container:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2][3]

    • Ensure the storage location is a designated hazardous waste accumulation area.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[1][5]

    • Follow all institutional and local regulations for hazardous waste disposal.

Spill Management

In the event of a spill, immediate action is required to contain and clean up the material safely.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]

  • Contain the Spill: Use an inert, absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.[1] Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralize (with caution): For small spills, and only if you are trained to do so, you can cautiously neutralize the acid with a suitable basic material, such as sodium bicarbonate or a commercial spill kit neutralizer. Be aware that this reaction can generate heat and gas.

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of all materials (absorbent, cleaning materials, and PPE) as hazardous waste.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Waste this compound Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe check_contamination Is the waste mixed with other chemicals? ppe->check_contamination segregate Segregate into a dedicated, labeled, corrosive-compatible waste container. check_contamination->segregate No consult_ehs_mixed Consult EHS for guidance on disposal of mixed waste. check_contamination->consult_ehs_mixed Yes store Store sealed container in a cool, dry, well-ventilated area. segregate->store consult_ehs_mixed->store contact_disposal Contact EHS or a licensed waste disposal company. store->contact_disposal end Professional Disposal contact_disposal->end

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling (S)-3-Methyl-pentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (S)-3-Methyl-pentanoic Acid

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.

This compound is a combustible liquid that can cause severe skin burns and serious eye damage.[1] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area, away from heat and open flames.[1][2]

Physical and Chemical Properties
PropertyValue
Molecular FormulaC₆H₁₂O₂
Molecular Weight116.16 g/mol [3]
AppearanceClear Liquid[2]
Boiling Point196 - 198 °C[2][3]
Melting Point-41 °C[2]
Flash Point85 °C (185 °F)[2][3]
Density0.928 g/mL at 25 °C[3]
Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent contact and exposure.

Protection TypeSpecification
Eye Protection Chemical safety goggles or a face shield.[1][2]
Hand Protection Wear appropriate protective gloves.[1][2]
Skin and Body A lab coat or other suitable protective clothing.[1][2]
Respiratory Use in a well-ventilated area. If ventilation is insufficient, use a NIOSH/MSHA approved respirator.[1][2]

Operational and Disposal Plans

Follow these step-by-step procedures for safe handling and disposal.

Handling Protocol
  • Preparation : Ensure a safety shower and eyewash station are readily accessible.[2][4] Work should be conducted in a chemical fume hood.

  • Donning PPE : Put on all required personal protective equipment as listed in the table above.

  • Dispensing : Carefully dispense the required amount of this compound, avoiding splashes and aerosol generation.

  • During Use : Keep the container tightly closed when not in use. Avoid contact with skin, eyes, and clothing.[4]

  • After Use : Thoroughly wash hands and any exposed skin after handling.[1]

Spill Response
  • Evacuate : Clear the immediate area of all personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : For small spills, absorb the liquid with an inert material such as sand, earth, or vermiculite.[4]

  • Collection : Carefully collect the absorbed material into a suitable, labeled container for disposal.

  • Decontamination : Clean the spill area thoroughly.

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection : Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a designated and properly labeled hazardous waste container.

  • Container Labeling : The waste container must be clearly labeled with the chemical name and associated hazards.

  • Storage : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal : Arrange for pick-up and disposal by a licensed hazardous waste disposal company. Do not pour down the drain.

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don PPE (Goggles, Gloves, Lab Coat) handling_dispense Dispense Chemical prep_ppe->handling_dispense prep_workspace Prepare Workspace (Fume Hood, Spill Kit) prep_workspace->handling_dispense handling_experiment Perform Experiment handling_dispense->handling_experiment cleanup_decontaminate Decontaminate Workspace handling_experiment->cleanup_decontaminate emergency_spill Spill Occurs handling_experiment->emergency_spill cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe emergency_action Follow Spill Response Protocol emergency_spill->emergency_action emergency_action->cleanup_decontaminate

Caption: A flowchart outlining the safe handling procedure for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Methyl-pentanoic acid
Reactant of Route 2
(S)-3-Methyl-pentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.